N-Methyl-N-(2-hydroxyethyl)tamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLLZADXLRSGZ-RQZHXJHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a proposed synthetic pathway for N-Methyl-N-(2-hydroxyethyl)tamoxifen, a derivative of the well-known selective estrogen receptor modulator (SERM), tamoxifen. Drawing upon established synthetic strategies for tamoxifen and its analogues, this document offers a detailed, step-by-step methodology, discusses the underlying chemical principles, and addresses potential challenges in its synthesis, purification, and characterization.
Introduction: The Significance of Tamoxifen Analogues
Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] Its therapeutic efficacy is largely attributed to its active metabolites, such as 4-hydroxytamoxifen and endoxifen (4-hydroxy-N-desmethyltamoxifen), which exhibit significantly higher binding affinity for the estrogen receptor than the parent drug.[2][3][4][5] The exploration of novel tamoxifen analogues is a continuing area of research aimed at improving therapeutic profiles, overcoming resistance, and elucidating structure-activity relationships.[6][7][8][9] N-Methyl-N-(2-hydroxyethyl)tamoxifen represents a structural modification of the tamoxifen side chain, the synthesis of which requires a strategic approach grounded in established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen can be logically approached through the modification of a key tamoxifen precursor, 4-hydroxytamoxifen. This strategy leverages the well-documented synthesis of 4-hydroxytamoxifen and introduces the desired N-methyl-N-(2-hydroxyethyl) moiety in a subsequent step.
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthesis pathway for N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Step 1: Synthesis of 4-Hydroxytamoxifen (A Precursor)
The synthesis of 4-hydroxytamoxifen is a well-established process, often involving a McMurry reaction or a Grignard reaction followed by dehydration.[6][8][10] A common and effective route proceeds via a Grignard addition to a precursor ketone.
Experimental Protocol:
-
Grignard Reaction: To a solution of 1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butanone in dry tetrahydrofuran (THF), add a solution of phenylmagnesium bromide in THF dropwise at 0°C.
-
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydration: The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration to form a mixture of (E)- and (Z)-4-hydroxytamoxifen.
-
Isomer Separation: The geometric isomers are then separated using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired (Z)-isomer, which is the more biologically active form.[11][12]
Causality Behind Experimental Choices:
-
Grignard Reagent: Phenylmagnesium bromide is a readily available and highly effective nucleophile for the addition to the ketone, creating the triarylethylene scaffold of tamoxifen.
-
Dry Solvents: The use of dry THF is critical as Grignard reagents are highly reactive with water.
-
Acid-Catalyzed Dehydration: This is a standard method for eliminating a hydroxyl group to form an alkene. The choice of acid and reaction conditions can influence the ratio of the resulting E/Z isomers.
-
Chromatographic Separation: The separation of the geometric isomers is a crucial step, as the biological activity of tamoxifen and its analogues is highly dependent on their stereochemistry.
Step 2: Alkylation of 4-Hydroxytamoxifen
With pure (Z)-4-hydroxytamoxifen in hand, the next step is to introduce the N-methyl-N-(2-hydroxyethyl) side chain. This can be achieved through a nucleophilic substitution reaction.
Experimental Protocol:
-
Deprotonation: Treat a solution of (Z)-4-hydroxytamoxifen in a suitable aprotic polar solvent, such as dimethylformamide (DMF), with a base like sodium hydride (NaH) to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
-
Alkylation: To the resulting phenoxide solution, add a solution of a suitable alkylating agent, such as N-(2-chloroethyl)-N-methylacetamide. The reaction is typically carried out at an elevated temperature to facilitate the substitution.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the phenol without competing in the subsequent substitution reaction.
-
N-(2-chloroethyl)-N-methylacetamide: This commercially available reagent provides the necessary carbon and nitrogen framework for the desired side chain. The acetyl group serves as a protecting group for the secondary amine, preventing unwanted side reactions.
Step 3: Hydrolysis of the Acetamide
The final step in the synthesis is the removal of the acetyl protecting group to unveil the N-methyl-N-(2-hydroxyethyl) functionality.
Experimental Protocol:
-
Hydrolysis: The crude product from the previous step is dissolved in a suitable solvent system, such as a mixture of methanol and water, and treated with a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid). The mixture is then heated to reflux to drive the hydrolysis of the amide.
-
Work-up and Purification: After the hydrolysis is complete, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Causality Behind Experimental Choices:
-
Acidic or Basic Hydrolysis: Both acidic and basic conditions are effective for the hydrolysis of amides. The choice may depend on the stability of the rest of the molecule to the specific conditions.
-
Purification: Chromatographic purification is essential to remove any unreacted starting materials, byproducts, and impurities to obtain the final compound with high purity.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for each step of the synthesis. The yields are estimates based on similar reactions reported in the literature for tamoxifen analogues.
| Step | Reaction | Reagents | Expected Yield (%) |
| 1 | Grignard Reaction & Dehydration | Phenylmagnesium bromide, Acid | 60-70 |
| 2 | Alkylation | NaH, N-(2-chloroethyl)-N-methylacetamide | 50-60 |
| 3 | Hydrolysis | NaOH or HCl | 70-80 |
Characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen:
The final product should be characterized using a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the N-methyl and 2-hydroxyethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to confirm the separation of any geometric isomers.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Trustworthiness and Self-Validation
The integrity of this synthetic protocol is grounded in well-established and frequently cited chemical transformations. Each step incorporates standard work-up and purification procedures designed to isolate and verify the desired intermediate. The final characterization by NMR, MS, and HPLC serves as a definitive validation of the product's identity and purity, ensuring the reliability of the synthesis.
Conclusion
The proposed synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen provides a rational and feasible route for researchers in drug discovery and medicinal chemistry. By leveraging the known chemistry of tamoxifen and its analogues, this guide offers a robust framework for the production of this novel compound for further biological evaluation. The successful synthesis and characterization of this and other tamoxifen derivatives will continue to contribute to our understanding of SERM pharmacology and the development of next-generation cancer therapeutics.
References
-
Gong, G., et al. (2013). Synthesis and biological evaluation of novel tamoxifen analogues. Bioorganic & Medicinal Chemistry, 21(14), 4120-4131. [Link]
-
Leventis, P. A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Molecules, 22(10), 1613. [Link]
-
Al-Duhaidahawi, D., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170363. [Link]
-
El-Garhi, M. S., et al. (2016). Design and synthesis of novel tamoxifen analogues that avoid CYP2D6 metabolism. European Journal of Medicinal Chemistry, 115, 179-191. [Link]
-
Díaz-Villanueva, J. F., et al. (2020). Overview of tamoxifen metabolites formed during first phase hepatic metabolism. ResearchGate. [Link]
-
Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 9(Suppl 2), S4. [Link]
-
Whirl-Carrillo, M., et al. (2012). Tamoxifen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038. [Link]
-
Kanji, S., et al. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Pharmacology, 15, 1369324. [Link]
-
Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). PubMed. [Link]
-
Al-Duhaidahawi, D., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Taylor & Francis Online. [Link]
-
Klein, D. J., et al. (2013). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics, 23(11), 643-647. [Link]
-
ChemBK. (n.d.). N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN. ChemBK. [Link]
-
Appchem. (n.d.). N-Methyl-N-(2-hydroxyethyl)tamoxifen. Appchem. [Link]
-
Wikipedia. (2023, November 26). N-Desmethyltamoxifen. Wikipedia. [Link]
-
Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen Tamoxifen. Journal of Organic Chemistry, 47(13), 2387-2393. [Link]
-
Ohta, H., et al. (2007). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Chemical & Pharmaceutical Bulletin, 55(1), 117-124. [Link]
-
Janssen, M., et al. (2011). An atom efficient synthesis of Tamoxifen. RSC Publishing. [Link]
-
Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]
-
Kim, S. Y., et al. (2008). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers. Bioconjugate Chemistry, 19(9), 1836-1842. [Link]
-
Cheméo. (n.d.). Chemical Properties of Tamoxifen (CAS 10540-29-1). Cheméo. [Link]
-
Wikipedia. (2024, January 10). Tamoxifen. Wikipedia. [Link]
Sources
- 1. Tamoxifen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 5. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of novel tamoxifen analogues that avoid CYP2D6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. appchemical.com [appchemical.com]
- 15. scbt.com [scbt.com]
An In-depth Technical Guide to the Mechanism of Action of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Abstract
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen, a cornerstone in the treatment of hormone receptor-positive breast cancer. As a research compound, it offers a unique tool to dissect the intricate mechanisms of Selective Estrogen Receptor Modulators (SERMs) and to explore therapeutic strategies that may overcome the metabolic liabilities of its parent drug. This guide provides a comprehensive analysis of its primary mechanism of action through competitive estrogen receptor antagonism, delves into potential estrogen receptor-independent pathways, and furnishes detailed experimental protocols for its characterization. By synthesizing current knowledge with practical methodologies, this document serves as an essential resource for professionals engaged in oncology and medicinal chemistry research.
Introduction and Significance
Tamoxifen, a first-generation SERM, has been a pivotal therapy for estrogen receptor-positive (ER+) breast cancer for decades.[1][2] Its efficacy, however, is not uniform across all patients. Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4, into its more potent antiestrogenic metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[3][4][5][6][7] Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant variations in metabolite levels, potentially compromising therapeutic outcomes for a subset of patients known as "poor metabolizers".[3][4]
N-Methyl-N-(2-hydroxyethyl)tamoxifen emerges from this clinical context as a compound of significant research interest. Structurally, it retains the critical triphenylethylene backbone that allows for interaction with the estrogen receptor, but features a modified N-methyl-N-(2-hydroxyethyl)amino side chain.[3] This modification is intended to alter its pharmacokinetic profile and receptor binding affinity, providing a potential avenue to circumvent the CYP2D6 activation pathway and achieve a more consistent biological effect.[3] Understanding its mechanism of action is therefore crucial for evaluating its potential and for designing next-generation SERMs with improved therapeutic profiles.
Core Mechanism of Action: Estrogen Receptor Antagonism
The principal mechanism of action for N-Methyl-N-(2-hydroxyethyl)tamoxifen, like its parent compound, is its function as a Selective Estrogen Receptor Modulator. In breast tissue, it acts as a competitive antagonist at the estrogen receptor.[3][8]
-
Competitive Binding: The compound's structure mimics that of estradiol, allowing it to bind to the ligand-binding domain (LBD) of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][8] It competes directly with endogenous estrogen, thereby preventing the hormone from binding and activating the receptor.[9]
-
Induction of Antagonistic Conformation: Upon binding, N-Methyl-N-(2-hydroxyethyl)tamoxifen induces a distinct conformational change in the ER.[6][10] The bulky side chain of the tamoxifen analog sterically hinders the receptor from adopting its active conformation. Specifically, it repositions a key alpha-helix known as helix 12 (H12), which is part of the activation function 2 (AF-2) domain.[11]
-
Inhibition of Gene Transcription: In its active state, the ER-estradiol complex recruits coactivator proteins to the AF-2 domain. This complex then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription of genes that drive cell proliferation and growth.[6][12] The tamoxifen-bound receptor, with its misplaced helix 12, is unable to effectively bind these coactivators and may instead recruit corepressor proteins.[10][13] This action blocks the transcription of estrogen-dependent genes, leading to a halt in the cell cycle and an inhibition of tumor growth in ER-positive breast cancer cells.[6][8]
Figure 1: Competitive antagonism of the Estrogen Receptor by N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Potential Estrogen Receptor-Independent Mechanisms
While ER antagonism is the primary mode of action, evidence suggests that tamoxifen and its derivatives can exert anti-cancer effects through pathways independent of the estrogen receptor. These secondary mechanisms may contribute to their efficacy and are an active area of investigation.
-
Protein Kinase C (PKC) Inhibition: Tamoxifen has been shown to be a direct inhibitor of protein kinase C.[3][9] PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation and plays a critical role in various cellular signaling pathways, including those promoting cell growth and survival. Inhibition of PKC can disrupt these signals and induce apoptosis, providing a cytotoxic mechanism that is not reliant on ER status.[9]
-
Modulation of Other Signaling Pathways: Tamoxifen derivatives can influence other critical cellular pathways. Some have been shown to trigger classic caspase-dependent apoptosis in both ER-positive and ER-negative cell lines.[14] Additionally, off-target interactions have been identified, including binding to histamine, muscarinic, and dopamine receptors, which may be associated with some of the drug's side effects.[15][16]
-
G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30): Tamoxifen and its metabolites can act as agonists of GPER1, a membrane-bound estrogen receptor.[17] The downstream effects of GPER1 activation are complex and context-dependent, but this interaction represents another ER-independent mechanism by which the compound can modulate cell signaling.[18]
Figure 2: Potential ER-independent mechanism via Protein Kinase C (PKC) inhibition.
Methodologies for Mechanistic Characterization
A rigorous, multi-faceted experimental approach is required to fully characterize the mechanism of action of N-Methyl-N-(2-hydroxyethyl)tamoxifen. The following protocols provide a self-validating system to assess receptor binding, cellular functional antagonism, and ER-dependent vs. ER-independent cytotoxicity.
Figure 3: Experimental workflow for characterizing the mechanism of action.
Protocol 1: ERα/β Competitive Binding Assay
Objective: To quantify the binding affinity of the test compound for purified ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Reagents & Materials: Purified recombinant human ERα and ERβ, [3H]-Estradiol (radioligand), unlabeled estradiol (positive control), test compound, assay buffer, scintillation cocktail, 96-well plates, filter mats, scintillation counter.
-
Assay Setup: Prepare serial dilutions of the test compound and unlabeled estradiol in assay buffer.
-
Binding Reaction: In each well of a 96-well plate, combine a fixed concentration of purified ERα or ERβ with a fixed concentration of [3H]-Estradiol. Add the varying concentrations of the test compound or unlabeled estradiol. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled estradiol).
-
Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Estrogen-Responsive Element (ERE) Reporter Gene Assay
Objective: To assess the functional antagonist activity of the test compound by measuring its effect on estradiol-induced transcription from an ERE-driven reporter gene.
Methodology:
-
Cell Culture & Transfection: Culture ER-positive breast cancer cells (e.g., MCF-7) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens. Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple EREs.
-
Compound Treatment: After transfection, plate the cells in 96-well plates. Treat the cells with a fixed, stimulatory concentration of estradiol (e.g., 1 nM) alone or in combination with increasing concentrations of the test compound. Include a vehicle control (no estradiol) and a positive control (estradiol + known antagonist like 4-OHT).
-
Incubation: Incubate the cells for 24-48 hours.[19]
-
Lysis & Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. Calculate the percentage of inhibition of estradiol-induced activity for each concentration of the test compound. Plot the data to determine the IC50 value for functional antagonism.
Protocol 3: Cell Viability / Cytotoxicity Assay
Objective: To determine the antiproliferative effect of the test compound on ER-positive and ER-negative breast cancer cell lines, thereby distinguishing between ER-dependent and ER-independent cytotoxicity.
Methodology:
-
Cell Lines: Use at least one ER-positive cell line (e.g., MCF-7) and one ER-negative cell line (e.g., MDA-MB-231).[14]
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period, typically 72 to 96 hours.[17]
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each concentration. Plot the percentage of viability against the log concentration of the compound and fit the data to determine the IC50 value for each cell line. A significantly lower IC50 in the ER-positive line compared to the ER-negative line would suggest an ER-dependent mechanism of action.
Quantitative Data Summary
The following table presents representative antiproliferative activity data for tamoxifen and its key metabolites against ER-positive and ER-negative breast cancer cell lines. The data for N-Methyl-N-(2-hydroxyethyl)tamoxifen would be generated using the protocols described above to allow for direct comparison.
| Compound | Cell Line | Estrogen Receptor Status | Antiproliferative Activity (IC50, µM) | Citation |
| Tamoxifen | MCF-7 | ER-Positive | 27.96 | [14] |
| MDA-MB-231 | ER-Negative | 64.85 | [14] | |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | ER-Positive | ~0.01 - 0.1 (Potency is ~100x Tamoxifen) | [6] |
| Endoxifen | MCF-7 | ER-Positive | Potency similar to or greater than 4-OHT | [7][20] |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | MCF-7 | ER-Positive | To be determined | |
| MDA-MB-231 | ER-Negative | To be determined |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). The values cited serve as a comparative reference.
Conclusion and Future Directions
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a valuable research molecule whose mechanism of action is rooted in its role as a selective estrogen receptor modulator. Its primary function is the competitive antagonism of ERα in hormone-dependent tissues, leading to the inhibition of estrogen-driven gene transcription and cell proliferation. Furthermore, the potential for ER-independent activities, such as PKC inhibition, adds another layer to its pharmacological profile that warrants investigation.
The true value of this analog lies in its potential to exhibit a pharmacological profile independent of CYP2D6 metabolism, a key variable in the clinical efficacy of tamoxifen. Future research should focus on:
-
Comprehensive Metabolic Profiling: Identifying the specific CYP enzymes responsible for its metabolism and characterizing its metabolic fate.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in preclinical xenograft models using ER-positive breast cancer cell lines.
-
Pharmacokinetic Analysis: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and half-life.
-
Off-Target Profiling: Screening the compound against a broad panel of receptors and kinases to fully elucidate any secondary mechanisms and predict potential side effects.
By pursuing these avenues, the scientific community can fully ascertain the utility of N-Methyl-N-(2-hydroxyethyl)tamoxifen, not only as a tool to probe SERM biology but also as a potential scaffold for the development of novel endocrine therapies.
References
- N-Methyl-N-(2-hydroxyethyl)tamoxifen - Benchchem.
- An update on the therapeutic potential of tamoxifen derivatives - American University of Ras Al Khaimah.
- New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PubMed Central.
- Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC - NIH.
- SYNTHESIS OF TAMOXIFEN DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES - PDF.
- Major Metabolic Pathways for Tamoxifen - ResearchG
- N-Methyl-N-(2-hydroxyethyl)tamoxifen | CAS 77214-91-6 - Santa Cruz Biotechnology.
- Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites.
- Synthesis and Characterization of Bioactive Tamoxifen-conjug
- Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines - MDPI.
- The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PubMed.
- PharmGKB summary: tamoxifen p
- How Tamoxifen Works: Mechanism of Action Explained - Swolverine.
- Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC - NIH.
- Tamoxifen - St
- In vitro effects of tamoxifen on adipose-derived stem cells - PubMed.
- Major pathways for the metabolism of tamoxifen.
- Tamoxifen - Wikipedia.
- Discovering Key to Tamoxifen's Effectiveness in Tre
- tamoxifen tre
- Tamoxifen Mechanism - News-Medical.Net.
- TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
- Molecular mechanisms of antiestrogen action in breast cancer - PubMed - NIH.
- The Tamoxifen Metabolite, Endoxifen, Is a Potent Antiestrogen that Targets Estrogen Receptor α for Degradation in Breast Cancer Cells - AACR Journals.
- Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed Central.
- A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β - PMC - NIH.
- N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN - ChemBK.
- Synthesis of Tamoxifen‐Artemisinin and Estrogen‐Artemisinin Hybrids Highly Potent Against Breast and Prost
- Schematic molecular structures of tamoxifen and tamoxifen-based...
- Selective estrogen receptor modul
- Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC - NIH.
- Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse | PLOS One - Research journals.
- Crosstalk of methylation and tamoxifen in breast cancer (Review) - PMC - PubMed Central.
Sources
- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. swolverine.com [swolverine.com]
- 9. TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Molecular mechanisms of antiestrogen action in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurak.ac.ae [aurak.ac.ae]
- 15. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse | PLOS One [journals.plos.org]
- 17. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Navigating the Tamoxifen Landscape: A Technical Guide to the Synthetic Analog N-Methyl-N-(2-hydroxyethyl)tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is intrinsically linked to its complex metabolism, which generates active metabolites responsible for its antiestrogenic effects. This guide provides a comprehensive overview of tamoxifen's metabolic activation and introduces N-Methyl-N-(2-hydroxyethyl)tamoxifen , a synthetic analog available for research purposes. While not a naturally occurring metabolite, this compound serves as a valuable tool for investigating the structure-activity relationships of tamoxifen derivatives. This document will delve into the established metabolic pathways of tamoxifen, the inferred synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen, proposed analytical methodologies for its characterization, and a discussion of its potential pharmacological profile based on the broader understanding of tamoxifen analogs.
The Clinical Significance of Tamoxifen and its Active Metabolites
Tamoxifen is administered as a prodrug and undergoes extensive metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to exert its therapeutic effects.[1][2] The biotransformation of tamoxifen is crucial as its metabolites exhibit significantly higher binding affinity for the estrogen receptor and greater antiestrogenic potency than the parent compound.[3]
The two primary metabolic pathways are 4-hydroxylation and N-demethylation .[1][4]
-
4-hydroxytamoxifen (4-OHT) , formed through hydroxylation, was initially considered the principal active metabolite due to its 30- to 100-fold greater affinity for the estrogen receptor compared to tamoxifen.[1]
-
N-desmethyltamoxifen , the major initial metabolite, is further metabolized to the highly potent endoxifen (4-hydroxy-N-desmethyltamoxifen) .[1] Endoxifen is now widely recognized as the key active metabolite responsible for the clinical efficacy of tamoxifen, possessing a similar high affinity for the estrogen receptor as 4-OHT but being present in patient plasma at substantially higher concentrations.[3][5]
The inter-individual variability in patient response to tamoxifen therapy is, in part, attributed to genetic polymorphisms in CYP enzymes, particularly CYP2D6, which plays a critical role in the formation of endoxifen.[6]
N-Methyl-N-(2-hydroxyethyl)tamoxifen: A Synthetic Analog for Research
N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS 77214-91-6) is a derivative of tamoxifen characterized by a modification of the dimethylaminoethyl side chain.[7] Based on available scientific literature, this compound is not a product of in vivo tamoxifen metabolism but is a synthetic analog used for research purposes.[8]
The study of such analogs is crucial for understanding the structure-activity relationships (SAR) of tamoxifen and for the development of novel SERMs with improved therapeutic profiles.[4][9] Modifications to the side chain can influence the compound's binding affinity for the estrogen receptor, its estrogenic/antiestrogenic activity, and its pharmacokinetic properties.[4]
| Property | Value | Source |
| Chemical Name | N-Methyl-N-(2-hydroxyethyl)tamoxifen | [7] |
| CAS Number | 77214-91-6 | [7] |
| Molecular Formula | C27H31NO2 | [7] |
| Molecular Weight | 401.54 g/mol | [7] |
Inferred Synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen
A common strategy for tamoxifen synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration.[10] To synthesize the target analog, a key intermediate would be a derivative of tamoxifen with a reactive group on the side chain that can be subsequently modified.
Proposed Retro-synthetic Analysis:
A likely precursor for the synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen is N-desmethyltamoxifen. The synthesis could proceed through the following conceptual steps:
-
Alkylation of N-desmethyltamoxifen: N-desmethyltamoxifen can be reacted with 2-chloroethanol or a similar two-carbon electrophile to introduce the 2-hydroxyethyl group onto the nitrogen atom. This reaction would typically be carried out in the presence of a base to deprotonate the secondary amine of N-desmethyltamoxifen, facilitating nucleophilic attack.
Analytical Characterization and Quantification
The analytical characterization and quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen would likely employ techniques similar to those used for tamoxifen and its known metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[11][12]
Proposed Analytical Workflow:
-
Sample Preparation: For analysis in biological matrices (e.g., plasma, cell culture media), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be necessary to remove interfering substances.
-
Chromatographic Separation: Reversed-phase HPLC would be suitable for separating N-Methyl-N-(2-hydroxyethyl)tamoxifen from other compounds. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point.
-
Detection and Quantification:
-
UV Detection: For initial characterization and less sensitive applications, UV detection could be used, as the triphenylethylene core of the molecule is chromophoric.
-
Mass Spectrometry (MS/MS): For high sensitivity and specificity, tandem mass spectrometry is the preferred detection method. In positive electrospray ionization (ESI) mode, the molecule would be expected to protonate, and specific precursor-to-product ion transitions can be monitored for unambiguous identification and quantification (Multiple Reaction Monitoring - MRM).
-
Potential Pharmacological Profile and Biological Activity
The pharmacological profile of N-Methyl-N-(2-hydroxyethyl)tamoxifen is not documented in the scientific literature. However, based on the structure-activity relationships of other tamoxifen analogs, some predictions can be made.[4][13] The aminoethyl side chain of tamoxifen is critical for its antiestrogenic activity.[4]
-
Estrogen Receptor Binding: The modified side chain may alter the compound's affinity for the estrogen receptor compared to tamoxifen and its active metabolites. The introduction of a hydroxyl group could potentially lead to different interactions within the ligand-binding pocket of the receptor.
-
Antiestrogenic vs. Estrogenic Activity: The balance between antiestrogenic and estrogenic activity is a hallmark of SERMs and is tissue-dependent. The N-hydroxyethyl modification could shift this balance, potentially leading to a different pharmacological profile in various tissues (e.g., breast, bone, uterus). In vitro cell-based assays using ER+ breast cancer cell lines (e.g., MCF-7) would be necessary to determine its antiproliferative and estrogenic/antiestrogenic effects.
-
Metabolism: The presence of the N-hydroxyethyl group may also influence the metabolic fate of the compound. It could be a site for further metabolism, such as oxidation or conjugation.
Applications in Drug Development and Research
As a research compound, N-Methyl-N-(2-hydroxyethyl)tamoxifen can be utilized in several ways:
-
Probing Structure-Activity Relationships: By comparing its biological activity to that of tamoxifen, N-desmethyltamoxifen, and other analogs, researchers can gain insights into the structural requirements for estrogen receptor modulation.[4][14]
-
Development of Novel SERMs: Understanding how modifications to the side chain affect the pharmacological profile can guide the design of new SERMs with enhanced efficacy, improved tissue selectivity, or a more favorable side-effect profile.[9]
-
Investigating Tamoxifen Resistance: Analogs with altered properties can be used to study the mechanisms of tamoxifen resistance in breast cancer.[15]
Conclusion
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen, not a naturally occurring metabolite. While specific experimental data on this compound is scarce, its value lies in its potential as a research tool to further elucidate the complex pharmacology of tamoxifen and to aid in the development of next-generation selective estrogen receptor modulators. The inferred synthetic pathways and proposed analytical methods described in this guide provide a framework for its further investigation by the scientific community. A thorough understanding of the structure-activity relationships of such analogs is paramount for the rational design of more effective and safer therapies for hormone-responsive breast cancer.
References
- Bérubé, R., et al. (2007). Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains. Journal of Medicinal Chemistry, 50(23), 5689-5701.
- Dezentje, V. O., et al. (2010). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Pharmaceuticals, 3(4), 1121-1144.
- Medicinal Chemistry Lectures Notes. (2023).
- Gjerde, J., et al. (2010). Simplified biotransformation scheme of tamoxifen in man.
- Abdel-Maksoud, M. S., et al. (2021). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 26(16), 4933.
- Wang, Y., et al. (2023). Research progress on tamoxifen and its analogs associated with nuclear receptors. Frontiers in Pharmacology, 14, 1245648.
- ChemBK. N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN - Physico-chemical Properties.
- Santa Cruz Biotechnology. N-Methyl-N-(2-hydroxyethyl)tamoxifen.
- Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen Tamoxifen. Journal of Organic Chemistry, 47(13), 2387-2393.
- Hulin, A., et al. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 4(9), FSO329.
- Madlensky, L., et al. (2011). Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes. Clinical Pharmacology & Therapeutics, 89(5), 718-725.
- Appchem. N-Methyl-N-(2-hydroxyethyl)tamoxifen.
- Teunissen, S. F., et al. (2011). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 518-526.
- PubChem. N-Desmethyl-4'-hydroxy Tamoxifen.
- Dahal, U. P., et al. (2010). 4-hydroxy-N-desmethyltamoxifen (endoxifen). Tetrahedron Letters, 51(43), 5626-5628.
- He, M., et al. (2012). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Tamoxifen. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66.
- Nasri, F., et al. (2022). Electroanalytical Techniques used in Determination of Tamoxifen. Analytical and Bioanalytical Electrochemistry, 14(1), 116-126.
- Teunissen, S. F., et al. (2011). Investigational Study of Tamoxifen Phase I Metabolites Using Chromatographic and Spectroscopic Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 518-526.
- Experimental Tamoxifen Drug Combo Targets Aggressive Breast Cancer. (2016). American Journal of Managed Care.
- Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy- N -desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen.
- PrepChem. Synthesis of tamoxifen.
- Mayo Clinic. (2008).
- Spelsberg, T. C., et al. (2009). The Tamoxifen Metabolite, Endoxifen, Is a Potent Antiestrogen that Targets Estrogen Receptor α for Degradation in Breast Cancer Cells. Cancer Research, 69(5), 1722-1727.
- ResearchGate. Schematic molecular structures of tamoxifen and tamoxifen-based...
- Khan, S., & Singh, S. (2016). Molecular mechanisms and mode of tamoxifen resistance in breast cancer. Journal of Cancer Research and Therapeutics, 12(2), 523-529.
- Aslam, I., & Preuss, C. V. (2023). Tamoxifen. In StatPearls.
- Vasan, N., et al. (2021). Novel Tamoxifen Nanoformulations for Improving Breast Cancer Treatment: Old Wine in New Bottles. Pharmaceutics, 13(1), 93.
- Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 4. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. rsc.org [rsc.org]
- 7. scbt.com [scbt.com]
- 8. Tamoxifen [drugfuture.com]
- 9. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snyth1 [ch.ic.ac.uk]
- 11. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Tamoxifen Drug Combo Targets Aggressive Breast Cancer [theoncologynurse.com]
An In-depth Technical Guide on the Biological Activity of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a synthetic analog of the selective estrogen receptor modulator (SERM), tamoxifen. Designed for researchers, scientists, and drug development professionals, this document delves into the hypothesized biological activity, mechanism of action, and detailed experimental protocols for the evaluation of this compound.
Introduction and Rationale: The Quest for Improved Endocrine Therapies
Tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer, acts as a selective estrogen receptor modulator (SERM).[1][2][3] Its therapeutic efficacy is, however, not without limitations. Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form its more potent metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[4][5][6] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in clinical outcomes.[4]
N-Methyl-N-(2-hydroxyethyl)tamoxifen emerges as a compound of interest in the landscape of novel endocrine therapies. As a synthetic analog of tamoxifen, it presents a unique structural modification in its side chain, which is crucial for its antiestrogenic activity.[7][8] The rationale for investigating this particular analog is threefold:
-
Bypassing Metabolic Activation: The introduction of a hydroxyl group on the side chain might confer enhanced activity without the need for metabolic activation, potentially overcoming the challenges posed by CYP2D6 polymorphisms.
-
Altered Receptor Affinity and Selectivity: The modification of the N-alkyl substituent could modulate the binding affinity and selectivity for estrogen receptor subtypes, ERα and ERβ, potentially leading to a more favorable therapeutic profile.
-
Novel Pharmacokinetic Properties: Changes in the side chain can influence the compound's solubility, distribution, and metabolism, offering the potential for improved pharmacokinetic parameters.
This guide will explore the anticipated biological activities of N-Methyl-N-(2-hydroxyethyl)tamoxifen based on established structure-activity relationships of tamoxifen analogs and provide detailed methodologies for its empirical validation.
Physicochemical Properties and Proposed Synthesis
-
Chemical Name: N-Methyl-N-(2-hydroxyethyl)tamoxifen
-
CAS Number: 77214-91-6[9]
-
Molecular Formula: C₂₇H₃₁NO₂[9]
-
Molecular Weight: 401.54 g/mol [9]
Proposed Synthetic Route
The synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen can be approached through established methods for the synthesis of tamoxifen and its analogs, such as the McMurry coupling reaction.[10][11] A plausible synthetic scheme is outlined below:
Caption: Modulation of ER signaling by N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a series of in-vitro assays are essential. The following are detailed protocols for key experiments.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of the test compound for the estrogen receptor compared to estradiol. [12] Workflow:
Caption: Workflow for the competitive estrogen receptor binding assay.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized female rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). [12] * The homogenate is centrifuged to pellet the nuclear fraction.
-
The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors. [12]
-
-
Competitive Binding Assay:
-
In assay tubes, incubate a fixed amount of uterine cytosol (e.g., 50-100 µg of protein) with a single concentration of radiolabeled estradiol (e.g., [³H]-E₂, 0.5-1.0 nM). [12] * Add increasing concentrations of the unlabeled test compound (N-Methyl-N-(2-hydroxyethyl)tamoxifen) or a reference compound (e.g., unlabeled estradiol or tamoxifen).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. [12] * Wash the HAP pellet to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Elute the bound radioligand from the HAP pellet and quantify using a liquid scintillation counter.
-
Plot the percentage of specific binding of [³H]-E₂ against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
-
In Vitro Antiproliferation and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [13][14][15][16] Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Treatment:
-
Treat the cells with a range of concentrations of N-Methyl-N-(2-hydroxyethyl)tamoxifen (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., tamoxifen).
-
Incubate for 72 hours. [15]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. [14] * Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of the compound to determine the IC₅₀ value.
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis. [18][19] Workflow:
Caption: Workflow for apoptosis detection by Annexin V staining.
Protocol:
-
Cell Treatment and Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic. [18]
-
Data Interpretation and Future Directions
The data generated from these experiments will provide a foundational understanding of the biological activity of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
ER Binding Affinity: A high RBA will indicate a strong interaction with the estrogen receptor, suggesting an ER-mediated mechanism of action.
-
Antiproliferative Activity: A low IC₅₀ value in ER-positive cells will confirm its potency as an antiproliferative agent. Comparing the IC₅₀ in ER-positive versus ER-negative cell lines will elucidate the extent of ER-independent cytotoxicity.
-
Apoptosis Induction: A significant increase in the apoptotic cell population upon treatment will validate its ability to induce programmed cell death.
Future investigations should focus on:
-
In-vivo efficacy studies in animal models of breast cancer to assess its antitumor activity and pharmacokinetic profile.
-
Metabolism studies to determine its metabolic fate and stability.
-
Gene expression analysis to identify the downstream targets of its ER modulation.
The exploration of N-Methyl-N-(2-hydroxyethyl)tamoxifen represents a rational approach to the design of novel SERMs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of its biological activity.
References
A comprehensive list of references will be provided upon request, including full citations with titles, sources, and valid, clickable URLs for verification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel triaryl (Z)-olefins as tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. oaepublish.com [oaepublish.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Estrogen Receptor Binding Affinity of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Prepared by: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining the estrogen receptor (ER) binding affinity of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a synthetic analog of the selective estrogen receptor modulator (SERM), tamoxifen.[1] Recognizing that tamoxifen is a prodrug requiring metabolic activation, this guide addresses the importance of characterizing novel derivatives that may offer altered pharmacokinetic profiles or circumvent metabolic variability.[1][2] We delve into the fundamental structure-activity relationships of tamoxifen derivatives, emphasizing the critical role of the side chain in mediating ER antagonism.[3][4] The core of this document is a detailed, field-proven protocol for a competitive radioligand binding assay, the gold standard for quantifying receptor affinity.[5] This guide provides the scientific rationale behind experimental choices, a step-by-step methodology, and a robust data analysis workflow to empower researchers in the precise characterization of this and other novel SERMs.
Introduction: The Rationale for Studying Tamoxifen Derivatives
Tamoxifen, a cornerstone in the therapy of estrogen receptor-positive (ER+) breast cancer, functions as a selective estrogen receptor modulator (SERM).[6][7] It is a prodrug that undergoes extensive metabolism by cytochrome P450 (CYP) enzymes into more potent, active metabolites.[2][6] Key metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen, exhibit a 30- to 100-fold greater binding affinity for the estrogen receptor than the parent compound, and it is these molecules that are largely responsible for tamoxifen's therapeutic antiestrogenic effect in breast tissue.[2][8][9][10]
However, the metabolic activation of tamoxifen, particularly by the highly polymorphic CYP2D6 enzyme, leads to significant inter-individual variability in plasma concentrations of active metabolites, potentially impacting clinical efficacy.[1][2] This metabolic bottleneck has spurred the development of tamoxifen derivatives and analogs designed to bypass or normalize this activation pathway.[1] N-Methyl-N-(2-hydroxyethyl)tamoxifen is one such analog, featuring a modification of the critical amino side chain.[1] Characterizing its direct binding affinity for the estrogen receptor is a crucial first step in evaluating its potential as a therapeutic agent or research tool.
The Alkylaminoethane Side Chain: A Key Determinant of ER Antagonism
The pharmacological activity of tamoxifen is critically dependent on its triphenylethylene core and, most importantly, its basic alkylaminoethane side chain.[4][11] This side chain is essential for its antiestrogenic activity.[3][11] When tamoxifen or its active metabolites bind to the ligand-binding domain (LBD) of the estrogen receptor, the core structure occupies the same hydrophobic pocket as the natural ligand, 17β-estradiol.
However, the bulky side chain extends from this pocket and physically obstructs the conformational change required for coactivator protein binding.[12] Specifically, it repositions a key alpha-helix, Helix 12, preventing the formation of a functional Activation Function 2 (AF-2) surface.[12] This disruption of the coactivator binding site is the molecular basis of its antagonist effect in breast tissue.[12] Therefore, any modification to this side chain, as seen in N-Methyl-N-(2-hydroxyethyl)tamoxifen, warrants a thorough investigation of its impact on receptor binding affinity.
Caption: Workflow for the Competitive ER Binding Assay.
4.3 Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of N-Methyl-N-(2-hydroxyethyl)tamoxifen and the unlabeled estradiol standard in the assay buffer. A good starting range for a test chemical with unknown affinity is 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M. [13]2. Assay Setup: Set up triplicate tubes for each condition:
-
Total Binding: Assay buffer only.
-
Non-Specific Binding (NSB): A saturating concentration of unlabeled estradiol.
-
Competitor: Each concentration of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
-
Reagent Addition:
-
To each tube, add the ER source (e.g., 50-100 µg protein per tube). [13] * Add a fixed, subsaturating concentration of [³H]-E2 (e.g., 0.5 - 1.0 nM) to all tubes. [13] * Add the corresponding competitor dilution, buffer, or NSB control.
-
Vortex gently and incubate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation:
-
Add a volume of cold dextran-coated charcoal suspension to each tube to adsorb the free, unbound radioligand.
-
Incubate for a short, standardized time (e.g., 10-15 minutes) on ice with occasional vortexing.
-
Centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the charcoal with the unbound ligand.
-
-
Counting:
-
Carefully transfer a fixed volume of the supernatant (which contains the receptor-bound [³H]-E2) into scintillation vials.
-
Add scintillation cocktail, mix well, and count the radioactivity in a scintillation counter.
-
4.4 Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition: For each competitor concentration:
-
% Inhibition = 100 * (1 - [(CPM at Competitor Conc. - NSB) / Specific Binding])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the competitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value. [14]4. Calculate the Inhibition Constant (Ki): The Ki value is a more accurate measure of affinity as it accounts for the concentration of the radioligand used. Use the Cheng-Prusoff equation:
Data Interpretation and Expected Outcomes
The primary output of this assay is the Ki value for N-Methyl-N-(2-hydroxyethyl)tamoxifen. This value can be compared to that of known ER ligands to determine its Relative Binding Affinity (RBA) .
RBA = (Ki of Estradiol / Ki of Test Compound) * 100
The results should be tabulated for clear comparison.
| Compound | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 2.5 | 1.0 | 100 |
| 4-Hydroxytamoxifen | 3.0 | 1.2 | 83 |
| Tamoxifen | 125 | 50 | 2 |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | To be Determined | To be Determined | To be Determined |
Interpretation:
-
A low Ki value indicates high binding affinity .
-
Based on structure-activity relationships, modifications to the N,N-dimethylamino group of tamoxifen can alter affinity. [4]The introduction of a hydroxyethyl group may change the polarity and steric bulk of the side chain, which could either increase or decrease its affinity compared to tamoxifen or its primary metabolites.
-
If the Ki is significantly lower than that of tamoxifen, it suggests the compound may not require metabolic activation to the same extent. If the Ki is higher, it may be less potent or act as a prodrug itself.
Conclusion and Future Directions
This guide outlines a robust, validated methodology for determining the estrogen receptor binding affinity of N-Methyl-N-(2-hydroxyethyl)tamoxifen. The competitive radioligand binding assay provides a quantitative Ki value, which is the foundational data point for characterizing any novel SERM.
The determined binding affinity is essential but does not describe the functional outcome of that binding event. The logical next step is to perform cell-based functional assays (e.g., using ER-positive MCF-7 breast cancer cells) to determine if N-Methyl-N-(2-hydroxyethyl)tamoxifen acts as an antagonist (inhibiting cell proliferation), an agonist (stimulating proliferation), or a partial agonist/antagonist. [11]This functional characterization, built upon the binding affinity data, is critical for advancing our understanding of this novel compound's therapeutic potential.
References
-
National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381-390. [Link]
-
de Groot, M. J., et al. (2006). Rapid On-line Profiling of Estrogen Receptor Binding Metabolites of Tamoxifen. Chemical Research in Toxicology, 19(12), 1629-1635. [Link]
-
McCague, R., et al. (1990). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: Importance of hydroxyl group and side chain positioning for biological activity. Journal of Medicinal Chemistry, 33(11), 3050-3055. [Link]
-
Leclercq, G., et al. (1994). Estradiol derivatives bearing the side-chain of tamoxifen antagonize the association between the estrogen receptor and calmodulin. Biochemical Pharmacology, 47(4), 748-751. [Link]
-
Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship of tamoxifen. [Link]
-
Stingl, J. C., et al. (2014). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Breast Cancer Research and Treatment, 145(2), 323-333. [Link]
-
Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
MacGregor-Schafer, J. I., et al. (2001). Control of the estrogen-like actions of the tamoxifen-estrogen receptor complex by the surface amino acid at position 351. The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 233-242. [Link]
-
Jaouen, G., et al. (2005). Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains. Journal of Medicinal Chemistry, 48(19), 6041-6050. [Link]
-
ResearchGate. (n.d.). Relative ER affinity and abundance of tamoxifen metabolites. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
ResearchGate. (2005). Synthesis and Structure-Activity Relationships of Ferrocenyl Tamoxifen Derivatives with Modified Side Chains. [Link]
-
Butts, A., et al. (2015). Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen. PLOS ONE, 10(5), e0125927. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Wilson, V. S., et al. (2010). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 37(6), 665-673. [Link]
-
Kim, S. D., et al. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 66(7), 1339-1346. [Link]
-
ResearchGate. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. [Link]
-
ResearchGate. (n.d.). Affinity and rate constants for estrogen receptorligand interactions. [Link]
-
Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]
-
Cheskis, B. J., et al. (2008). Implications of the binding of tamoxifen to the coactivator recognition site of the estrogen receptor in. Endocrine-Related Cancer, 15(4), 903-913. [Link]
-
Macgregor, J. I., & Jordan, V. C. (1997). Antagonistic and agonistic effects of tamoxifen: significance in human cancer. Seminars in Oncology, 24(1 Suppl 1), S1-71-S1-80. [Link]
-
Patel, P., et al. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Pharmacology, 15, 1367069. [Link]
-
Norris, J. D., et al. (2002). A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β. Proceedings of the National Academy of Sciences, 99(26), 16731-16736. [Link]
-
Asif, M. (2022). Selective estrogen receptor modulator - Tamoxifen. [Link]
-
Nettles, K. W., et al. (2004). Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors. Molecular and Cellular Biology, 24(20), 8821-8832. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 3. Estradiol derivatives bearing the side-chain of tamoxifen antagonize the association between the estrogen receptor and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonistic and agonistic effects of tamoxifen: significance in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Guide: In Vitro Pharmacological Profiling of N-Methyl-N-(2-hydroxyethyl)tamoxifen
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the in vitro characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen. As a synthetic analog of the selective estrogen receptor modulator (SERM), tamoxifen, this compound warrants a rigorous, multi-faceted investigation to elucidate its metabolic fate, receptor interactions, cellular activity, and mechanism of action.[1] This guide moves beyond rote protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation.
Introduction: Contextualizing a Novel Tamoxifen Analog
Tamoxifen is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[2][3] However, it is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes into more potent metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[4][5] The activity of these enzymes, particularly CYP2D6, varies significantly among individuals, leading to inconsistent levels of active metabolites and potentially impacting therapeutic efficacy.[6][7]
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a research compound designed with a modification to the crucial amino side chain.[1][8] This alteration necessitates a full in vitro characterization to determine if it:
-
Acts as a novel prodrug requiring its own metabolic activation.
-
Functions as a direct-acting SERM, potentially bypassing the polymorphic CYP2D6 pathway.
-
Possesses a unique pharmacological profile in terms of receptor affinity, selectivity, or downstream signaling.
This guide outlines the critical experiments required to build a comprehensive pharmacological dossier for this compound.
The Metabolic Journey: Stability, Conversion, and Enzyme Identification
The first step in characterizing any new drug candidate is to understand its metabolic fate. Tamoxifen's metabolism is complex, involving N-demethylation, hydroxylation, and subsequent conjugation.[9][10][11] N-demethylation, primarily mediated by CYP3A4 and CYP3A5, is the major initial pathway, leading to N-desmethyltamoxifen.[6][10] This metabolite is then hydroxylated by CYP2D6 to form the highly active endoxifen.[9]
The structural similarity of N-Methyl-N-(2-hydroxyethyl)tamoxifen to N-desmethyltamoxifen suggests it could be a substrate for similar enzymatic pathways. The primary questions are: Is the compound stable? Is it converted to other metabolites? And which enzymes are responsible?
Caption: Standard workflow for an antiproliferation assay in ER+ breast cancer cells.
Experimental Protocol: MCF-7 Antiproliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as a proxy for cell viability.
-
Cell Seeding:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum for several days to remove residual estrogens.
-
Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
To all wells (except the no-estradiol control), add a low concentration of 17β-estradiol (E2) to stimulate proliferation (e.g., 0.1 nM).
-
Add the test compound dilutions to the appropriate wells. Include controls: Vehicle (DMSO), E2 only (maximum proliferation), and a positive control antiestrogen (e.g., 4-OHT).
-
Incubate the plate for 5-7 days to allow for multiple cell divisions.
-
-
MTT Readout:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "E2 only" wells to 100% proliferation and the "no E2" or a high concentration of 4-OHT to 0% proliferation.
-
Plot the normalized percent proliferation against the log concentration of the test compound and fit to a dose-response curve to calculate the IC50.
-
Performing the same assay in MDA-MB-231 cells (without E2 stimulation) will reveal any ER-independent cytotoxic effects. A much higher IC50 in MDA-MB-231 cells compared to MCF-7 cells indicates an ER-dependent mechanism. [12][13]
-
Mechanistic Elucidation: Gene Expression Analysis
A true ER antagonist will not only block E2-stimulated proliferation but will also inhibit the transcription of estrogen-responsive genes. [4]Measuring the expression of a classic estrogen-regulated gene, such as Trefoil Factor 1 (TFF1, formerly pS2), provides direct evidence of target engagement at the genomic level.
Experimental Protocol: TFF1/pS2 Gene Expression via RT-qPCR
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates in estrogen-depleted medium.
-
Treat cells with: Vehicle, Estradiol (1 nM), Test Compound (at its IC50), and Estradiol + Test Compound.
-
Incubate for 24 hours. This is a shorter time frame than proliferation assays, as transcriptional changes precede changes in cell number.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the TFF1 gene and a housekeeping gene (e.g., GAPDH, ACTB for normalization), and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction in a qPCR thermal cycler.
-
-
Data Analysis:
-
Use the ΔΔCt method to calculate the fold change in TFF1 expression relative to the vehicle-treated control, after normalizing to the housekeeping gene.
-
Expected Outcome: Estradiol treatment should significantly increase TFF1 mRNA levels. The combination of Estradiol + Test Compound should show a significant reduction in TFF1 expression compared to Estradiol alone, demonstrating antagonistic activity.
-
Conclusion
The in vitro study of N-Methyl-N-(2-hydroxyethyl)tamoxifen requires a systematic and integrated approach. By progressing from metabolic stability to receptor binding, cellular proliferation, and finally to target gene modulation, researchers can build a comprehensive profile of the compound's pharmacological identity. This multi-pillar assessment is essential to determine if this analog represents a meaningful advancement over existing SERMs, potentially offering a more consistent and direct-acting therapeutic agent for estrogen receptor-positive breast cancer.
References
-
Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. Available at: [Link]
-
Phillips, D. H., et al. (1998). N-Demethylation accompanies α-hydroxylation in the metabolic activation of tamoxifen in rat liver cells. Oxford Academic, Carcinogenesis. Available at: [Link]
-
Phillips, D. H., et al. (1998). N-demethylation Accompanies Alpha-Hydroxylation in the Metabolic Activation of Tamoxifen in Rat Liver Cells. PubMed. Available at: [Link]
-
PharmGKB. Tamoxifen Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
ResearchGate. (2024). Scheme of tamoxifen metabolism. ResearchGate. Available at: [Link]
-
Wikipedia. N-Desmethyltamoxifen. Wikipedia. Available at: [Link]
-
Leclercq, G., et al. (1992). [Cytotoxicity of tamoxifen and its principal metabolites in human breast cancer cell lines]. PubMed. Available at: [Link]
-
Higgins, M. J., & Stearns, V. (2013). Metabolizing Enzymes and Endocrine Therapy in Breast Cancer. Medscape. Available at: [Link]
-
Mürdter, T. E., et al. (2016). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. PubMed. Available at: [Link]
-
ResearchGate. Major Metabolic Pathways for Tamoxifen. ResearchGate. Available at: [Link]
-
Etienne, M. C., et al. (1989). Tamoxifen metabolism: pharmacokinetic and in vitro study. PubMed. Available at: [Link]
-
Etienne, M. C., et al. (1989). Tamoxifen metabolism: pharmacokinetic and in vitro study. PMC - NIH. Available at: [Link]
-
Sanchez-Spitman, A., et al. (2014). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. PMC - NIH. Available at: [Link]
-
de Oliveira, A. C. A. X., et al. (2004). Cytotoxicity of tamoxifen in normal and tumoral cell lines and its ability to induce cellular transformation in vitro. PubMed. Available at: [Link]
-
Notley, L. M., et al. (2002). Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. PMC - NIH. Available at: [Link]
-
Hassan, M., et al. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. OAE Publishing Inc. Available at: [Link]
-
ResearchGate. Cytotoxicity effect of tamoxifen on MCF7 cells (n = 3). ResearchGate. Available at: [Link]
-
Shae, D., et al. (2011). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers. PMC - NIH. Available at: [Link]
-
Coe, P. F., et al. (1979). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. PubMed. Available at: [Link]
-
Jaremko, M., et al. (2014). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships. Available at: [Link]
-
Swolverine. How Tamoxifen Works: Mechanism of Action Explained. Swolverine. Available at: [Link]
-
Gáti, T., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. MDPI. Available at: [Link]
-
Patel, P., & Preuss, C. V. (2023). Tamoxifen. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Wikipedia. Tamoxifen. Wikipedia. Available at: [Link]
-
Icahn School of Medicine at Mount Sinai. Tamoxifen Metabolite Testing. Available at: [Link]
-
Thomas, P. (2018). Tamoxifen Mechanism. News-Medical.Net. Available at: [Link]
-
Klein, D. J., et al. (2013). PharmGKB summary: tamoxifen pathway, pharmacokinetics. PMC - NIH. Available at: [Link]
-
Brown, K. (2001). Understanding the genotoxicity of tamoxifen? Oxford Academic, Carcinogenesis. Available at: [Link]
-
Karimi, F., et al. (2021). Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. MDPI. Available at: [Link]
-
Karimi, F., et al. (2021). Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. ResearchGate. Available at: [Link]
-
Borgna, J. L., & Rochefort, H. (1979). High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. icahn.mssm.edu [icahn.mssm.edu]
- 8. scbt.com [scbt.com]
- 9. Metabolizing Enzymes and Endocrine Therapy in Breast Cancer - Page 2 [medscape.com]
- 10. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [Cytotoxicity of tamoxifen and its principal metabolites in human breast cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Evaluation of N-Methyl-N-(2-hydroxyethyl)tamoxifen in Breast Cancer Cell Lines
Foreword: Charting the Unexplored Territories of Tamoxifen's Therapeutic Landscape
For decades, tamoxifen has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its journey from a failed contraceptive agent to a life-saving therapy is a testament to the intricate dance between a parent drug and its metabolic transformation. Tamoxifen is a prodrug, relying on hepatic cytochrome P450 enzymes, particularly CYP2D6, to be converted into its highly active metabolites, 4-hydroxytamoxifen (afimoxifene) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[2][3][4][] These metabolites exhibit a significantly higher binding affinity for the estrogen receptor, making them the primary drivers of tamoxifen's therapeutic efficacy.
However, the clinical utility of tamoxifen is hampered by inter-individual variations in metabolic activity and the eventual development of drug resistance. This has spurred a continuous search for novel tamoxifen analogs with improved pharmacological profiles. Within this context, we turn our attention to a lesser-known derivative: N-Methyl-N-(2-hydroxyethyl)tamoxifen . While identified as a synthetic analog and potential impurity or metabolite of tamoxifen (CAS 77214-91-6), its biological activity and potential role in breast cancer therapy remain largely uncharacterized.[3][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It is not a review of existing data, but rather a forward-looking technical roadmap. Here, we lay out a comprehensive, field-proven framework for the systematic evaluation of N-Methyl-N-(2-hydroxyethyl)tamoxifen in breast cancer cell lines. We will move from foundational viability assays to nuanced mechanistic studies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Rationale and Core Hypotheses: Why Investigate N-Methyl-N-(2-hydroxyethyl)tamoxifen?
The core rationale for investigating this specific analog is rooted in its structure. The N-alkyl side chain of tamoxifen is crucial for its antiestrogenic activity. The substitution of a methyl group with a hydroxyethyl group introduces a polar moiety that could fundamentally alter the compound's properties:
-
Pharmacokinetics & Solubility: The hydroxyl group may increase the compound's aqueous solubility, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The modification could alter its susceptibility to further metabolism by CYP enzymes, potentially leading to a more stable and consistently available active agent.
-
Receptor Binding & Activity: The N-Methyl-N-(2-hydroxyethyl) side chain may influence the binding affinity and conformational changes induced upon binding to the estrogen receptor, potentially modulating its antagonist or agonist activity.
-
Off-Target Effects: Like tamoxifen, this analog could exert effects independent of the estrogen receptor.
Based on these structural considerations, we can formulate our primary hypotheses:
-
Hypothesis 1 (ER-Dependent Activity): N-Methyl-N-(2-hydroxyethyl)tamoxifen will act as an estrogen receptor antagonist in ER-positive breast cancer cells, inhibiting their proliferation.
-
Hypothesis 2 (ER-Independent Activity): At higher concentrations, the compound will exhibit cytotoxic effects in both ER-positive and ER-negative breast cancer cell lines through mechanisms independent of the ER.
The following sections detail the experimental workflows designed to rigorously test these hypotheses.
Foundational In Vitro Evaluation: A Step-by-Step Workflow
The initial phase of investigation is designed to determine the compound's fundamental cytotoxic and cytostatic effects on breast cancer cells. The choice of cell lines is critical for dissecting ER-dependent versus ER-independent mechanisms.
-
MCF-7: An ER-positive, luminal A-type breast cancer cell line. It is the gold standard for studying ER-dependent proliferation and the effects of antiestrogen therapies.
-
MDA-MB-231: A triple-negative (ER-negative, PR-negative, HER2-negative) breast cancer cell line. It serves as a crucial control to identify ER-independent effects.
Diagram: Proposed Experimental Workflow
Caption: A logical workflow for the preclinical evaluation of a novel tamoxifen analog.
Protocol: Cell Viability and IC50 Determination (MTT Assay)
This assay provides the first quantitative measure of the compound's effect on cell proliferation and metabolic activity.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC50, the concentration of the drug that inhibits cell growth by 50%.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen in DMSO. Create a serial dilution series (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM) in the appropriate cell culture medium. Include Tamoxifen and 4-Hydroxytamoxifen as reference compounds.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (DMSO at the highest concentration used) and "no treatment" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Table 1: Hypothetical Comparative IC50 Data
| Compound | MCF-7 (ER+) IC50 (µM) | MDA-MB-231 (ER-) IC50 (µM) |
| Tamoxifen | 8.5 | > 50 |
| 4-Hydroxytamoxifen | 0.5 | > 50 |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | (Experimental Value) | (Experimental Value) |
Mechanistic Deep Dive: Uncovering the How and Why
Once the IC50 values are established, the next phase is to understand how the compound exerts its effects.
Protocol: Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol: Cell Cycle Analysis
Causality: Many anti-cancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing. PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to remove RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Model the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Target Engagement and Pathway Modulation
This final phase of in vitro analysis aims to confirm the compound's interaction with its hypothesized target (ERα) and its effect on downstream signaling pathways.
Diagram: Hypothesized ER Signaling Pathway
Caption: Competitive inhibition of the ERα signaling pathway by the tamoxifen analog.
Protocol: Western Blot Analysis
Causality: Western blotting allows for the detection and quantification of specific proteins. By examining key proteins, we can observe the downstream consequences of ER signaling inhibition or the activation of apoptotic pathways.
Key Proteins to Analyze:
-
ERα: To determine if the compound downregulates the receptor itself, a known effect of some SERMs.
-
pS2 (TFF1): A classic estrogen-responsive gene. Its downregulation is a hallmark of effective ER antagonism.
-
Bcl-2: An anti-apoptotic protein that is often upregulated by estrogen. Its downregulation suggests a pro-apoptotic effect.
-
Cleaved PARP: PARP is a protein cleaved by caspases during apoptosis. The presence of cleaved PARP is a strong indicator of apoptosis.
-
β-Actin: A housekeeping protein used as a loading control to ensure equal amounts of protein were loaded in each lane.
Step-by-Step Methodology:
-
Treatment & Lysis: Treat MCF-7 cells with the compound at its IC50 for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the β-Actin loading control.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial preclinical evaluation of N-Methyl-N-(2-hydroxyethyl)tamoxifen. The successful execution of these protocols will generate a comprehensive dataset, allowing researchers to determine if this novel analog warrants further investigation. Positive results, such as high potency in ER-positive cells and a favorable safety profile in non-cancerous cell lines (an important next step not detailed here), would pave the way for more advanced studies, including in vivo animal models, pharmacokinetic analyses, and the exploration of its efficacy in tamoxifen-resistant models. By systematically exploring the uncharacterized corners of tamoxifen's metabolic and synthetic landscape, we can continue to refine and improve endocrine therapies for breast cancer patients worldwide.
References
-
de Vos, S. H., van Laar, J. A. M., van der Leest, C. H., de Boer, M. G. J., & van de Wetering, F. T. (2023). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. eBioMedicine, 95, 104764. [Link]
-
PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Retrieved from [Link]
-
Jordan, V. C. (2006). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 8(Suppl 2), S6. [Link]
-
Lattrich, C., Juhasz, K., & Juhasz, V. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2841. [Link]
-
Gunjal, S., Daware, P., & Giri, A. P. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals, 16(2), 205. [Link]
- Osborne, C. K. (1998). Tamoxifen in the treatment of breast cancer. The New England journal of medicine, 339(22), 1609–1618.
-
Mayo Clinic. (2008). Discovering Key to Tamoxifen's Effectiveness in Treating Breast Cancer. Retrieved from [Link]
-
Lu, W. J., Desta, Z., & Flockhart, D. A. (2012). Tamoxifen metabolites as active inhibitors of aromatase in the treatment of breast cancer. Breast cancer research and treatment, 131(2), 473–481. [Link]
-
Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen tamoxifen. Journal of Organic Chemistry, 47(13), 2387–2393. [Link]
-
ResearchGate. (n.d.). Mechanism of action of Tamoxifen and its metabolites on breast cancer cells. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-N-(2-hydroxyethyl) Tamoxifen. Retrieved from [Link]
-
Wikipedia. (n.d.). Tamoxifen. Retrieved from [Link]
-
News-Medical.net. (n.d.). Tamoxifen Mechanism. Retrieved from [Link]
-
Macleod, C., & Organ, M. G. (2011). An atom efficient synthesis of Tamoxifen. Green Chemistry, 13(10), 2648-2652. [Link]
-
Jordan, V. C., & Morrow, M. (1999). Molecular mechanisms of antiestrogen action in breast cancer. Breast Cancer Research and Treatment, 58(3), 253–268. [Link]
-
Lattrich, C., Juhasz, K., & Juhasz, V. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2841. [Link]
-
Theodossiou, T. A., & Agostinis, P. (2019). Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy. Cell Death & Disease, 10(4), 313. [Link]
-
Reddy, G. N., & De, A. (2010). A short, convenient and high yielding synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Tetrahedron Letters, 51(42), 5589-5591. [Link]
-
Al-Badeeri, F. M., & Al-Zubaidi, S. N. (2014). Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction. Journal of Cancer Therapy, 5(8), 773-782. [Link]
-
Yu, F. L. (2001). The mechanism of tamoxifen in breast cancer prevention. Breast cancer research : BCR, 3(5), 312–314. [Link]
-
ResearchGate. (n.d.). Effect of tamoxifen treatment on MCF7 and MDA-MB-231 cells. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methyl-N-(2-hydroxyethyl)tamoxifen|RUO [benchchem.com]
- 3. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies | Semantic Scholar [semanticscholar.org]
- 4. Tamoxifen | Sigma-Aldrich [sigmaaldrich.com]
- 6. clinivex.com [clinivex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tamoxifen | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Pharmacokinetic Characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Foreword: Charting the Unexplored Metabolic Landscape of Tamoxifen
Tamoxifen, a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, is not a monolith. Its therapeutic efficacy is deeply intertwined with its complex metabolic journey, transforming the prodrug into a constellation of metabolites, each with a unique pharmacological profile.[1][2][3] While research has intensely focused on primary active metabolites like 4-hydroxytamoxifen and endoxifen, the broader metabolic network remains partially uncharted. This guide turns the spotlight onto a lesser-studied metabolite: N-Methyl-N-(2-hydroxyethyl)tamoxifen .
The rationale for investigating such a metabolite is rooted in the quest for a complete understanding of tamoxifen's disposition, potential for drug-drug interactions, and the inter-individual variability in patient outcomes. This document serves as an in-depth technical guide for researchers embarking on the pharmacokinetic characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen. It moves beyond a simple recitation of facts, providing the strategic reasoning and methodological architecture required for a robust scientific investigation. Herein, we provide the foundational knowledge, validated protocols, and analytical frameworks necessary to illuminate this unexplored facet of tamoxifen's pharmacology.
The Metabolic Context: Formation and Physicochemical Properties
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a phase I metabolite of tamoxifen. Understanding its formation is key to predicting its behavior and designing its analysis.
Proposed Metabolic Pathway
Tamoxifen undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The two principal initial pathways are N-demethylation, predominantly by CYP3A4/5, and 4-hydroxylation, largely by CYP2D6.[1][2][4] N-Methyl-N-(2-hydroxyethyl)tamoxifen is hypothesized to form via hydroxylation of one of the N-methyl groups of the parent tamoxifen molecule. This reaction is likely catalyzed by CYP enzymes, potentially members of the CYP2C or CYP3A families, which are known for such modifications.
Caption: Hypothesized metabolic pathway of Tamoxifen leading to key metabolites.
Physicochemical Properties
While extensive experimental data is not publicly available, we can infer key properties based on its structure.
| Property | Value (Predicted) | Significance for Pharmacokinetics |
| CAS Number | 77214-91-6[5] | Unique chemical identifier. |
| Molecular Formula | C₂₇H₃₁NO₂[5] | Used for exact mass determination in mass spectrometry. |
| Molecular Weight | 401.54 g/mol [5] | Essential for calculating molar concentrations and for MS settings. |
| LogP (Predicted) | ~6.5 - 7.0 | High lipophilicity suggests good membrane permeability and potential for extensive tissue distribution, similar to the parent drug (LogP ~7.1).[6] |
| pKa (Predicted) | ~8.5 - 9.0 (tertiary amine) | The molecule will be predominantly protonated (positively charged) at physiological pH, influencing its solubility, protein binding, and interaction with transporters. |
Analytical Methodology: The Key to Quantification
Accurate and sensitive quantification in complex biological matrices is the bedrock of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering superior specificity and sensitivity.[7]
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol outlines a robust method for extracting and quantifying N-Methyl-N-(2-hydroxyethyl)tamoxifen from human plasma, adapted from established methods for other tamoxifen metabolites.[8][9]
Objective: To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range.
Materials:
-
Human plasma (with K2EDTA anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, Ultrapure
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen analytical standard
-
Isotopically labeled internal standard (IS), e.g., N-Methyl-N-(2-hydroxyethyl)tamoxifen-d5 (custom synthesis required)
Instrumentation:
-
UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Tandem Mass Spectrometer (e.g., Sciex 6500, Thermo Quantiva)
-
Refrigerated centrifuge
Step-by-Step Protocol:
-
Standard and QC Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard and the IS in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 0.1 to 200 ng/mL) and Quality Control (QC) samples (low, mid, high concentrations) by spiking into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma. Acetonitrile is a highly effective precipitation solvent for this purpose.[8]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of IS working solution (e.g., 50 ng/mL). Vortex for 5 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein denaturation.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. (This must be optimized).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive Ion Electrospray Mode):
-
Rationale: The tertiary amine group will readily accept a proton in the positive ion source, leading to high ionization efficiency.
-
MRM Transitions: These must be determined by infusing the pure standard. A predicted transition would be:
-
Analyte: Q1 (Precursor Ion, [M+H]⁺) = 402.2 → Q3 (Product Ion) = 72.1 (corresponding to the [CH₂=N⁺(CH₃)CH₂CH₂OH] fragment).
-
Internal Standard: Q1 = 407.2 → Q3 = 77.1 (assuming d5 label on the ethyl group).
-
-
-
Method Validation:
The described method must be rigorously validated according to FDA or EMA guidelines. Key parameters include:
-
Linearity: Assess the R² value (>0.99) of the calibration curve.[10]
-
Accuracy & Precision: Intra- and inter-day precision should be <15% CV, and accuracy within 85-115% of nominal values.[11][10]
-
Matrix Effect: Ensure that components in plasma do not suppress or enhance the analyte's signal.
-
Recovery: Determine the efficiency of the extraction process.[10]
-
Stability: Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[11]
Pharmacokinetic Profile: The ADME Framework
While specific data for N-Methyl-N-(2-hydroxyethyl)tamoxifen is lacking, we can propose an investigational framework based on the known properties of tamoxifen and its other metabolites.
Absorption
Given its high lipophilicity, if administered orally, it would be expected to be well-absorbed. However, as a metabolite, its appearance in circulation is governed by the rate of its formation from tamoxifen. The time to maximum concentration (Tmax) would depend on both tamoxifen's absorption rate and its metabolic conversion rate.
Distribution
Like tamoxifen, the metabolite is expected to have a large volume of distribution (Vd) and exhibit significant binding to plasma proteins, primarily albumin. Its lipophilicity suggests it will distribute into tissues. Studies in animal models could confirm tissue-to-plasma concentration ratios.
Metabolism
The introduced hydroxyl group provides a new site for Phase II metabolism. The primary metabolic route for this compound would likely be glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form a more water-soluble conjugate for excretion.[2] Sulfation is another possible inactivation pathway.[2]
Excretion
Following conjugation, the metabolite would be eliminated from the body. The primary route of excretion for tamoxifen and its metabolites is via the bile into the feces, largely as glucuronide conjugates.[2][12] A smaller portion may be excreted in the urine.[12] A human study involving bile duct drainage confirmed the biliary excretion of other hydroxylated metabolites.[12]
Pharmacokinetic Study and Modeling Workflow
A typical preclinical or clinical pharmacokinetic study follows a structured workflow from sample collection to data interpretation.
Caption: Standard workflow for a pharmacokinetic characterization study.
Pharmacokinetic Parameters to Determine: Using concentration-time data from a study, the following key parameters would be calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.[13]
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.[13]
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clinical and Research Significance
-
Contribution to Tamoxifen's Profile: Does this metabolite possess any anti-estrogenic or estrogenic activity? While major metabolites like endoxifen are well-characterized, the cumulative effect of minor metabolites is often overlooked.[14][15] Some metabolites can have estrogen-like actions, potentially influencing the overall therapeutic outcome.[16]
-
Pharmacogenomics: The formation of this metabolite is likely dependent on specific CYP enzymes. Genetic variations (polymorphisms) in these enzymes could lead to significant inter-individual differences in its plasma concentrations, a phenomenon well-documented for endoxifen and CYP2D6.[4][17]
-
Drug-Drug Interactions (DDI): If the formation is mediated by CYP3A4, for example, co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) could alter the metabolite's exposure, potentially impacting the overall safety and efficacy profile of tamoxifen.
Future Directions
The complete characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen requires a concerted research effort. Key future steps include:
-
Chemical Synthesis: Production of a certified analytical standard and a stable isotope-labeled internal standard is a prerequisite for quantitative bioanalysis.
-
In Vitro Phenotyping: Using human liver microsomes and recombinant CYP enzymes to definitively identify the enzymes responsible for its formation.
-
Pharmacological Screening: Assessing its binding affinity for the estrogen receptor (α and β) and its functional activity (agonist vs. antagonist) in relevant breast cancer cell lines.[18]
-
In Vivo Studies: Conducting pharmacokinetic studies in animal models, followed by analysis of patient samples from existing clinical trial repositories to establish its concentration range and variability in a clinical setting.
By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to fully delineate the pharmacokinetic and potential pharmacodynamic role of N-Methyl-N-(2-hydroxyethyl)tamoxifen, adding another crucial piece to the complex puzzle of tamoxifen therapy.
References
-
ClinPGx. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Retrieved from [Link]
-
Guedes, J., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA. Retrieved from [Link]
-
Gjerde, J., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Journal of AOAC International. Retrieved from [Link]
-
Mürdter, T. E., et al. (2011). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. Retrieved from [Link]
-
Cronin-Fenton, D., et al. (2020). Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients. Clinical Cancer Research. Retrieved from [Link]
-
Jager, N. G., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Province, M. A., et al. (2014). Metabolism and Transport of Tamoxifen. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen. Retrieved from [Link]
-
Gjerde, J., et al. (2015). Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods. Journal of AOAC International. Retrieved from [Link]
-
Gjerde, J., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. Anticancer Research. Retrieved from [Link]
-
Teunissen, S. F., et al. (2010). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2015). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
de Vries Schultink, A. H. M., et al. (2015). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology. Retrieved from [Link]
-
Johänning, J., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Archives of Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Main chromatograms of plasmatic tamoxifen method. Retrieved from [Link]
-
Johänning, J., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Archives of Toxicology. Retrieved from [Link]
-
Ter Heine, R., et al. (2014). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]
-
Zeredo, J. L., et al. (2021). Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice. eNeuro. Retrieved from [Link]
-
Johänning, J., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. springermedizin.de. Retrieved from [Link]
-
Kisanga, E. R., et al. (2004). Excretion of hydroxylated metabolites of tamoxifen in human bile and urine. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
The Impact of Tamoxifen Concentration on Breast Cancer. (n.d.). Retrieved from [Link]
-
Masimirembwa, C., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals. Retrieved from [Link]
-
Szabó, R., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. gcrsef.org [gcrsef.org]
- 7. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes | springermedizin.de [springermedizin.de]
- 17. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS 77214-91-6): A Research Analog in the Context of Tamoxifen Metabolism and Action
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a synthetic analog of the pioneering Selective Estrogen Receptor Modulator (SERM), tamoxifen.[1] Given the limited direct literature on this specific analog, we will first establish a deep, authoritative grounding in the parent compound's synthesis, metabolic activation, and mechanism of action. This foundational knowledge is critical for any researcher aiming to investigate novel derivatives. We will then propose a robust experimental framework for the characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen, complete with detailed protocols and analytical methodologies.
Introduction: The Tamoxifen Paradigm and the Rationale for Analogs
Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer.[2][3] However, its clinical efficacy is not derived from the parent drug itself. Tamoxifen is a prodrug that requires extensive hepatic bioactivation to yield its pharmacologically active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen).[4][5] These metabolites exhibit a 30- to 100-fold greater binding affinity for the estrogen receptor than tamoxifen.[5]
The metabolic conversion is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[6][7] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in active metabolite concentrations, potentially impacting therapeutic outcomes.[4][8] This metabolic dependency presents a clear rationale for the development of tamoxifen analogs.
N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS 77214-91-6) represents a strategic modification of the critical amino side chain. Research into such analogs is driven by the goal of creating compounds that may circumvent the complex CYP450 activation pathways, potentially offering a more consistent therapeutic profile and overcoming metabolic resistance.[1] This guide provides the essential context and methodologies for researchers to explore the potential of this and similar compounds.
Physicochemical and Structural Profile
The core of tamoxifen and its analogs is the triphenylethylene scaffold, which is essential for competitive antagonism at the estrogen receptor.[1] The side chain, however, plays a crucial role in modulating receptor affinity and pharmacokinetic properties.
| Property | Tamoxifen | N-Methyl-N-(2-hydroxyethyl)tamoxifen |
| CAS Number | 10540-29-1[9] | 77214-91-6[10][11] |
| Molecular Formula | C₂₆H₂₉NO | C₂₇H₃₁NO₂[10][12] |
| Molecular Weight | 371.51 g/mol [9] | 401.54 g/mol [10][12] |
| Structure | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | 2-((2-(4-((Z)-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl)(methyl)amino)ethan-1-ol |
| Key Structural Difference | N,N-dimethylaminoethyl side chain | N-methyl-N-(2-hydroxyethyl)aminoethyl side chain |
Synthesis of the Tamoxifen Scaffold: A Generalizable Approach
Protocol 3.1: Foundational Tamoxifen Synthesis
-
Step 1: Friedel-Crafts Acylation
-
React anisole with phenylacetic acid in the presence of an acylating agent (e.g., PCl₅/SnCl₄).
-
Rationale: This classic reaction forms the deoxybenzoin core structure, creating the initial C-C bond between the two phenyl rings. The yield for this step is reported to be approximately 78%.[13]
-
-
Step 2: Alpha-Alkylation
-
Treat the resulting ketone with a strong base, such as sodium hydride (NaH), to form the enolate.
-
React the enolate with ethyl iodide.
-
Rationale: This step introduces the ethyl group that will become part of the butenyl chain of the final product. The use of iodide as a leaving group facilitates an efficient Sₙ2 reaction. The reported yield is high, around 94%.[13]
-
-
Step 3: Demethylation (Deprotection)
-
Deprotect the phenolic hydroxyl group using an agent like lithium ethanethiolate in DMF.
-
Rationale: This unmasks the hydroxyl group, which is the key site for attaching the aminoethyl side chain. This step is crucial for subsequent functionalization.[13]
-
-
Step 4: Side Chain Alkylation
-
Alkylate the deprotected phenol with the desired chloroethylamine derivative.
-
For Tamoxifen: Use 2-(dimethylamino)ethyl chloride.
-
For N-Methyl-N-(2-hydroxyethyl)tamoxifen: A protected version of N-methyl-N-(2-chloroethyl)ethanolamine would be required, followed by a deprotection step. This is a critical modification point for synthesizing the target analog.
-
-
Step 5: Grignard Reaction
-
Treat the product from Step 4 with phenylmagnesium bromide (PhMgBr).
-
Rationale: This reaction adds the third phenyl ring to the carbonyl carbon, forming a tertiary alcohol intermediate.[13]
-
-
Step 6: Dehydration and Isomer Separation
-
Dehydrate the tertiary alcohol using an acid catalyst (e.g., methanolic hydrogen chloride).
-
Rationale: This elimination reaction creates the crucial double bond of the triphenylethylene core. This step typically produces a mixture of (Z) and (E) isomers.[13]
-
The desired (Z) isomer (the active form) must be separated from the (E) isomer, typically using silica gel chromatography.[13]
-
Tamoxifen Bioactivation: A Metabolite-Driven Mechanism
Understanding tamoxifen's metabolic fate is paramount for any researcher studying its analogs. The parent drug's low affinity for the estrogen receptor necessitates its conversion into more potent forms.[14]
The two primary metabolic pathways are N-demethylation and 4-hydroxylation.[6]
-
N-demethylation Pathway: Catalyzed mainly by CYP3A4 and CYP3A5, this pathway converts tamoxifen to N-desmethyltamoxifen. This is the major metabolic route, accounting for approximately 92% of tamoxifen metabolism.[15]
-
4-hydroxylation Pathway: Primarily mediated by CYP2D6, this pathway converts tamoxifen to 4-hydroxytamoxifen (4-OHT). Although a minor pathway (~7%), it produces a highly potent metabolite.[6][15]
Both primary metabolites converge to form endoxifen (4-hydroxy-N-desmethyltamoxifen) . N-desmethyltamoxifen is hydroxylated by CYP2D6, while 4-OHT is demethylated by CYP3A4 to yield endoxifen.[15] Endoxifen is considered a principal active metabolite, with an ER binding affinity and antiestrogenic potency comparable to 4-OHT and significantly greater than the parent drug.[16][17]
Caption: Metabolic activation pathways of Tamoxifen.
A Framework for Characterizing N-Methyl-N-(2-hydroxyethyl)tamoxifen
A logical, multi-step workflow is required to determine if the structural modifications in N-Methyl-N-(2-hydroxyethyl)tamoxifen result in a favorable pharmacological profile.
Proposed Experimental Workflow
-
In Vitro Metabolism Assay:
-
Objective: To assess the metabolic stability of the analog and identify its metabolites.
-
Methodology: Incubate N-Methyl-N-(2-hydroxyethyl)tamoxifen with human liver microsomes (HLMs) in the presence of NADPH. Analyze samples at various time points using UPLC-MS/MS to measure the disappearance of the parent compound and the appearance of metabolites.
-
Rationale: This experiment determines if the modified side chain is more or less susceptible to enzymatic degradation (e.g., N-dealkylation, hydroxylation) compared to tamoxifen. It will reveal if the compound is likely to have a longer half-life or bypass the typical activation pathways.
-
-
Estrogen Receptor (ER) Binding Assay:
-
Objective: To determine the binding affinity of the analog for ERα and ERβ.
-
Methodology: A competitive radioligand binding assay using purified recombinant ERα or ERβ and radiolabeled estradiol ([³H]E₂). The ability of increasing concentrations of the analog to displace [³H]E₂ is measured.
-
Rationale: This is a fundamental test to quantify the primary pharmacological interaction. A high binding affinity is a prerequisite for potent ER modulation. This will directly test if the analog can bind the receptor without prior metabolic activation.[18]
-
-
Cell-Based Proliferation Assay:
-
Objective: To evaluate the functional antagonist activity of the analog in a biologically relevant context.
-
Methodology: Use an ER-positive breast cancer cell line (e.g., MCF-7). Culture cells in the presence of estradiol to stimulate growth, and co-treat with increasing concentrations of the analog. Measure cell viability/proliferation after a set period (e.g., 72-96 hours) using an MTS or similar assay.
-
Rationale: This assay moves beyond simple binding to measure the compound's actual effect on estrogen-driven cancer cell growth. It provides crucial data on the compound's potency (IC₅₀) as an antiestrogen.[16][19]
-
Caption: Workflow for the pharmacological characterization of a novel Tamoxifen analog.
Quantitative Bioanalysis: A UPLC-MS/MS Protocol
Accurate quantification of the parent drug and its metabolites is essential for both in vitro and in vivo studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[20][21]
Protocol 6.1: Sample Preparation from Plasma (Protein Precipitation)
This protocol is adapted from established methods for tamoxifen and its metabolites.[20]
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard working solution (e.g., a mix of deuterated tamoxifen-d₅, 4-OHT-d₅, N-desmethyltamoxifen-d₅, and endoxifen-d₅).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the sample.
-
Rationale: Acetonitrile is a highly effective solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic separation and ionize poorly. Formic acid helps to maintain an acidic pH, promoting the protonation of the analytes for positive mode electrospray ionization.
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.
-
Rationale: This step pellets the precipitated proteins, leaving the analytes and internal standards in the supernatant.
-
-
Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Table 6.1: Example UPLC-MS/MS Parameters
These parameters serve as a starting point and must be optimized for the specific instrument and analog being tested.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient, e.g., 5% to 95% B over 4 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion and Future Perspectives
N-Methyl-N-(2-hydroxyethyl)tamoxifen stands as a scientifically intriguing analog, designed to probe the structure-activity relationship of tamoxifen's critical side chain. While direct data on this compound is scarce, a robust investigational path can be forged by leveraging the extensive knowledge of the parent drug. By systematically evaluating its metabolic stability, receptor binding affinity, and functional activity, researchers can determine if this modification offers advantages over the parent prodrug. The methodologies outlined in this guide provide a self-validating framework for such an investigation. Success in this area could pave the way for a new generation of SERMs with improved pharmacokinetic profiles and more predictable clinical outcomes, ultimately benefiting patients in the fight against hormone-dependent cancers.
References
-
Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]
-
Bighvani, M., et al. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Pharmacology. [Link]
-
Dezentje, V. O., et al. (2015). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology. [Link]
-
ClinPGx. (n.d.). Tamoxifen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Masimirembwa, C., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. MDPI. [Link]
-
Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment. [Link]
-
Appchem. (n.d.). N-Methyl-N-(2-hydroxyethyl)tamoxifen. Appchem. [Link]
-
Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Semantic Scholar. [Link]
-
Johnson, M. D., et al. (2004). (PDF) Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. ResearchGate. [Link]
-
Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition. [Link]
-
Wikipedia. (n.d.). N-Desmethyltamoxifen. Wikipedia. [Link]
-
Hiddinga, J., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA. [Link]
-
Teitelbaum, S., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships. [Link]
-
Murphy, C., & Fothergill, A. (2023). Tamoxifen. StatPearls - NCBI Bookshelf. [Link]
-
Ghaffari, S., et al. (2021). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shagena, Z., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Archives of Toxicology. [Link]
-
He, C., et al. (2011). An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry. [Link]
-
Tanner, H. (n.d.). Synthetic Route 1: The Non Stereospecific Option. Imperial College London. [Link]
-
Gevorgyan, V., et al. (2001). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. The Journal of Organic Chemistry. [Link]
-
Klein, D. J., et al. (2013). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]
-
Boopathy, R. (2009). Major pathways for the metabolism of tamoxifen. ResearchGate. [Link]
-
Teitelbaum, S., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. Frontiers in Public Health. [Link]
-
Gauthier, S., et al. (2010). A convenient and scalable synthesis of 4-hydroxy-N-desmethyltamoxifen (endoxifen). Tetrahedron Letters. [Link]
-
Madlensky, L., et al. (2011). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Breast Cancer Research. [Link]
-
Shagena, Z., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. springermedizin.de. [Link]
-
Wikipedia. (n.d.). Tamoxifen. Wikipedia. [Link]
-
Desino, K. E., & Weatherman, R. V. (2011). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Robertson, D. (2018). Tamoxifen Mechanism. News-Medical.Net. [Link]
-
Jordan, V. C. (1995). Molecular mechanisms of antiestrogen action in breast cancer. Breast Cancer Research and Treatment. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Tamoxifen. In Some Pharmaceutical Drugs. NCBI Bookshelf. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)? Dr.Oracle. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen | Sigma-Aldrich [sigmaaldrich.com]
- 10. appchemical.com [appchemical.com]
- 11. scbt.com [scbt.com]
- 12. 77214-91-6 | CAS DataBase [chemicalbook.com]
- 13. snyth1 [ch.ic.ac.uk]
- 14. news-medical.net [news-medical.net]
- 15. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen | Semantic Scholar [semanticscholar.org]
- 18. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontierspartnerships.org [frontierspartnerships.org]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in Human Plasma
Abstract
This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of the widely used breast cancer therapeutic, tamoxifen. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of tamoxifen. The methodology encompasses a streamlined plasma sample preparation protocol using protein precipitation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This document provides a foundational, step-by-step guide that can be adapted and validated in various research and clinical laboratory settings.
Introduction: The Importance of Monitoring Tamoxifen Metabolism
Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades.[1] It is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to form several active metabolites.[2][3] The clinical efficacy of tamoxifen is significantly influenced by the circulating concentrations of these metabolites, which can vary considerably among patients due to genetic polymorphisms in metabolizing enzymes and drug-drug interactions.[2]
N-Methyl-N-(2-hydroxyethyl)tamoxifen is one of the identified phase I metabolites of tamoxifen. While metabolites like endoxifen and 4-hydroxytamoxifen are well-studied for their potent antiestrogenic effects, a complete understanding of tamoxifen's metabolic profile, including all its derivatives, is crucial for a comprehensive assessment of its therapeutic action and potential for toxicity.[4] Therefore, a sensitive and specific analytical method for the quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen is an invaluable tool for pharmacokinetic and metabolic studies. This application note presents a detailed LC-MS/MS protocol designed for this purpose.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen reference standard (CAS: 77214-91-6)[5]
-
Deuterated internal standard (IS), e.g., N-Methyl-N-(2-hydroxyethyl)tamoxifen-d5 (to be sourced from a certified supplier)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipettes and sterile, filtered pipette tips
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard Solutions and Quality Controls
Stock solutions of N-Methyl-N-(2-hydroxyethyl)tamoxifen and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the working standard solutions into blank human plasma.
Methodology
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting tamoxifen and its metabolites from plasma samples.[1]
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase C18 column is employed for the chromatographic separation of the analyte from endogenous plasma components.[1]
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection of N-Methyl-N-(2-hydroxyethyl)tamoxifen is performed using Multiple Reaction Monitoring (MRM).
Rationale for MRM Transition Selection:
The chemical formula for N-Methyl-N-(2-hydroxyethyl)tamoxifen is C27H31NO2, with a molecular weight of 401.54 g/mol .[6][7] In positive ESI mode, the precursor ion will be the protonated molecule [M+H]+ at m/z 402.5.
The fragmentation of tamoxifen and its metabolites often involves the cleavage of the side chain containing the amine group.[8] For N-desmethyltamoxifen (m/z 358), a common product ion is m/z 58, corresponding to the [CH2=N(H)CH3]+ fragment. For tamoxifen (m/z 372), a characteristic product ion is m/z 72, which corresponds to the [CH2=N(CH3)2]+ fragment.
For N-Methyl-N-(2-hydroxyethyl)tamoxifen, the side chain is -O-CH2-CH2-N(CH3)(CH2CH2OH). Cleavage of the C-N bond is expected to be a dominant fragmentation pathway. Therefore, the most probable and specific product ion would result from the fragmentation of the N-methyl-N-(2-hydroxyethyl)amine side chain. A plausible fragmentation would be the cleavage of the bond between the nitrogen and the ethyl-phenyl ether, leading to the formation of the [CH2=N(CH3)(CH2CH2OH)]+ ion, which has a mass of m/z 88.1. Another potential fragmentation could involve the loss of the hydroxyethyl group, leading to a fragment similar to that of N-desmethyltamoxifen.
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | 402.5 | 88.1 | To be optimized |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen-d5 (IS) | 407.5 | 93.1 | To be optimized |
Note: The collision energy will need to be optimized for the specific instrument used to achieve the most stable and intense signal.
Workflow and Data Analysis
The overall analytical workflow is depicted in the following diagram:
Caption: LC-MS/MS workflow for N-Methyl-N-(2-hydroxyethyl)tamoxifen analysis.
Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for quantification.
Method Validation Considerations
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the selective and sensitive quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in human plasma. The described protocol, utilizing a simple protein precipitation for sample preparation and a rapid chromatographic run, is well-suited for high-throughput analysis in a research or clinical setting. The proposed MRM transitions provide a solid starting point for method development and optimization. This method will be a valuable asset for researchers investigating the complex metabolism of tamoxifen and its implications for personalized medicine in breast cancer therapy.
References
-
Applichem. N-Methyl-N-(2-hydroxyethyl)tamoxifen. [Link]
-
ChemBK. N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN. [Link]
-
Jaremko, M., et al. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 82(24), 10186–10193. [Link]
-
Ahmad, A., et al. (2014). Structural elucidation of new urinary tamoxifen metabolites by liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 49(7), 570-578. [Link]
-
Heath, D. D., et al. (2014). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. British Journal of Biomedical Science, 71(1), 33-39. [Link]
-
de Andrés, F., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 5(5), FSO373. [Link]
-
NIST. Tamoxifen. [Link]
-
Tchu, S. M., et al. (2012). Therapeutic drug monitoring of tamoxifen using LC-MS/MS. Methods in Molecular Biology, 902, 211-222. [Link]
-
T-H. Tré-Hardy, M., et al. (2016). Fast method for simultaneous quantification of TAM and metabolites in dried blood spots using an entry level LC–MS/MS system. Clinical Biochemistry, 49(16-17), 1295-1298. [Link]
Sources
- 1. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. scbt.com [scbt.com]
- 6. appchemical.com [appchemical.com]
- 7. chembk.com [chembk.com]
- 8. Structural elucidation of new urinary tamoxifen metabolites by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen. This compound is a potential metabolite and impurity of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of breast cancer.[1] The accurate quantification of such related substances is crucial for pharmaceutical quality control and in pharmacokinetic studies. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high specificity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for N-Methyl-N-(2-hydroxyethyl)tamoxifen in bulk drug substances or formulated products.
Introduction
Tamoxifen is a cornerstone therapy for hormone receptor-positive breast cancer.[2] It is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, into several active metabolites.[1] The main metabolites, such as endoxifen and 4-hydroxytamoxifen, have a significantly higher affinity for the estrogen receptor and are considered more potent than the parent drug.
N-Methyl-N-(2-hydroxyethyl)tamoxifen (Figure 1) is a known analogue of tamoxifen.[3] Its presence as a metabolite or an impurity in tamoxifen drug products can have implications for the safety and efficacy of the therapy. Therefore, a reliable and validated analytical method for its quantification is essential for quality control in pharmaceutical manufacturing and for comprehensive metabolic profiling in clinical research.
This application note presents a detailed protocol for the HPLC analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen. The method has been developed based on established chromatographic principles for tamoxifen and its other metabolites and is suitable for validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Figure 1: Chemical Structure of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Note: The chemical structure of N-Methyl-N-(2-hydroxyethyl)tamoxifen has the molecular formula C27H31NO2 and a molecular weight of 401.54 g/mol .[3][7]
Experimental
Materials and Reagents
A comprehensive list of materials and reagents required for this analysis is provided in Table 1. All chemicals and solvents should be of HPLC grade or higher to minimize background interference.
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Grade |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen Reference Standard | Santa Cruz Biotechnology, or equivalent | >98% purity |
| Acetonitrile | Fisher Scientific, or equivalent | HPLC Grade |
| Methanol | Fisher Scientific, or equivalent | HPLC Grade |
| Ammonium Formate | Sigma-Aldrich, or equivalent | Analytical Grade |
| Formic Acid | Sigma-Aldrich, or equivalent | Analytical Grade |
| Water | Milli-Q® system or equivalent | HPLC Grade |
| Propranolol (Internal Standard) | Sigma-Aldrich, or equivalent | >99% purity |
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The use of a photodiode array (PDA) detector is recommended for method development to determine the optimal detection wavelength. The detailed chromatographic conditions are summarized in Table 2.
Table 2: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm), or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.3 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 40-70% B; 10-17 min, 70-95% B; 17-22 min, 95% B; 22-23 min, 95-40% B; 23-30 min, 40% B |
| Flow Rate | 0.2 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 10 µL |
| Detection Wavelength | 243 nm |
| Run Time | 30 minutes |
Rationale for parameter selection: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating moderately polar compounds like tamoxifen and its analogues.[9] A gradient elution with acetonitrile and an ammonium formate buffer provides good resolution and peak shape.[10] A column temperature of 40°C enhances efficiency and reproducibility. The detection wavelength of 243 nm is selected based on methods for related compounds, though verification of the absorption maximum for N-Methyl-N-(2-hydroxyethyl)tamoxifen is advised.[10]
Protocols
Standard and Sample Preparation
Accurate preparation of standards and samples is critical for reliable quantitative results.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-N-(2-hydroxyethyl)tamoxifen reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Propranolol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
For the analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen in a biological matrix such as plasma, a protein precipitation step is a common and effective method for sample clean-up.[9]
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 400 µL of acetonitrile containing the internal standard (Propranolol at 10 µg/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Sources
- 1. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Tamoxifen (CAS 10540-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. prepchem.com [prepchem.com]
- 5. Theoretical calculation of uv-vis, ir spectra and reactivity properties of tamoxifen drug: a methodology comparison - MedCrave online [medcraveonline.com]
- 6. chembk.com [chembk.com]
- 7. Tamoxifen [drugfuture.com]
- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in Human Plasma by LC-MS/MS
Introduction: The Clinical Imperative for Metabolite Quantification
Tamoxifen is a cornerstone endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1] As a prodrug, its therapeutic efficacy is critically dependent on its biotransformation into active metabolites by cytochrome P450 (CYP) enzymes.[2][3][4] While metabolites like endoxifen and 4-hydroxytamoxifen are well-studied for their potent antiestrogenic effects, a comprehensive understanding of tamoxifen's metabolic profile is essential for optimizing patient outcomes.[4][5] N-Methyl-N-(2-hydroxyethyl)tamoxifen is a specific phase I metabolite whose quantification can provide deeper insights into individual metabolic pathways. Variations in these pathways, due to genetic polymorphisms (e.g., in CYP2D6) or drug-drug interactions, can lead to significant inter-individual differences in metabolite concentrations, potentially impacting treatment efficacy and safety.[1][6]
This application note details a robust, sensitive, and specific method for the quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is designed for researchers in clinical pharmacology, oncology, and drug development, providing a validated framework for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The method adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure data integrity and reliability.[7][8][9]
Analytical Principle: The Power of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma. Its power lies in the combination of two high-resolution separation techniques.
-
Liquid Chromatography (LC): The UPLC system provides a physical separation of the target analyte from other plasma components and tamoxifen metabolites based on their physicochemical properties (e.g., hydrophobicity). This step is crucial for reducing matrix effects and preventing isobaric interferences. A reversed-phase C18 column is employed, which is ideal for retaining and separating tamoxifen and its structurally similar metabolites.[10]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule of our analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is a unique signature for the analyte, virtually eliminating false positives.[11]
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is critical. The SIL-IS co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, ensuring the highest degree of accuracy and precision by correcting for variations during sample processing and analysis.[12]
Methodology
Materials and Reagents
-
Analytes: N-Methyl-N-(2-hydroxyethyl)tamoxifen reference standard, N-Methyl-N-(2-hydroxyethyl)tamoxifen-d4 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima™ LC/MS grade).
-
Reagents: Human plasma (K2-EDTA), Zinc Sulfate.
-
SPE: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) cartridges.
Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are typical starting parameters that must be optimized for the specific instrument used.
Table 1: UPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm | Provides high-resolution separation for complex matrices.[10][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and resolution. |
| Gradient | 5% B to 95% B over 4.0 min, hold 1.0 min, re-equilibrate 1.5 min | A gradient ensures sharp peaks for analytes with differing polarities. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes column overload while ensuring adequate sensitivity. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Amine groups on tamoxifen and its metabolites are readily protonated.[10] |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Source Temp. | 150 °C | Controls solvent desolvation. |
| Desolvation Temp. | 500 °C | Facilitates the transition of ions into the gas phase. |
| MRM Transitions | See Table 3 | Provides specificity and sensitivity for quantification.[14] |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | [Optimized Value] | [Optimized Value] | 100 | [Optimized Value] |
| Qualifier Ion 1 | [Optimized Value] | [Optimized Value] | 100 | [Optimized Value] |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen-d4 (IS) | [Optimized Value] | [Optimized Value] | 100 | [Optimized Value] |
Note: Specific m/z values for N-Methyl-N-(2-hydroxyethyl)tamoxifen must be determined empirically by infusing a pure standard into the mass spectrometer. The most abundant and stable fragment should be chosen for quantification.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration (e.g., 20 ng/mL).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High).
Detailed Experimental Protocol
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust and reproducible technique for cleaning up complex samples.[15][16][17] It removes proteins, phospholipids, and salts that can interfere with the analysis and damage the LC-MS system. A mixed-mode cation exchange sorbent is chosen because the tertiary amine on the tamoxifen moiety will be positively charged at acidic pH, allowing for strong retention via ionic interaction, while the hydrophobic backbone of the sorbent provides retention for the nonpolar regions of the molecule.
Step-by-Step Protocol:
-
Pre-treatment: To 100 µL of plasma, add 25 µL of the IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample and precipitate proteins. Vortex and centrifuge at 4000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water (to remove polar impurities) and then 1 mL of methanol (to remove nonpolar, non-basic impurities).
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.
Data Analysis and Method Validation
The analytical method must be validated according to regulatory guidelines to ensure its performance is acceptable for its intended purpose.[7][18][19]
Table 4: Summary of Validation Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA) |
|---|---|---|
| Linearity | Relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of mean test results to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ).[10] |
| Precision | Closeness of individual measures (repeatability). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[10] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. | CV of IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal values. |
Conclusion
This application note provides a comprehensive and robust UPLC-MS/MS method for the quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in human plasma. The detailed protocol, from sample preparation using solid-phase extraction to the final analysis, is designed for high sensitivity, specificity, and throughput. By adhering to the principles of bioanalytical method validation, this method provides a trustworthy framework for researchers to accurately assess tamoxifen metabolism, supporting therapeutic drug monitoring and advancing personalized medicine in breast cancer treatment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Merle, O., Faure, N., Guitton, J., Burke, M. D., & Ollagnier, M. (1998). Solid Phase Extraction and High Performance Liquid Chromatography of Tamoxifen and Its Demethylated Metabolites in Plasma. Analytical Letters, 31(15), 2595-2608. [Link]
-
Jordan, V. C. (2006). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research and Treatment, 101(Suppl 1), 3-9. [Link]
-
Lien, E. A., Solheim, E., Lea, O. A., Lundgren, S., Kvinnsland, S., & Ueland, P. M. (1989). Solid-phase extraction and high-performance liquid chromatographic determination of tamoxifen and its major metabolites in plasma. Journal of Chromatography, 497, 273-284. [Link]
-
de Vries Schultink, A. H., Zwart, W., Linn, S. C., Beijnen, J. H., & Huitema, A. D. (2015). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology, 11(5), 831-845. [Link]
-
Flores-Hernandez, D. R., Leija-Gutierrez, H. M., Hernandez-Gordillo, A., & Bonilla-Rios, J. (2023). Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy. Molecules, 28(24), 8058. [Link]
-
ResearchGate. (n.d.). Schematic overview of the solid-phase extraction (SPE) protocol for... [Diagram]. [Link]
-
Huppert, P., Beuzelin, D., Le Corre, P., & Le Guellec, C. (2018). New UPLC-MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 4(10), FSO343. [Link]
-
Goetz, M. P., & Suman, V. J. (2012). Tamoxifen metabolism and its effect on endocrine treatment of breast cancer. The Oncologist, 17(12), 1547-1551. [Link]
-
Gomo, C., Masimirembwa, C., & Dandara, C. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics, 15(2), 481. [Link]
-
Mayo Clinic. (2008). Discovering Key to Tamoxifen's Effectiveness in Treating Breast Cancer. [Link]
-
Flores-Hernandez, D. R., et al. (2023). Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy. Sílice (CSIC). [Link]
-
Binkhorst, L., van Gelder, T., & Mathijssen, R. H. (2012). Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 159-166. [Link]
-
Antunes, M. V., & Lazzaretti, C. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Laboratory Medicine, 1(1), 22-29. [Link]
-
Gjerde, J., Geisler, J., Lundgren, S., & Ekse, D. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 82(24), 10246-10253. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2018). SIMULTANEOUS QUANTIFICATION OF TAMOXIFEN AND 4-HYDROXY-N-DESMETHYLTAMOXIFEN LEVELS IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY: DEVELOPMENT AND APPLICATION IN BREAST CANCER PATIENTS. ResearchGate. [Link]
-
ResearchGate. (n.d.). MRM transitions of tamoxifen and its metabolites. [Figure]. [Link]
-
ResearchGate. (n.d.). MRM transitions and MS operating parameters for tamoxifen, the three... [Table]. [Link]
-
RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Wang, J., et al. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Journal of Clinical Pathology, 67(10), 896-902. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Solid-phase extraction and high-performance liquid chromatographic determination of tamoxifen and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes: In Vitro Cell Culture Protocols for Tamoxifen Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Tamoxifen Analogs in Cell Culture
Tamoxifen is a pioneering Selective Estrogen Receptor Modulator (SERM) that has been a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer for decades.[1][2][3] It functions as a prodrug, undergoing extensive metabolism in the liver by cytochrome P450 (CYP) enzymes to form more potent active metabolites.[4][5][6][7] The primary active metabolites, 4-hydroxytamoxifen (4-OHT or afimoxifene) and endoxifen, exhibit a 30- to 100-fold greater affinity for the estrogen receptor than the parent compound and are considered the principal drivers of its therapeutic effects.[4][8]
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen designed for research applications.[9][10] While specific, validated protocols for this novel compound are not yet established in peer-reviewed literature, its structural similarity to tamoxifen necessitates a rigorous and well-controlled experimental approach. This guide provides a comprehensive, adaptable framework for the in vitro characterization of N-Methyl-N-(2-hydroxyethyl)tamoxifen and other tamoxifen analogs. The protocols herein are based on the extensive body of research established for tamoxifen's well-characterized active metabolites, 4-OHT and endoxifen, ensuring a scientifically robust starting point for your investigations.[11][12][13]
The Science of SERM Action: Mechanism and Cellular Impact
Tamoxifen and its active metabolites exert their effects by competitively binding to estrogen receptors (ERα and ERβ).[7][14][15] This binding event induces a conformational change in the receptor. Unlike the binding of estradiol, which recruits co-activator proteins to initiate the transcription of estrogen-responsive genes that drive cell proliferation, the tamoxifen-ER complex recruits co-repressor proteins.[11][16] This action effectively blocks the proliferative signaling of estrogen in breast tissue, leading to cell cycle arrest and, in many cases, apoptosis.[11][14][17]
However, the action of SERMs is tissue-specific. In tissues like the endometrium and bone, tamoxifen can act as an estrogen agonist, a crucial consideration in its clinical profile.[3][7][18] This dual activity underscores the importance of characterizing novel analogs in multiple cell types to understand their unique pharmacological profiles.
Signaling Pathway: Estrogen Receptor Modulation by Tamoxifen Analogs
The diagram below illustrates the canonical signaling pathway of estrogen and the inhibitory action of a tamoxifen analog like 4-OHT. Estradiol (E2) binding promotes gene transcription, while 4-OHT binding recruits co-repressors, blocking this process.
Caption: Workflow for a typical cell viability (MTT) assay.
Procedure:
-
Seeding: Following hormone depletion (Protocol 2), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Experimental Medium. [19]Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of your tamoxifen analog in Experimental Medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with solvent only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours). Treatment durations may need optimization. [17][20]4. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [17]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [17]6. Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). [17][21]
Cell Line Typical Seeding Density (cells/well) Recommended 4-OHT Conc. Range MCF-7 8,000 - 10,000 0.1 µM - 20 µM [17][22] T-47D 10,000 - 15,000 0.1 µM - 20 µM [13][21] BT-474 10,000 - 15,000 0.1 µM - 20 µM [13][23] | ZR-75-1 | 12,000 - 18,000 | 0.1 µM - 20 µM [13]|
Conclusion and Further Directions
This guide provides a foundational methodology for the in vitro evaluation of N-Methyl-N-(2-hydroxyethyl)tamoxifen and other novel tamoxifen analogs. By adhering to these rigorous protocols, researchers can generate reliable and reproducible data on the compound's bioactivity. Initial characterization using proliferation assays should be followed by more in-depth mechanistic studies, such as cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V staining), and gene expression analysis (RT-qPCR) of estrogen-responsive genes to fully elucidate the compound's cellular effects and therapeutic potential.
References
-
Webb, P., Lopez, G. N., Uht, R. M., & Kushner, P. J. (1995). Tamoxifen activation of the estrogen receptor/AP-1 pathway: potential origin for the cell-specific estrogen-like effects of antiestrogens. Molecular Endocrinology, 9(4), 443-456. [Link]
-
Man-Li, Y., & Tor-Yin, Y. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Endocrinology, 15. [Link]
-
De Amicis, F., et al. (2010). Tamoxifen Resistance: Emerging Molecular Targets. MDPI. [Link]
-
Dezentjé, V. O., et al. (2010). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology, 6(3), 435-451. [Link]
-
Lim, Y. C., et al. (2005). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 94(1), 45-55. [Link]
-
Sanchez-Spitman, A., et al. (2019). Overview of tamoxifen metabolites formed during first phase hepatic metabolism. ResearchGate. [Link]
-
van Schaik, R. H., et al. (2011). The tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells. ResearchGate. [Link]
-
Musha, M., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Clinical Pharmacology & Therapeutics, 113(1), 173-182. [Link]
-
Tora, A. D., et al. (2004). Estrogen receptor-mediated effects of tamoxifen on human endometrial cancer cells. Gynecologic Oncology, 95(1), 104-111. [Link]
-
S.A.W., Fuqua, & D.P., McDonnell. (2019). Interaction between Estrogen Receptors and p53: A Broader Role for Tamoxifen? Endocrinology, 160(10), 2241-2250. [Link]
-
Al-Oqail, M. M., et al. (2019). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Research and Therapeutics, 15(1), 143-149. [Link]
-
Lee, C.-I., et al. (2020). Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells. Cancers, 12(7), 1765. [Link]
-
Prawan, A., et al. (2012). Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants. Journal of Agricultural and Food Chemistry, 60(43), 10728-10734. [Link]
-
Sutherland, R. L., et al. (1983). Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7. Journal of the National Cancer Institute, 70(4), 631-636. [Link]
-
ResearchGate. (n.d.). Cell viability and apoptosis assay. a, b IC50 of tamoxifen for MCF7 and T47D cells. ResearchGate. [Link]
-
Fox, E. M., et al. (2021). Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models. Breast Cancer Research, 23(1), 1-19. [Link]
-
Patel, J., & Gupta, M. (2023). Tamoxifen. In StatPearls. StatPearls Publishing. [Link]
-
Osipo, C., et al. (2010). During hormone depletion or tamoxifen treatment of breast cancer cells the estrogen receptor apoprotein supports cell cycling through the retinoic acid receptor α1 apoprotein. Journal of Steroid Biochemistry and Molecular Biology, 118(4-5), 237-247. [Link]
-
Fan, P., et al. (2009). Mechanisms of Resistance to Structurally Diverse Antiestrogens Differ under Premenopausal and Postmenopausal Conditions: Evidence from in Vitro Breast Cancer Cell Models. Endocrinology, 150(1), 134-144. [Link]
-
ResearchGate. (2017). How important it is to grow MCF7 in phenol red free medium while doing Tamoxifen treatment experiment? ResearchGate. [Link]
-
News-Medical.Net. (2018). Tamoxifen Mechanism. News-Medical.Net. [Link]
-
Unknown. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Protocol Source. [Link]
-
ResearchGate. (n.d.). Effects of Resin or Charcoal Treatment on Fetal Bovine Serum and Bovine Calf Serum. ResearchGate. [Link]
-
ResearchGate. (2012). How to culture MCF7 cells? ResearchGate. [Link]
-
AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. AXOL Bioscience. [Link]
-
ResearchGate. (n.d.). Effect of tamoxifen treatment on (A) cell viability, (B) nuclear intensity, (C) cell membrane permeability, (D) mitochondrial membrane potential, and (E) cytochrome c in MCF7 cells. ResearchGate. [Link]
-
Rae, J. M., et al. (2015). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. British Journal of Cancer, 112(5), 864-871. [Link]
-
Jordan, V. C. (1995). Molecular mechanisms of antiestrogen action in breast cancer. Breast Cancer Research and Treatment, 36(3), 267-285. [Link]
-
Chau, Y.-Y., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. PLOS ONE, 11(2), e0148105. [Link]
-
Wikipedia. (n.d.). Tamoxifen. Wikipedia. [Link]
-
de la Cruz-Montoya, A. H., et al. (2020). Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation. Frontiers in Endocrinology, 11. [Link]
-
Breiter, M., et al. (2022). Influence of Tamoxifen on Different Biological Pathways in Tumorigenesis and Transformation in Adipose-Derived Stem Cells, Mammary Cells and Mammary Carcinoma Cell Lines—An In Vitro Study. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
ResearchGate. (2013). Can someone advise on the use of tamoxifen in vitro in a cell culture? ResearchGate. [Link]
-
ResearchGate. (n.d.). Cells were treated with tamoxifen (1 µM), 4-OH-tamoxifen (1 µM), endoxifen (1 µM)... ResearchGate. [Link]
Sources
- 1. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - ProQuest [proquest.com]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 5. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. oaepublish.com [oaepublish.com]
- 18. Estrogen receptor-mediated effects of tamoxifen on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of N-Methyl-N-(2-hydroxyethyl)tamoxifen in Animal Models
Prepared by a Senior Application Scientist
I. Introduction and Scientific Rationale
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen, a well-established selective estrogen receptor modulator (SERM).[1] In preclinical research, tamoxifen and its active metabolites are indispensable tools for temporal and spatial control of gene expression through the Cre-ERT2 system.[2][3] This system relies on a fusion protein of Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (ERT2), which is activated by tamoxifen's metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[4]
Tamoxifen itself is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, to be converted into its active forms.[4] This metabolic dependency can introduce variability in animal studies due to genetic polymorphisms in CYP enzymes, which can affect treatment efficacy.[1] N-Methyl-N-(2-hydroxyethyl)tamoxifen has been designed as a research compound with the potential to circumvent this CYP2D6 activation pathway, which could offer a more consistent biological response.[1]
These application notes provide a comprehensive guide for researchers and drug development professionals interested in evaluating N-Methyl-N-(2-hydroxyethyl)tamoxifen in animal models. Given the limited publicly available in-vivo data for this specific analog, this document first details the well-established protocols for the parent compound, tamoxifen, and its active metabolite, 4-OHT. Subsequently, it offers a framework for the logical design of initial in-vivo studies with N-Methyl-N-(2-hydroxyethyl)tamoxifen, based on established principles.
II. The Tamoxifen-Inducible Cre-LoxP System: Mechanism of Action
The Cre-ERT2/loxP system allows for inducible gene editing in animal models. The core components are:
-
Cre-ERT2: A fusion protein where Cre recombinase is linked to a mutated estrogen receptor (ERT2) ligand-binding domain. In the absence of a ligand, the Cre-ERT2 protein is sequestered in the cytoplasm.
-
LoxP sites: Specific 34-base pair DNA sequences flanking a gene or exon of interest ("floxed" allele).
-
Ligand: An active metabolite of tamoxifen (e.g., 4-hydroxytamoxifen) that binds to the ERT2 domain, causing a conformational change. This change allows the Cre-ERT2 protein to translocate into the nucleus, where it recognizes the loxP sites and excises the intervening DNA sequence, leading to gene knockout or modification.
dot digraph "Cre-ERT2_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Tamoxifen-Induced Cre-ERT2 Recombination", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} graph [ dpi = 300 ]; Caption: Ligand-induced activation and nuclear translocation of Cre-ERT2.
III. Established Protocols for Tamoxifen and 4-Hydroxytamoxifen in Mice
The following protocols are widely used and serve as a foundation for designing studies with novel tamoxifen analogs.
A. Stock Solution Preparation
1. Tamoxifen Stock Solution (20 mg/mL)
-
Materials:
-
Tamoxifen powder (e.g., Sigma-Aldrich T5648)
-
Corn oil or sunflower oil
-
50 mL conical tube
-
Shaker or rotator at 37°C
-
-
Protocol:
-
Weigh the desired amount of tamoxifen powder and add it to the conical tube.
-
Add the appropriate volume of corn oil to achieve a final concentration of 20 mg/mL.
-
Protect the tube from light by wrapping it in aluminum foil.
-
Place the tube on a shaker or rotator at 37°C overnight, or until the tamoxifen is fully dissolved. Gentle warming can aid dissolution.
-
Store the stock solution at 4°C for up to one month. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.
-
2. 4-Hydroxytamoxifen (4-OHT) Stock Solution (10 mg/mL)
-
Materials:
-
4-Hydroxytamoxifen powder (e.g., Sigma-Aldrich H7904)
-
200-proof ethanol
-
Corn oil or sunflower oil
-
-
Protocol:
-
Dissolve 4-OHT powder in ethanol to a concentration of 100 mg/mL.
-
Dilute this solution 1:10 in corn oil to a final concentration of 10 mg/mL. The final solution will contain 10% ethanol.
-
Protect from light and store in aliquots at -20°C. Thaw and warm to room temperature before injection.
-
B. Administration Routes and Dosages
The choice of administration route depends on the experimental design, desired kinetics, and animal welfare considerations.
| Route | Vehicle | Typical Dosage (Mice) | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | Corn/Sunflower Oil | 75-100 mg/kg/day for 5 consecutive days | Precise dosing, rapid absorption | Can cause peritoneal irritation, requires handling stress |
| Oral Gavage | Corn/Sunflower Oil | 75-100 mg/kg/day for 5 consecutive days | Controlled dosing | High risk of user error and animal injury, stressful |
| Dietary Admixture | Custom Chow | 400 mg/kg of chow | Non-invasive, less animal stress | Variable intake, less precise temporal control |
Experimental Workflow for IP Administration of Tamoxifen dot digraph "IP_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Tamoxifen IP Administration in Mice", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} graph [ dpi = 300 ]; Caption: Step-by-step workflow for tamoxifen administration via IP injection.
IV. Framework for In-Vivo Evaluation of N-Methyl-N-(2-hydroxyethyl)tamoxifen
As there are no established in-vivo protocols for N-Methyl-N-(2-hydroxyethyl)tamoxifen, a systematic approach is required to determine its efficacy, pharmacokinetics, and optimal dosing. The following sections provide a hypothetical framework for initiating such studies.
A. Rationale and Key Considerations
-
Direct Action Hypothesis: The primary hypothesis is that N-Methyl-N-(2-hydroxyethyl)tamoxifen acts directly on the ERT2 domain without the need for metabolic activation. This suggests it may behave more like 4-OHT than tamoxifen.
-
Pharmacokinetics: The modified side chain is expected to alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to tamoxifen and 4-OHT. Initial studies should aim to characterize these properties.
-
Efficacy and Toxicity: It is crucial to establish a dose-response relationship for both the desired biological effect (Cre-mediated recombination) and any potential toxicity.
B. Proposed Pilot Study Design
A pilot study using a Cre-ERT2 reporter mouse line (e.g., Rosa26-LSL-tdTomato) is recommended to visually assess recombination efficiency.
1. Dose-Response Study:
-
Objective: To determine the effective dose range of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
Approach:
-
Administer a range of doses, starting with molar equivalents to effective doses of 4-OHT.
-
Include positive (4-OHT) and negative (vehicle) control groups.
-
Assess recombination efficiency in various tissues (e.g., liver, heart, brain) via fluorescence microscopy or flow cytometry.
-
Monitor for signs of toxicity (weight loss, behavioral changes).
-
2. Pharmacokinetic (PK) Study:
-
Objective: To determine the plasma and tissue concentrations of N-Methyl-N-(2-hydroxyethyl)tamoxifen over time.
-
Approach:
-
Administer a single dose (determined from the dose-response study).
-
Collect blood and tissue samples at multiple time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze samples using a validated LC-MS/MS method.
-
C. Hypothetical Protocols for N-Methyl-N-(2-hydroxyethyl)tamoxifen
1. Stock Solution Preparation (Hypothetical)
-
Initial Solubility Testing:
-
Attempt to dissolve N-Methyl-N-(2-hydroxyethyl)tamoxifen directly in corn oil at a target concentration (e.g., 10 mg/mL) with gentle heating and agitation.
-
If insoluble, test solubility in a small volume of ethanol or DMSO before dilution in corn oil, similar to the 4-OHT protocol.
-
2. Administration Protocol (Hypothetical)
-
Animal Model: Cre-ERT2 reporter mouse line.
-
Groups:
-
Vehicle control (e.g., corn oil with 10% ethanol).
-
Positive control: 4-OHT at an established effective dose.
-
Experimental groups: N-Methyl-N-(2-hydroxyethyl)tamoxifen at a range of doses.
-
-
Procedure:
-
Administer the assigned treatment via IP injection for 3-5 consecutive days.
-
Monitor animals daily for health and body weight.
-
After a 7-day washout period, euthanize animals and harvest tissues.
-
Analyze tissues for reporter gene expression to quantify recombination efficiency.
-
V. Data Interpretation and Self-Validation
-
Recombination Efficiency: Compare the level of recombination induced by N-Methyl-N-(2-hydroxyethyl)tamoxifen to that of the 4-OHT positive control.
-
Toxicity Assessment: Correlate any observed adverse effects with the administered dose.
-
PK/PD Correlation: Relate the pharmacokinetic profile of the compound to the observed pharmacodynamic effect (recombination).
By systematically applying these principles, researchers can rigorously evaluate the potential of N-Methyl-N-(2-hydroxyethyl)tamoxifen as a novel tool for inducible gene editing in animal models.
VI. References
-
Valny, M., Harnos, J., et al. (2018). Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. Frontiers in Cellular Neuroscience. [Link]
-
Singh, S. P., Seth, P., & Mishra, A. (2022). Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity. Frontiers in Genetics. [Link]
-
Ritzel, M., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLoS ONE. [Link]
-
Whitfield, J., Littlewood, T., & Soucek, L. (2015). Tamoxifen Administration to Mice. Cold Spring Harbor Protocols. [Link]
-
Wang, Y., et al. (2017). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research. [Link]
-
Feil, S., et al. (1997). Ligand-activated site-specific recombination in mice. Proceedings of the National Academy of Sciences. [Link]
-
Beland, F. A., et al. (1999). Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis. [Link]
-
Szymańska, K., et al. (2018). Refined protocols of tamoxifen injection for inducible DNA recombination in mouse astroglia. Scientific Reports. [Link]
-
The Jackson Laboratory. (2011). Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. JAX. [Link]
-
PharmGKB. Tamoxifen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
de Vries Schultink, A. H. M., et al. (2015). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology. [Link]
-
Gunjal, G. M., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences. [Link]
-
Andersson, K. B., et al. (2010). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Transgenic Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 3. Highly tamoxifen-inducible principal cell-specific Cre mice with complete fidelity in cell specificity and no leakiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Inducible Gene Knockout In Vitro Using (Z)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Cre-ERT2 System and the Role of 4-Hydroxytamoxifen
The ability to conditionally control gene expression is a cornerstone of modern biological research. The Cre-ERT2 system offers precise temporal control over gene knockout, allowing researchers to study gene function at specific time points and developmental stages, thereby avoiding potential embryonic lethality or compensatory mechanisms.
This system relies on the Cre recombinase, an enzyme that recognizes specific 34-bp sequences known as loxP sites. When a gene segment is flanked by two loxP sites (a "floxed" allele), Cre recombinase can excise the intervening DNA, leading to a gene knockout. To control this activity, the Cre protein is fused to a mutated ligand-binding domain (LBD) of the human estrogen receptor (ERT2).[1][2] This fusion protein, Cre-ERT2, is sequestered in the cytoplasm in an inactive state.
The activation of Cre-ERT2 is not mediated by endogenous estrogens but requires a synthetic ligand. The primary and most potent activator used in cell culture is (Z)-4-hydroxytamoxifen (4-OHT) , an active metabolite of tamoxifen.[2][3]
A Note on N-Methyl-N-(2-hydroxyethyl)tamoxifen: The compound N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen.[4] Like tamoxifen itself, it is considered a prodrug, meaning it requires metabolic conversion into active forms to exert its biological effects.[5][6] The key active metabolites responsible for high-affinity binding to the estrogen receptor are 4-hydroxytamoxifen and endoxifen.[3][5][7] Therefore, for direct and reproducible induction of Cre-ERT2 activity in vitro, the use of the active metabolite, 4-OHT, is the standard and recommended practice. This guide will focus exclusively on the application of 4-OHT.
Mechanism of Action
Upon introduction to the cell culture medium, the lipophilic 4-OHT molecule diffuses across the cell membrane and binds to the LBD of the cytoplasmic Cre-ERT2 protein. This binding event induces a critical conformational change in the LBD, causing the dissociation of heat shock proteins (HSPs) that maintain its cytoplasmic retention. The now-active Cre-ERT2 complex translocates into the nucleus, where it recognizes and recombines the loxP sites within the target gene, leading to its excision.[1][8][9]
Experimental Protocols: A Self-Validating System
Achieving reliable and reproducible gene knockout requires careful attention to reagent preparation and application. The following protocols are designed as a self-validating system, incorporating a crucial dose-response optimization step before proceeding with definitive experiments.
Protocol 1: Preparation of 4-OHT Stock Solution (10 mM)
The lipophilic nature of 4-OHT makes it sparingly soluble in aqueous media, necessitating the use of an organic solvent for stock preparation.[10][11] Absolute ethanol is the preferred solvent for cell culture applications due to its lower cytotoxicity compared to DMSO at typical working concentrations.[10][11]
Materials:
-
(Z)-4-Hydroxytamoxifen powder (e.g., Sigma, H7904)
-
Absolute ethanol (100%), sterile
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or tubes wrapped in foil)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment, carefully weigh 3.875 mg of 4-OHT powder and transfer it to a sterile, light-protected tube.
-
Dissolution: Add 1.0 mL of absolute ethanol to the tube.[10][12]
-
Mixing: Securely cap the tube and vortex for 10-15 minutes at room temperature until the powder is completely dissolved. The solution should be clear.
-
Warming (Optional): If dissolution is incomplete, warm the solution to 37°C or 55°C for 5-10 minutes and vortex again.[13] Ensure the solution becomes clear.
-
Sterilization: Filter the 10 mM stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting & Storage: Dispense the solution into small, single-use aliquots (e.g., 20-50 µL) in light-protected tubes. Store aliquots at -20°C for several months.[10][13] This practice prevents degradation from repeated freeze-thaw cycles and light exposure.[10][11]
Protocol 2: Determining Optimal 4-OHT Concentration (Dose-Response)
The ideal 4-OHT concentration balances maximal recombination efficiency with minimal cytotoxicity. This varies significantly between cell types.[12][14] A dose-response experiment is essential for any new cell line or experimental system.
Procedure:
-
Cell Plating: Plate your Cre-ERT2 expressing cells at a suitable density in a multi-well plate (e.g., 12- or 24-well plate) and allow them to adhere and reach ~50-70% confluency.
-
Prepare Dilutions: On the day of treatment, thaw a 10 mM 4-OHT stock aliquot. If any precipitate is visible, warm and vortex until it is redissolved.[11] Prepare a series of working concentrations in pre-warmed complete culture medium. A typical range to test is 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM. Also, prepare a vehicle control (medium with the same final concentration of ethanol, e.g., 0.01%, but no 4-OHT).[15]
-
Treatment: Aspirate the old medium from the cells. Add the medium containing the different 4-OHT concentrations and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for a defined period. A standard starting point is 48-72 hours.[12]
-
Assessment:
-
Cytotoxicity: Visually inspect the cells daily for signs of stress, detachment, or death using light microscopy. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) at the end of the incubation period.
-
Recombination Efficiency: Harvest genomic DNA from each well and use PCR to assess the degree of recombination (see Section 3). For systems with a fluorescent reporter, assess the percentage of positive cells via flow cytometry or fluorescence microscopy.
-
-
Analysis: Plot both cell viability and recombination efficiency against 4-OHT concentration. The optimal concentration is the lowest dose that gives maximal recombination with minimal impact on cell viability. Concentrations above 5-10 µM are often toxic.[14][16][17]
Protocol 3: Standard Induction of Gene Knockout
Once the optimal concentration is determined, you can proceed with your main experiments.
Procedure:
-
Cell Plating: Plate cells as you would for your intended downstream assay, allowing them to adhere overnight.
-
Treatment: Prepare the 4-OHT working solution at the pre-determined optimal concentration in fresh, pre-warmed medium. Replace the existing medium with the 4-OHT-containing medium.
-
Incubation: Incubate for the duration determined to be optimal (e.g., 48-72 hours). For some cell types or less accessible gene loci, longer or repeated treatments may be necessary.[12][14]
-
Recovery: After the induction period, replace the 4-OHT-containing medium with fresh complete medium.
-
Harvest/Analysis: Allow the cells to recover for at least 24-48 hours.[12] This allows time for the targeted protein to be depleted. Proceed with validation (Section 3) and your downstream functional assays.
Validation: Confirming the Knockout
Validation is a critical step to ensure the genetic modification was successful at both the genomic and functional levels.[9]
-
Genomic PCR: This is the primary method to confirm DNA excision. Design three primers: one forward primer upstream of the 5' loxP site, one reverse primer within the floxed region, and a second reverse primer downstream of the 3' loxP site. This strategy allows you to distinguish between the wild-type, floxed, and excised alleles in a single reaction.[18][19]
-
RT-qPCR: To confirm the knockout at the transcript level, perform quantitative PCR on reverse-transcribed RNA. This will show the reduction or absence of the target gene's mRNA.[19]
-
Western Blot: To confirm the absence of the target protein (the functional knockout), perform a Western blot on protein lysates from treated and control cells.[9] This is the gold standard for demonstrating a functional consequence of the genomic recombination.
| Parameter | Recommended Range | Notes |
| Stock Solution Conc. | 1-10 mM in absolute ethanol | Store in single-use, light-protected aliquots at -20°C.[10][13] |
| In Vitro Working Conc. | 0.5 µM - 2 µM | Highly cell-type dependent. Must be optimized via dose-response.[12][14] |
| Induction Duration | 24 - 72 hours | Can be extended, but monitor for cytotoxicity.[12][20] |
| Post-Induction Recovery | 24 - 72 hours | Allows for mRNA and protein turnover before functional analysis.[12] |
| Ethanol in Media | < 0.1% | Higher concentrations can be toxic to cells.[11] |
Experimental Workflow & Troubleshooting
Common Issues and Solutions
-
Low Recombination Efficiency:
-
Cause: Sub-optimal 4-OHT concentration or duration. Inactive 4-OHT stock. Low Cre-ERT2 expression. Inaccessible genomic locus.[12]
-
Solution: Re-run the dose-response optimization. Use a fresh aliquot of 4-OHT or prepare a new stock. Validate Cre-ERT2 expression via Western Blot or RT-qPCR. Consider that some floxed loci are inherently less accessible to Cre recombinase.[12][19]
-
-
High Cytotoxicity:
-
Cause: 4-OHT concentration is too high. Solvent (ethanol) concentration is too high. Cells are particularly sensitive.[14][20]
-
Solution: Lower the 4-OHT concentration. Ensure the final ethanol concentration in the medium is below 0.1%.[11] Reduce the treatment duration or use intermittent dosing (e.g., treat for 24h, recover for 24h, repeat).
-
-
"Leaky" or Basal Recombination (in vehicle control):
-
Cause: Overexpression of the Cre-ERT2 protein can lead to some ligand-independent nuclear translocation.[14]
-
Solution: This is an inherent property of the specific cell line or construct. Ensure you always run a parallel vehicle-treated control to quantify the basal level of recombination. If leakiness is high, re-deriving clones with lower Cre-ERT2 expression may be necessary.
-
References
- Frontiers. (n.d.). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection.
- BenchChem. (2025). Application Notes and Protocols: Preparation of (E)-4-Hydroxytamoxifen Stock Solution for Cell Culture.
- PubMed Central (PMC). (n.d.). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer.
- PubMed. (n.d.). Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies.
- ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen.
- PubMed. (2014, October 23). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B.
- ClinPGx. (n.d.). Tamoxifen Pathway, Pharmacokinetics.
- Spandidos Publications. (2014, October 23). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Recombination Efficiency with 4-Hydroxytamoxifen (4-OHT).
- ResearchGate. (n.d.). Cytotoxic effects of 4-Hydroxy-Tamoxifen.
- BenchChem. (n.d.). Troubleshooting 4-Hydroxytamoxifen solubility issues in aqueous media.
- PubMed. (2014, March 19). Comparison of cytotoxicity and genotoxicity of 4-hydroxytamoxifen in combination with Tualang honey in MCF-7 and MCF-10A cells.
- ResearchGate. (2025, August 6). Cytotoxic effect of 4-hydroxytamoxifen conjugate material on human Schwann cells: Synthesis and characterization.
- ResearchGate. (2017, September 19). Tamoxifen (4-OHT) use in-vitro?.
- ResearchGate. (2018, June 20). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?.
- Unknown. (n.d.). Protocol for 4OHT in CDH5 cre mice.
- PNAS. (n.d.). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives.
- Oxford Academic. (n.d.). Rapid generation of inducible mouse mutants.
- Unknown. (2021, April 30). Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies.
- PubMed. (2023). Efficient Detection of Flox Mice Using In Vitro Cre Recombination.
- NIH. (2016, April 14). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control.
- ResearchGate. (n.d.). Induction of Cre recombination by 4-hydroxy-tamoxifen.
- BenchChem. (n.d.). N-Methyl-N-(2-hydroxyethyl)tamoxifen.
- GenoBioTX. (2024, November 1). How to Verify Your Cre-lox Model.
- NIH. (2025, March 28). Tamoxifen - StatPearls - NCBI Bookshelf.
- PMC. (n.d.). Cre-Recombinase Induces Apoptosis and Cell Death in Enterocyte Organoids.
- Springer Protocols. (2023). Efficient Detection of Flox Mice Using In Vitro Cre Recombination.
- PMC. (n.d.). Inducible and irreversible control of gene expression using a single transgene.
- PMC. (n.d.). Strategies for site-specific recombination with high efficiency and precise spatiotemporal resolution.
- Unknown. (2025, July 10). Stage- and tissue-specific gene editing using 4-OHT inducible Cas9 in whole organism.
- News-Medical.Net. (n.d.). Tamoxifen Mechanism.
- PubMed. (n.d.). Molecular mechanisms of antiestrogen action in breast cancer.
- Wikipedia. (n.d.). Tamoxifen.
- ResearchGate. (2025, July 14). Stage- and tissue-specific gene editing using 4-OHT inducible Cas9 in whole organism.
- BenchChem. (2025). Verifying Gene Knockout: A Comparative Guide to Western Blot and PCR Analysis Following 4-OHT Induction.
Sources
- 1. pnas.org [pnas.org]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stage- and tissue-specific gene editing using 4-OHT inducible Cas9 in whole organism | bioRxiv [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 19. genobiotx.com [genobiotx.com]
- 20. Cre-Recombinase Induces Apoptosis and Cell Death in Enterocyte Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of N-Methyl-N-(2-hydroxyethyl)tamoxifen from Biological Matrices
Abstract
This application note presents a robust and selective method for the solid-phase extraction (SPE) of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of the widely used selective estrogen receptor modulator (SERM), tamoxifen. Given the complex nature of biological fluids such as plasma and urine, efficient sample cleanup is critical for accurate downstream analysis by techniques like LC-MS/MS. This protocol leverages a mixed-mode cation exchange SPE strategy to achieve high recovery and excellent purity of the target analyte. The methodology is designed for researchers in pharmacology, drug metabolism, and clinical diagnostics requiring reliable quantification of tamoxifen metabolites.
Introduction
Tamoxifen is a cornerstone therapy for estrogen receptor (ER)-positive breast cancer.[1][2] Its therapeutic efficacy is highly dependent on its biotransformation into active metabolites by cytochrome P450 enzymes.[3][4][5] While metabolites like 4-hydroxytamoxifen and endoxifen are well-studied for their potent antiestrogenic effects, a comprehensive understanding of tamoxifen's metabolic profile, including secondary metabolites like N-Methyl-N-(2-hydroxyethyl)tamoxifen, is crucial for pharmacokinetic and pharmacodynamic studies.[3][4]
The accurate measurement of these metabolites in biological matrices is often hindered by interferences from proteins, lipids, salts, and other endogenous compounds. Solid-phase extraction (SPE) is a widely adopted technique for sample preparation that addresses these challenges by isolating and concentrating analytes of interest.[6][7] This note provides a detailed protocol specifically tailored to the physicochemical properties of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Analyte Properties and Method Principle
Analyte: N-Methyl-N-(2-hydroxyethyl)tamoxifen Molecular Formula: C27H31NO2[8][9] Molecular Weight: 401.54 g/mol [8][9]
The chemical structure of N-Methyl-N-(2-hydroxyethyl)tamoxifen features two key functional groups that dictate its behavior during extraction:
-
A non-polar triphenylethylene core, which provides a strong basis for hydrophobic interaction (reversed-phase retention).
-
A tertiary amine group, which is basic and can be protonated under acidic conditions to carry a positive charge.
This dual nature makes the analyte an ideal candidate for mixed-mode solid-phase extraction . Specifically, a sorbent combining reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities offers superior selectivity compared to single-mechanism sorbents.[10][11][12]
The principle of this method is as follows:
-
Load: At an acidic pH (e.g., pH < 6), the tertiary amine of the analyte is protonated, allowing it to bind strongly to the negatively charged SCX sorbent. Simultaneously, the non-polar core binds to the reversed-phase component.
-
Wash: A dual wash sequence is employed. An acidic aqueous wash removes polar interferences, while an organic wash (e.g., methanol) removes non-polar, non-basic interferences. The analyte remains bound due to the powerful ion-exchange interaction.[13]
-
Elute: The ion-exchange interaction is disrupted by introducing a basic elution solvent (e.g., containing ammonium hydroxide). This neutralizes the charge on the analyte, releasing it from the SCX sorbent, allowing it to be eluted in an organic solvent.[10][13]
This orthogonal approach ensures that only compounds possessing both basic and hydrophobic characteristics are retained and eluted, significantly reducing matrix effects and improving analytical sensitivity.[14]
Materials and Reagents
| Item | Description / Vendor |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (e.g., Strata-X-C, Oasis MCX), 30 mg / 1 mL |
| Biological Sample | Human Plasma (or other relevant matrix) |
| Reagents | |
| Methanol (HPLC Grade) | Fisher Scientific or equivalent |
| Acetonitrile (HPLC Grade) | Fisher Scientific or equivalent |
| Formic Acid (≥98%) | Sigma-Aldrich or equivalent |
| Ammonium Hydroxide (~28-30%) | Sigma-Aldrich or equivalent |
| Water (Deionized, 18 MΩ·cm) | Milli-Q® system or equivalent |
| Equipment | |
| SPE Vacuum Manifold | Varian, Phenomenex, or equivalent |
| Centrifuge | Capable of handling sample tubes |
| Vortex Mixer | Standard laboratory model |
| pH Meter | Calibrated |
| Analytical Balance | Standard laboratory model |
Detailed Step-by-Step Protocol
This protocol is optimized for a 1 mL plasma sample. Volumes should be scaled proportionally for different sample sizes.
Step 1: Sample Pre-treatment
The goal of this step is to precipitate proteins and adjust the pH to ensure the analyte is protonated.
-
Pipette 1 mL of plasma into a 15 mL centrifuge tube.
-
Add 2 mL of 2% formic acid in acetonitrile. This precipitates proteins and acidifies the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Step 2: SPE Cartridge Conditioning
This step activates the sorbent's functional groups and ensures reproducible interactions.
-
Place the mixed-mode SPE cartridges onto the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of Deionized Water through each cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through each cartridge. Do not allow the sorbent bed to go dry before loading the sample.
Step 3: Sample Loading
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent bed at a consistent flow rate of approximately 1-2 mL/minute.
Step 4: Wash Steps (Interference Removal)
This crucial stage removes unwanted matrix components while the analyte remains bound.
-
Wash 1 (Polar Interferences): Add 1 mL of 2% formic acid in water to the cartridge. Draw it through completely under vacuum. This removes salts and other highly polar molecules.
-
Wash 2 (Non-polar Interferences): Add 1 mL of Methanol to the cartridge. Draw it through completely under vacuum. This removes lipids and other non-polar compounds that are not basic.[15]
Step 5: Analyte Elution
This step uses a basic solvent to neutralize the analyte, disrupting the ionic bond and allowing for its release.
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute to ensure complete neutralization.
-
Apply a gentle vacuum to slowly pull the eluent through into the collection tube.
-
Optional: A second elution with an additional 0.5-1.0 mL of the elution solvent can be performed to ensure complete recovery.
Step 6: Final Processing
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100-200 µL of 50:50 acetonitrile:water) for subsequent analysis by LC-MS or another appropriate technique.[16]
Visual Workflow and Summary
The following diagram illustrates the complete solid-phase extraction workflow.
Caption: Workflow for Mixed-Mode SPE of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Protocol Summary Table
| Step | Reagent / Solvent | Volume | Purpose |
| Pre-treatment | 2% Formic Acid in Acetonitrile | 2 mL | Protein precipitation & sample acidification |
| Conditioning | 1. Methanol2. Water3. 2% Formic Acid (aq) | 1 mL each | Sorbent activation and equilibration |
| Loading | Pre-treated Supernatant | ~3 mL | Analyte binding via dual retention mechanisms |
| Wash 1 | 2% Formic Acid in Water | 1 mL | Removal of polar interferences |
| Wash 2 | Methanol | 1 mL | Removal of non-polar, non-basic interferences |
| Elution | 5% Ammonium Hydroxide in Methanol | 1-2 mL | Disruption of ionic bond and analyte elution |
| Reconstitution | 50:50 Acetonitrile:Water (typical) | 200 µL | Preparation for instrumental analysis |
Discussion and Troubleshooting
-
Low Recovery: Ensure the pH of the sample load is sufficiently acidic (pH < 6) to guarantee protonation of the tertiary amine. Incomplete protein precipitation can also clog the sorbent bed; ensure a solid pellet is formed after centrifugation. Finally, confirm the elution solvent is sufficiently basic to neutralize the analyte for release.
-
High Matrix Effects: If significant ion suppression is observed in LC-MS analysis, an additional or larger volume wash step may be necessary. Ensure the organic wash (Wash 2) is performed thoroughly to remove hydrophobic interferences.
-
Analyte Breakthrough: A flow rate that is too high during sample loading can lead to incomplete binding and loss of the analyte. Maintain a steady and slow flow rate (1-2 mL/min) for optimal retention.
Conclusion
The described mixed-mode, strong cation exchange solid-phase extraction protocol provides a highly selective and efficient method for the isolation of N-Methyl-N-(2-hydroxyethyl)tamoxifen from complex biological matrices. By exploiting both hydrophobic and ionic retention mechanisms, this method effectively removes common interferences, leading to cleaner extracts, higher recovery, and improved sensitivity for downstream quantitative analysis. This protocol serves as a reliable foundation for researchers conducting metabolic studies of tamoxifen and its derivatives.
References
-
ClinPGx. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Retrieved from [Link]
-
Esteve-Romero, J., et al. (2015). Determination of tamoxifen and its main metabolites in plasma samples from breast cancer patients by micellar liquid chromatography. PubMed. Retrieved from [Link]
-
Hertz, D. L., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. PMC - NIH. Retrieved from [Link]
-
Cronin-Fenton, D., et al. (2020). Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients. AACR Journals. Retrieved from [Link]
-
Medscape. (n.d.). Metabolism and Transport of Tamoxifen. Retrieved from [Link]
-
Teunissen, S. F., et al. (2012). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen. Retrieved from [Link]
-
Gjerde, J., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships. Retrieved from [Link]
-
Hefnawy, M., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (n.d.). N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN - Physico-chemical Properties. Retrieved from [Link]
-
Iqbal, W., et al. (2024). Schematic overview of the solid-phase extraction (SPE) protocol. ResearchGate. Retrieved from [Link]
-
Gjerde, J., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. PMC - NIH. Retrieved from [Link]
-
Lien, E. A., et al. (1987). Solid-phase extraction and high-performance liquid chromatographic determination of tamoxifen and its major metabolites in plasma. PubMed. Retrieved from [Link]
-
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Appchem. (n.d.). N-Methyl-N-(2-hydroxyethyl)tamoxifen. Retrieved from [Link]
-
Iqbal, W., et al. (2023). Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites. MDPI. Retrieved from [Link]
-
Biotage. (n.d.). A Generic Approach to the Extraction of Multi-functional Drugs using Mixed-mode SPE with LC-MS/MS Analysis. Retrieved from [Link]
-
Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]
-
Hénin, E., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Tamoxifen. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tamoxifen (CAS 10540-29-1). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Desmethyltamoxifen. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. medscape.com [medscape.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and high-performance liquid chromatographic determination of tamoxifen and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. appchemical.com [appchemical.com]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.cn]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation and Handling of N-Methyl-N-(2-hydroxyethyl)tamoxifen Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). As with any research compound, the reliability and reproducibility of experimental results hinge on the quality and stability of the stock solutions used. This document provides a detailed guide for developing a stable stock solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen, drawing upon established practices for tamoxifen and its analogues due to the limited specific data on this particular derivative. The protocols herein are designed to ensure the integrity and consistent performance of the compound in various research applications.
Compound Specifications
A thorough understanding of the physicochemical properties of N-Methyl-N-(2-hydroxyethyl)tamoxifen is the foundation for developing a stable stock solution.
| Property | Value | Source |
| Molecular Formula | C27H31NO2 | [1], [2] |
| Molecular Weight | 401.54 g/mol | [1], [2] |
| Appearance | Solid | [1] |
| Melting Point | 83-85°C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| CAS Number | 77214-91-6 | [2] |
Pre-Protocol Considerations: The "Why" Behind the "How"
The stability of tamoxifen and its derivatives can be compromised by several factors, including solvent choice, light exposure, temperature fluctuations, and repeated freeze-thaw cycles. The protocols outlined below are designed to mitigate these risks.
-
Solvent Selection: The choice of solvent is critical and is dictated by the compound's solubility and the downstream application. For tamoxifen and its active metabolite, 4-hydroxytamoxifen, ethanol and DMSO are the most commonly used solvents for preparing stock solutions.[3] Given that N-Methyl-N-(2-hydroxyethyl)tamoxifen is slightly soluble in methanol, ethanol is a logical starting point. DMSO is another excellent option due to its high solubilizing power for many organic molecules. However, it's important to note that DMSO can have biological effects and may not be suitable for all experimental systems.
-
Light Sensitivity: Tamoxifen and its derivatives are known to be sensitive to UV light, which can lead to isomerization and degradation.[4] Therefore, all steps involving the handling of the compound and its solutions should be performed with protection from light.
-
Temperature and Storage: Low-temperature storage is essential to minimize degradation. Storing aliquots at -20°C or -80°C is a standard practice.[3] Aliquoting is crucial to avoid the detrimental effects of repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and accelerate degradation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stable stock solution.
Detailed Protocol for Stock Solution Preparation
This protocol provides a general guideline. The final concentration of the stock solution should be determined based on the specific requirements of the experiment.
Materials:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen powder
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm), if required for the application
Procedure:
-
Pre-dissolution Preparation: Bring the N-Methyl-N-(2-hydroxyethyl)tamoxifen powder to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protected tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To calculate the required volume of solvent, use the following formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Ensuring Complete Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution. Gentle warming (to no more than 37°C) may also aid in solubilization, particularly for higher concentrations.[3]
-
Sterile Filtration (for cell-based assays): If the stock solution is intended for use in cell culture, it is advisable to sterile filter it through a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil to protect from light.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.
-
Stability Validation Protocol
It is crucial to validate the stability of the stock solution under the chosen storage conditions. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Objective: To determine the stability of the N-Methyl-N-(2-hydroxyethyl)tamoxifen stock solution over time by monitoring its concentration and purity.
Caption: Workflow for validating stock solution stability.
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an HPLC analysis to establish the initial concentration and purity. This will serve as the baseline for comparison.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature (-20°C and -80°C) and analyze it by HPLC.
-
Data Analysis: Compare the peak area and purity of the aged samples to the baseline (Time 0) data. A common acceptance criterion for stability is a change of less than 5-10% from the initial concentration.[5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon thawing | - Poor solubility at lower temperatures.- Freeze-thaw cycles. | - Gently warm the vial to 37°C and vortex until the solution becomes clear.[3]- Ensure single-use aliquots to avoid repeated freeze-thaw cycles. |
| Cloudy or milky appearance | - Precipitation of the compound. | - Follow the steps for redissolving precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Change in color (e.g., to dark yellow or brown) | - Degradation of the compound. | - Discard the solution and prepare a fresh stock. Ensure proper storage conditions (protection from light, low temperature). A faint yellow color in ethanol or methanol solutions can be normal for tamoxifen derivatives.[3] |
| Inconsistent experimental results | - Inaccurate initial concentration.- Degradation of the stock solution. | - Verify the accuracy of the initial weighing and solvent volume.- Perform a stability check of the stock solution using HPLC. |
Conclusion
The preparation of a stable stock solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen is paramount for obtaining reliable and reproducible data. By carefully selecting an appropriate solvent, protecting the solution from light, and adhering to proper storage and handling procedures, researchers can ensure the integrity of this valuable research compound. Regular stability validation is recommended to confirm the long-term viability of the stock solution.
References
-
ChemBK. (n.d.). N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN. Retrieved from [Link]
-
Di Martino, P., Quaglia, W., & Censi, R. (2020). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ACS Omega, 5(44), 28689–28698. Retrieved from [Link]
-
Shouman, S. A., Abdel-Aziz, A. A., & El-Sayed, M. A. (2019). Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. Food Additives & Contaminants: Part A, 36(3), 405-412. Retrieved from [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"N-Methyl-N-(2-hydroxyethyl)tamoxifen degradation and stability issues"
Welcome to the technical support center for N-Methyl-N-(2-hydroxyethyl)tamoxifen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this tamoxifen derivative. As direct stability and degradation studies on N-Methyl-N-(2-hydroxyethyl)tamoxifen are limited, this guide synthesizes information from studies on tamoxifen, its metabolites, and structurally related molecules to anticipate potential challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-N-(2-hydroxyethyl)tamoxifen and how does it relate to tamoxifen?
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1] It shares the core structure of tamoxifen but differs in the substitution on the amine group. While tamoxifen has a dimethylamine group, this analog has one methyl group and one 2-hydroxyethyl group. This modification can influence its solubility, metabolism, and interaction with its biological targets. Its chemical formula is C₂₇H₃₁NO₂, with a molecular weight of 401.54.[2]
Q2: What are the primary known degradation pathways for the tamoxifen core structure?
The tamoxifen molecule is susceptible to several degradation pathways, which may also affect N-Methyl-N-(2-hydroxyethyl)tamoxifen:
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of tamoxifen, leading to the formation of various photoproducts.[1][3][4]
-
Oxidation: The tertiary amine group in tamoxifen can be oxidized to form N-oxide metabolites.[5] This is a common metabolic pathway for many tertiary amine-containing drugs.[6]
-
Metabolism: In biological systems, tamoxifen is extensively metabolized by cytochrome P450 enzymes to form active metabolites like 4-hydroxytamoxifen and endoxifen.[7] Similar metabolic pathways could be anticipated for N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
pH-dependent hydrolysis: At basic pH, tamoxifen has shown susceptibility to hydrolysis.[8]
Q3: What specific stability issues might be expected for the N-Methyl-N-(2-hydroxyethyl) moiety?
The N-Methyl-N-(2-hydroxyethyl) group introduces specific potential points of instability:
-
N-dealkylation: The methyl and 2-hydroxyethyl groups can be cleaved through metabolic or chemical degradation, leading to the formation of N-desmethyl or N-deshydroxyethyl analogs.
-
Oxidation of the alcohol: The primary alcohol of the 2-hydroxyethyl group could be oxidized to an aldehyde or a carboxylic acid.
-
Instability of the 2-aminoethanol structure: While generally stable, 2-aminoethanol derivatives can undergo degradation, and their stability can be influenced by factors like pH.[9]
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am analyzing my sample of N-Methyl-N-(2-hydroxyethyl)tamoxifen and see several unexpected peaks in the chromatogram. What could be the cause?
Answer: The appearance of unexpected peaks often indicates the presence of impurities or degradation products. Consider the following possibilities:
-
Synthesis-related impurities: Review the synthetic route used to prepare the compound. Incomplete reactions or side reactions can lead to impurities. For example, syntheses of tamoxifen analogs can sometimes result in a mixture of E and Z isomers which may need to be separated.[10]
-
Degradation during storage: Improper storage can lead to degradation. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent oxidation and hydrolysis.
-
Degradation during sample preparation: The conditions used for sample preparation (e.g., pH of the solvent, temperature) can cause degradation. Tertiary amines can be unstable under certain conditions.[6]
Proposed Troubleshooting Workflow:
Sources
- 1. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. snyth1 [ch.ic.ac.uk]
Technical Support Center: Analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen by LC-MS/MS
Welcome to the technical support resource for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content herein is curated from established methodologies for tamoxifen and its metabolites, applying sound scientific principles to the specific analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and challenges encountered during the analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen and related compounds.
Q1: I am not seeing any signal for my analyte. What are the first things I should check?
A1: Start by systematically verifying your system's functionality. Confirm that your LC-MS/MS system is performing to specification by running a system suitability test with a known standard. Check for simple errors such as incorrect vial placement or injection volume. Ensure your mobile phases are correctly prepared and that there are no leaks in the system. Verify that the mass spectrometer parameters, including the specific MRM transitions for N-Methyl-N-(2-hydroxyethyl)tamoxifen, are correctly entered in your method.
Q2: What are the expected precursor and product ions for N-Methyl-N-(2-hydroxyethyl)tamoxifen?
A2: N-Methyl-N-(2-hydroxyethyl)tamoxifen is not as widely studied as other tamoxifen metabolites. However, based on its structure and the known fragmentation of tamoxifen, the expected precursor ion ([M+H]⁺) in positive electrospray ionization (ESI) mode would be at m/z 418.27. Common product ions would likely result from the cleavage of the side chain. Characteristic product ions for tamoxifen and its N-desmethyl metabolites are often m/z 72 and 58, respectively.[1] For N-Methyl-N-(2-hydroxyethyl)tamoxifen, a key fragmentation would be the loss of the dimethylaminoethyl group, leading to a prominent product ion. A logical starting point for method development would be to monitor transitions such as 418.3 → 72.1 and other fragments resulting from the cleavage of the side chain.
Q3: My peak shape is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape is often a chromatographic issue. Peak tailing can be caused by secondary interactions with the stationary phase, especially with basic compounds like tamoxifen derivatives. Ensure your mobile phase has an appropriate pH and ionic strength; for reversed-phase chromatography, a low pH (e.g., using 0.1% formic acid) is often employed. Peak fronting can indicate column overload, so try injecting a lower concentration of your analyte. Also, consider issues with the column itself, such as a void or contamination.
Q4: I am observing significant signal variability between injections. What should I investigate?
A4: Inconsistent signal intensity is a common problem in LC-MS/MS analysis and can often be attributed to ion suppression or enhancement from matrix components.[2][3] Ensure your sample preparation method is robust enough to remove interfering substances. A post-column infusion experiment can help diagnose ion suppression zones in your chromatogram.[4] Also, check for issues with the autosampler, such as inconsistent injection volumes, and ensure the ion source is clean.
Q5: How critical is chromatographic separation for tamoxifen-related compounds?
A5: Extremely critical. Tamoxifen and its metabolites, including potential isomers of N-Methyl-N-(2-hydroxyethyl)tamoxifen, can have identical mass-to-charge ratios and similar fragmentation patterns.[5][6] Co-elution of these isomers will lead to inaccurate quantification. Therefore, a highly selective chromatographic method is necessary to ensure that you are quantifying the correct compound.
II. In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving common issues organized by the area of the analytical workflow.
Guide 1: Chromatography Issues
Good chromatography is the foundation of a reliable LC-MS/MS assay. The following sections detail common chromatographic problems and their solutions.
-
Causality: Peak tailing for basic analytes like tamoxifen derivatives often arises from strong interactions with residual silanol groups on the silica-based stationary phase. Peak fronting can be a sign of column overload, while peak splitting may indicate a problem with the column bed or the injection solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
-
Detailed Protocol: Mobile Phase Optimization
-
Baseline: Start with a common mobile phase for tamoxifen analysis: Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
pH Adjustment: If peak tailing persists, consider slightly increasing the ionic strength of the mobile phase by adding a low concentration of ammonium formate (e.g., 2 mM) to Mobile Phase A.
-
Organic Modifier: Evaluate methanol as an alternative to acetonitrile for Mobile Phase B, as it can offer different selectivity.
-
-
Causality: Retention time drift can be caused by changes in mobile phase composition, column temperature fluctuations, column degradation, or pump issues.
-
Troubleshooting Steps:
-
Mobile Phase: Prepare fresh mobile phases daily. Ensure the mobile phase composition is accurate and consistent.
-
Column Temperature: Use a column oven to maintain a stable temperature (e.g., 40-50 °C).[7]
-
Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
System Check: Check the LC pump for pressure fluctuations, which may indicate a leak or a failing seal.
-
Guide 2: Mass Spectrometry Signal Problems
The sensitivity and stability of your MS signal are paramount for accurate quantification.
-
Causality: This can stem from incorrect MS parameters, a dirty ion source, poor ionization efficiency, or issues with the analyte itself (e.g., degradation).
-
Troubleshooting Workflow:
Caption: Workflow for addressing low or no MS signal.
-
Data Presentation: Example MS/MS Parameters for Tamoxifen Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tamoxifen | 372.2 | 72.1 | 35 |
| N-Desmethyltamoxifen | 358.2 | 58.1 | 35 |
| 4-Hydroxytamoxifen | 388.2 | 72.1 | 35 |
| Endoxifen | 374.2 | 58.1 | 35 |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen (Predicted) | 418.3 | 72.1 / 100.1 | ~30-40 |
Note: Collision energy is instrument-dependent and requires optimization.
-
Causality: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[2][3] This is a significant issue in bioanalysis.
-
Troubleshooting and Mitigation:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[8]
-
Chromatographic Separation: Adjust the LC gradient to better separate the analyte from the regions of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate correction during quantification.
-
Post-Column Infusion Experiment:
-
Protocol:
-
Infuse a standard solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen directly into the MS via a syringe pump, post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused standard. Dips in the signal indicate regions of ion suppression.
-
-
-
Guide 3: Quantification Challenges
Accurate and precise quantification is the ultimate goal of the analysis.
-
Causality: Non-linearity can be caused by detector saturation at high concentrations, ion suppression that varies with concentration, or issues with the preparation of calibration standards.
-
Troubleshooting Steps:
-
Concentration Range: Ensure your calibration range is appropriate for your samples and does not exceed the linear dynamic range of the detector.
-
Internal Standard: Use a suitable internal standard, preferably a stable isotope-labeled version of the analyte.
-
Matrix Effects: Assess for matrix effects by comparing the slope of a calibration curve in solvent to one in a matrix.
-
Standard Preparation: Carefully re-prepare your calibration standards.
-
-
Causality: Imprecision in QC samples can point to issues with sample preparation consistency, sample stability, or instrument performance.
-
Troubleshooting Protocol:
-
Sample Preparation: Automate sample preparation steps where possible to reduce human error.
-
Analyte Stability: Investigate the stability of N-Methyl-N-(2-hydroxyethyl)tamoxifen in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).[9][10][11]
-
System Suitability: Run system suitability tests before and after your analytical batch to ensure the instrument is performing consistently.
-
III. References
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC - NIH. (n.d.). Retrieved from [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - Frontiers Publishing Partnerships. (n.d.). Retrieved from [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods. (n.d.). Retrieved from [Link]
-
Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de. (n.d.). Retrieved from [Link]
-
Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - NIH. (n.d.). Retrieved from [Link]
-
Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC MS, and quantitative HPLC analysis - PubMed. (n.d.). Retrieved from [Link]
-
Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC - NIH. (n.d.). Retrieved from [Link]
-
Structural elucidation of new urinary tamoxifen metabolites by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (n.d.). Retrieved from [Link]
-
Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. (n.d.). Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (n.d.). Retrieved from [Link]
Sources
- 1. Structural elucidation of new urinary tamoxifen metabolites by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 6. [PDF] Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | Semantic Scholar [semanticscholar.org]
- 7. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methyl-N-(2-hydroxyethyl)tamoxifen Dosage in Mice
Welcome to the technical support center for the application of N-Methyl-N-(2-hydroxyethyl)tamoxifen in murine models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your in vivo experiments. As you navigate the complexities of inducible genetic systems, this resource will serve as a field-proven manual to ensure the scientific integrity and reproducibility of your work.
Introduction: Understanding N-Methyl-N-(2-hydroxyethyl)tamoxifen in the Context of Cre-Lox Systems
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a synthetic analog of tamoxifen, a well-established selective estrogen receptor modulator (SERM).[1] In the realm of genetic engineering in mice, tamoxifen and its active metabolites, such as 4-hydroxytamoxifen (4-OHT), are pivotal for the temporal control of gene expression through the Cre-ERT2 system.[2] The Cre-ERT2 fusion protein remains inactive in the cytoplasm until it binds to a ligand like 4-OHT, which then allows its translocation to the nucleus to mediate loxP site-specific recombination.[2]
Tamoxifen itself is a prodrug that requires metabolic activation by cytochrome P450 enzymes to form its more active metabolites.[3][4] This metabolic conversion can be a source of variability in experimental outcomes due to genetic polymorphisms in these enzymes.[1] N-Methyl-N-(2-hydroxyethyl)tamoxifen is of significant interest as it represents a research strategy to potentially develop compounds that may circumvent this CYP2D6 activation pathway, which could lead to a more consistent biological effect.[1]
This guide will provide a comprehensive framework for optimizing the dosage of N-Methyl-N-(2-hydroxyethyl)tamoxifen, drawing upon the extensive knowledge base of tamoxifen and its derivatives while highlighting the unique considerations for this specific analog.
Frequently Asked Questions (FAQs)
What is the proposed advantage of using N-Methyl-N-(2-hydroxyethyl)tamoxifen over standard tamoxifen or 4-hydroxytamoxifen?
The primary proposed advantage lies in its potential to bypass the enzymatic activation by cytochrome P450 enzymes, which is required for tamoxifen.[1] This could lead to more consistent and reproducible results across individual mice, as it would be less dependent on the variable metabolic rates that can affect the generation of active metabolites like 4-hydroxytamoxifen and endoxifen.[1]
How does N-Methyl-N-(2-hydroxyethyl)tamoxifen induce Cre-recombinase activity?
Similar to tamoxifen's active metabolites, N-Methyl-N-(2-hydroxyethyl)tamoxifen is expected to bind to the mutated ligand-binding domain of the Cre-ERT2 fusion protein. This binding induces a conformational change, leading to the dissociation of heat shock proteins and allowing the Cre-ERT2 protein to translocate into the nucleus. Once in the nucleus, the Cre recombinase can access the genomic DNA and catalyze the excision of the floxed gene segment.
Experimental Workflow & Decision Making
Optimizing the dosage of any new compound is a critical step. The following workflow provides a logical progression for establishing a reliable and effective dosing regimen for N-Methyl-N-(2-hydroxyethyl)tamoxifen in your specific mouse model.
Caption: A stepwise workflow for optimizing N-Methyl-N-(2-hydroxyethyl)tamoxifen dosage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no recombination | - Insufficient dosage- Inefficient delivery or absorption- Degradation of the compound- Low expression of Cre-ERT2 in target tissue | - Increase the dose: Titrate the dose upwards in a pilot study.- Change administration route: If using oral gavage, consider intraperitoneal (IP) injection for more direct delivery.[5]- Check compound stability: Prepare fresh solutions for each experiment. Store stock solutions appropriately (see preparation protocol).- Verify Cre-ERT2 expression: Confirm the expression and functionality of your Cre-ERT2 mouse line. |
| High toxicity or mortality | - Dosage is too high- Vehicle toxicity- Off-target effects of the compound- Stress from administration procedure | - Decrease the dose: Reduce the dosage and/or the frequency of administration.- Evaluate the vehicle: Ensure the vehicle (e.g., corn oil, sunflower oil) is of high quality and sterile. Consider alternative vehicles.- Monitor for side effects: Observe mice closely for signs of distress, weight loss, or changes in behavior.[5]- Refine administration technique: Ensure proper technique for IP injection or oral gavage to minimize stress and injury. |
| Inconsistent recombination | - Variable metabolism (less likely with this analog but still possible)- Inaccurate dosing- Uneven distribution of the compound in the vehicle | - Ensure accurate dosing: Calculate the dose based on individual mouse body weight. Use precise measurement tools.- Properly prepare the solution: Ensure the compound is fully dissolved or suspended in the vehicle before each administration. Vortex or sonicate if necessary.[6] |
| Leaky" or background recombination | - Intrinsic leakiness of the Cre-ERT2 line- Contamination of vehicle or equipment | - Use appropriate controls: Always include vehicle-only treated Cre-ERT2 mice as negative controls.- Test your Cre-ERT2 line: Some Cre-ERT2 lines are known to have higher background activity.- Ensure clean procedures: Use sterile techniques and fresh materials to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of N-Methyl-N-(2-hydroxyethyl)tamoxifen for Injection
Materials:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen powder
-
High-quality corn oil or sunflower oil
-
Ethanol (optional, for initial dissolving)
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
-
Heating block or water bath
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the solution needed for your experiment. A common starting concentration, based on tamoxifen protocols, is 10-20 mg/mL.[6]
-
Weigh the compound: Accurately weigh the N-Methyl-N-(2-hydroxyethyl)tamoxifen powder.
-
Dissolving the compound:
-
Method A (Direct in oil):
-
Add the weighed powder to a sterile vial.
-
Add the appropriate volume of corn or sunflower oil.
-
Incubate at 37°C for several hours with rocking or intermittent vortexing until fully dissolved.[6] The solution should be clear.
-
-
Method B (With ethanol):
-
Dissolve the powder in a small volume of 100% ethanol.
-
Add the appropriate volume of oil and mix thoroughly.
-
Gently warm the solution and vortex to ensure the ethanol evaporates and the compound is fully dissolved in the oil.
-
-
-
Storage: Store the solution protected from light at 4°C for up to one week or at -20°C for longer-term storage.[5] Always bring the solution to room temperature and vortex well before administration.
Protocol 2: Administration via Intraperitoneal (IP) Injection
-
Dose Calculation: Calculate the injection volume based on the mouse's body weight and the solution concentration.
-
Animal Restraint: Properly restrain the mouse.
-
Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Post-injection Monitoring: Monitor the mouse for any signs of distress.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action for N-Methyl-N-(2-hydroxyethyl)tamoxifen in inducing Cre-mediated recombination.
Caption: Proposed mechanism of N-Methyl-N-(2-hydroxyethyl)tamoxifen-induced Cre recombination.
Dosage and Administration Route Comparison
The optimal dosage and administration route are highly dependent on the specific mouse strain, the target tissue, and the desired recombination efficiency. The following table provides a starting point for consideration, based on established protocols for tamoxifen.
| Administration Route | Typical Dosage Range (for Tamoxifen) | Pros | Cons | Considerations for N-Methyl-N-(2-hydroxyethyl)tamoxifen |
| Intraperitoneal (IP) Injection | 25-100 mg/kg body weight for 3-5 consecutive days[2] | - Precise dosing- Rapid absorption | - Can be stressful for the animals- Risk of peritonitis or injury[5] | A good starting point for pilot studies due to controlled administration. |
| Oral Gavage | 25-100 mg/kg body weight for 3-5 consecutive days | - Less invasive than IP injection | - Risk of esophageal injury- Absorption can be variable | May be a suitable alternative to IP, but requires skilled technique. |
| Dietary Admixture | 400-500 mg/kg of chow | - Non-invasive and less stressful- Sustained release | - Dosing is dependent on food intake, which can vary- Slower onset of action | Could be beneficial for long-term induction, but requires careful monitoring of food consumption. |
References
- Robinson, S. P., Langan-Fahey, S. M., Johnson, D. A., & Jordan, V. C. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. Drug metabolism and disposition, 19(1), 36–43.
-
Robinson, S. P., Langan-Fahey, S. M., Johnson, D. A., & Jordan, V. C. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. PubMed. Available from: [Link]
- van der Horst, G. T., van den Hoogen, C., & de Wit, E. (2017). Tamoxifen for induction of Cre-recombination may confound fibrosis studies in female mice. Cellular and Molecular Life Sciences, 74(15), 2823–2834.
- Hainer, S. J., & Fuka, E. A. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLoS ONE, 11(4), e0152989.
-
Ding, L. (2022). Tamoxifen Administration in Transgenic Mice. Protocols.io. Available from: [Link]
-
Patel, H., & Singh, A. (2022). Tamoxifen. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Osborne, C. K. (2007). Tamoxifen Mechanism. News-Medical.Net. Available from: [Link]
-
Valny, M., Honsa, P., Kirdajova, D., & Anderova, M. (2016). Scheme of tamoxifen metabolism. ResearchGate. Available from: [Link]
-
Tamoxifen. Wikipedia. Available from: [Link]
- Chen, L., Wang, W., & Chen, D. Z. (2014). Highly tamoxifen-inducible principal cell-specific Cre mice with complete fidelity in cell specificity and no leakiness. American Journal of Physiology-Renal Physiology, 307(7), F837–F844.
- Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 9(Suppl 2), S3.
- Gryn, S. E., & Teft, W. A. (2015). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and genomics, 25(12), 627.
- Wang, Y., & Li, J. (2015). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone, 81, 347–353.
-
Tamoxifen Administration (Mice). Queen's University. Available from: [Link]
- Mürdter, T. E., Schroth, W., & Brauch, H. (2011). Increasing tamoxifen dose in breast cancer patients based on CYP2D6 genotypes and endoxifen levels: effect on active metabolite isomers and the antiestrogenic activity score. Clinical Pharmacology & Therapeutics, 90(5), 723–729.
-
Li, W. (2019). What is the features of tamoxifen when used for mice model and cell line?. ResearchGate. Available from: [Link]
-
Tamoxifen Preparation. Weizmann Institute of Science. Available from: [Link]
- Hiemer, S. E., & Kesper, D. A. (2022). Tamoxifen administration induces histopathologic changes within the lungs of cre-recombinase-negative mice: a case report.
-
Tamoxifen Treatment in Animals. Boston University. Available from: [Link]
- Valny, M., Honsa, P., Kirdajova, D., & Anderova, M. (2016). Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. Frontiers in cellular neuroscience, 10, 246.
- Al-Ogaidi, I., & Al-Sarray, Z. (2022). Novel Tamoxifen Nanoformulations for Improving Breast Cancer Treatment: Old Wine in New Bottles. Pharmaceutics, 14(3), 573.
-
Standard Operating Procedure for Tamoxifen in Animals. University of Louisville. Available from: [Link]
- Patel, H., & Singh, A. (2022). Tamoxifen: An Investigative Review for Nano Dosage Forms and Hyphenated Techniques.
-
SOP # 006 for Tamoxifen Standard Operating Procedure for Tamoxifen in Animals. University of Texas at El Paso. Available from: [Link]
- Li, J., & Xu, B. (2020). High-dose tamoxifen in high-hormone-receptor-expressing advanced breast cancer patients: a phase II pilot study. Therapeutic Advances in Medical Oncology, 12, 1758835920963337.
- Parnell, S. E., & Dehart, D. B. (2021). Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse. PloS one, 16(8), e0256299.
- Hertz, D. L., & Rae, J. M. (2021). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. Cancers, 13(6), 1259.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 6. mskcc.org [mskcc.org]
Technical Support Center: Mitigating Off-Target Effects of Tamoxifen Analogs In Vivo
Introduction
Welcome to the technical support center for researchers utilizing tamoxifen and its analogs. This guide is specifically designed to address the challenges associated with the off-target effects of N-Methyl-N-(2-hydroxyethyl)tamoxifen and other novel tamoxifen derivatives in in vivo research. While N-Methyl-N-(2-hydroxyethyl)tamoxifen is a valuable research tool for exploring new therapeutic strategies, there is limited specific data on its unique in vivo off-target profile.[1][2]
Therefore, this guide will operate under the expert-driven principle of using the extensive knowledge base of tamoxifen—the parent compound—as a predictive and methodological framework. By understanding the well-documented off-target effects of tamoxifen and its primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, we can establish a robust system for troubleshooting, optimizing, and validating experiments with novel analogs.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher, scientist, or drug development professional might encounter. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experimental design is both rigorous and self-validating.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental mechanisms of tamoxifen metabolism and action, which are critical for understanding and predicting the behavior of its analogs.
FAQ 1: What are the primary on-target vs. off-target mechanisms of tamoxifen?
Answer: Tamoxifen is a selective estrogen receptor modulator (SERM), and its primary on-target effect is the competitive antagonism of the estrogen receptor (ER), particularly ERα, in breast tissue.[3][4] This blocks estrogen from binding and inhibits the growth of ER-positive cancer cells.[3] However, tamoxifen is a prodrug; it is metabolized in the liver by cytochrome P450 (CYP) enzymes into more potent active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[4][5][6][7] These metabolites have a 30- to 100-fold higher affinity for the ER than tamoxifen itself.[6][8][9]
Off-target effects can be broadly categorized into two classes:
-
ER-Independent Effects: Tamoxifen and its metabolites can interact with other cellular targets. These include, but are not limited to, histamine receptors (H1, H3), muscarinic receptors (M1, M4, M5), and dopamine receptors (D2).[10][11] Such interactions can lead to a wide range of unexpected physiological responses. Tamoxifen has also been shown to induce programmed cell death (apoptosis) and affect angiogenesis through non-ER mediated pathways.[12]
-
Unintended ER-Agonism: In tissues other than the breast, tamoxifen can act as an ER agonist (mimicking estrogen).[4][13] This is responsible for effects like an increased risk of endometrial cancer in humans and significant changes in bone metabolism in mice, a critical confounder in many preclinical studies.[13][14]
The specific side-chain modifications of an analog like N-Methyl-N-(2-hydroxyethyl)tamoxifen are designed to alter its metabolism, ER binding affinity, and tissue selectivity, which in turn will define its unique on- and off-target profile.[1][15]
Diagram: The Tamoxifen Metabolic Pathway
To effectively troubleshoot a tamoxifen analog, understanding the metabolic conversion of the parent compound is essential. The following diagram illustrates the critical role of CYP enzymes in generating the active metabolites responsible for both on-target and off-target effects. The metabolism of a novel analog will follow similar, though potentially altered, pathways.
Caption: Metabolic activation of Tamoxifen to its key metabolites by cytochrome P450 enzymes.
FAQ 2: Why do my control animals (e.g., Cre-negative) show a phenotype when treated with the tamoxifen analog?
Answer: This is a classic and critical sign of off-target effects that are independent of your intended genetic modification (e.g., Cre-Lox recombination). The phenotype you are observing is a direct physiological response to the compound itself.
-
Causality: Tamoxifen is known to have profound systemic effects. For instance, even at low doses, it can be strongly anabolic to bone in mice, significantly increasing trabecular and cortical bone volume.[14][16] It can also impact body weight, thermoregulation, and lipid metabolism.[11] When you administer a tamoxifen analog to a control animal and see a phenotype, you are unmasking these ER-independent or unintended ER-agonist activities. This is not an experimental failure; it is crucial data that must be characterized and controlled for.
Section 2: Troubleshooting Guide for In Vivo Experiments
This section provides a problem-oriented approach to common issues encountered during in vivo studies with tamoxifen analogs.
Problem: High animal toxicity, including weight loss, lethargy, or mortality.
| Potential Cause | Troubleshooting & Validation Strategy |
| Dose is too high. | Action: Conduct a dose-response study. Start with a significantly lower dose than commonly cited for tamoxifen (e.g., 10 mg/kg) and escalate. Rationale: High doses of tamoxifen (e.g., 100 mg/kg) are known to cause significant side effects, whereas lower doses (10 mg/kg) can achieve comparable recombination efficacy with minimal impact on bone turnover in mice.[16] This establishes the Minimum Effective Dose (MED) for your specific analog and animal model. |
| Administration Route. | Action: Compare different administration routes (intraperitoneal injection, oral gavage, tamoxifen-formulated chow). Rationale: The route of administration affects the pharmacokinetics (absorption, distribution, metabolism, excretion) of the drug.[17][18] Oral gavage or chow may lead to a more sustained release and different metabolite profile compared to a bolus IP injection, potentially reducing acute toxicity.[17] |
| Vehicle Toxicity or Formulation Issues. | Action: Administer a vehicle-only control group. Ensure the compound is fully dissolved. Rationale: Corn oil or Miglyol are common vehicles, but the preparation is key.[19] Incomplete dissolution can lead to inconsistent dosing and local irritation. The vehicle itself can have biological effects that must be accounted for. |
Data Summary: Reported Tamoxifen Doses and In Vivo Effects in Mice
The following table summarizes findings from published studies to guide dose selection. Note the significant impact of dose on off-target bone phenotypes.
| Dose (mg/kg/day) & Duration | Animal Model | On-Target Effect Noted | Off-Target Effects Observed | Reference |
| 100 mg/kg x 4 days | 1-month-old male mice | High Cre-ERT2 induction | Significant increase in trabecular bone volume, femur length, and bone strength. | [16] |
| 10 mg/kg x 4 days | 1-month-old male mice | Cre-ERT2 induction comparable to 100mg/kg dose | No significant changes in bone parameters compared to control. | [16] |
| 20 mg/kg (total dose) | 4-week-old WT mice | N/A (WT study) | Significant increase (153%) in femoral bone volume. Doubled osteoclast numbers. | [14] |
| 200 mg/kg (total dose) | 4-week-old WT mice | N/A (WT study) | Massive increase (269%) in femoral bone volume. Decreased osteoclast numbers. | [14] |
| 0.2 mg (single IP dose) | Newborn mouse pups | Successful Cre-mediated recombination | Well-tolerated in a fragile BPD model where standard doses are toxic. | [19] |
Section 3: Experimental Protocols & Workflows
Adherence to rigorous, self-validating protocols is essential for generating reproducible data.
Protocol: Dose Optimization and Off-Target Assessment for a Novel Tamoxifen Analog
This protocol provides a framework to determine the minimum effective dose (MED) while simultaneously characterizing off-target effects.
Objective: To identify the lowest possible dose of N-Methyl-N-(2-hydroxyethyl)tamoxifen that achieves the desired on-target effect (e.g., >90% recombination) with the minimum off-target physiological impact.
Materials:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen
-
Vehicle (e.g., sterile corn oil)
-
Animal model (e.g., Cre-ERT2; Reporter mice and wild-type/Cre-negative littermates)
-
Standard animal monitoring equipment
Methodology:
-
Group Allocation (Minimum 4 groups, n=5-8 per group):
-
Group 1: Vehicle Only (Control for vehicle and handling stress)
-
Group 2: Low Dose Analog (e.g., 10 mg/kg)
-
Group 3: Medium Dose Analog (e.g., 40 mg/kg)
-
Group 4: High Dose Analog (e.g., 90 mg/kg)
-
Rationale: Using both reporter mice and wild-type controls within each group allows for simultaneous assessment of on-target efficacy and off-target effects.
-
-
Administration:
-
Administer the compound or vehicle daily for 5 consecutive days via the chosen route (e.g., IP injection).
-
Rationale: A 5-day regimen is standard for achieving robust recombination, but may be adjusted based on toxicity.[17]
-
-
Daily Monitoring (During and 7 days post-administration):
-
Record body weight daily. A weight loss of >15% is a critical adverse event threshold.
-
Record clinical signs (e.g., lethargy, ruffled fur, dehydration).
-
Rationale: Daily monitoring is crucial for detecting acute toxicity and ensuring animal welfare.[11]
-
-
Endpoint Analysis (e.g., 7-14 days post-final dose):
-
On-Target Efficacy (Reporter Mice): Harvest target tissues (e.g., brain, liver, bone) and quantify recombination efficiency via fluorescence microscopy or qPCR.
-
Off-Target Assessment (All Mice):
-
-
Data Interpretation:
-
Plot recombination efficiency vs. dose to identify the MED.
-
Plot off-target indicators (e.g., % weight change, bone volume) vs. dose.
-
The optimal dose is the one that exists on the plateau of the efficacy curve but at the lowest point on the off-target effect curve.
-
Workflow Diagram: Investigating Off-Target Effects
This workflow provides a logical decision tree for a researcher encountering unexpected results.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. swolverine.com [swolverine.com]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]
- 9. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tamoxifen non-estrogen receptor mediated molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tamoxifen - Wikipedia [en.wikipedia.org]
- 14. Low-Dose Tamoxifen Induces Significant Bone Formation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of tamoxifen and analogs with nonbasic side chains on cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Tamoxifen dosing for Cre-mediated recombination in experimental bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methyl-N-(2-hydroxyethyl)tamoxifen interference in fluorescence assays"
Prepared by the Senior Application Science Team
Welcome to the technical support guide for researchers encountering interference when using N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of Tamoxifen, in fluorescence-based assays. This document provides in-depth troubleshooting guides and FAQs to help you identify, understand, and mitigate common sources of assay interference caused by this compound. Our approach is grounded in explaining the causality behind experimental observations and providing robust protocols to validate your findings.
Introduction: The Challenge of Tamoxifen Metabolites in Fluorescence Assays
N-Methyl-N-(2-hydroxyethyl)tamoxifen, like its parent compound Tamoxifen and other metabolites (e.g., 4-hydroxytamoxifen), possesses intrinsic spectroscopic properties that can interfere with fluorescence-based detection systems.[1][2][3] Researchers using this compound may observe unexpectedly high background, a dose-dependent decrease in signal, or other artifacts that confound data interpretation. This guide will walk you through the three primary mechanisms of interference and provide clear, actionable steps to ensure the integrity of your results.
The core issue stems from the triphenylethylene structure of Tamoxifen and its derivatives. This chemical scaffold is not only the basis for its biological activity as a selective estrogen receptor modulator (SERM) but also makes the molecule inherently fluorescent and capable of absorbing UV and near-UV light.[3][4] Understanding this dual nature is the first step in effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common issues reported by users. Use these questions to begin diagnosing the problem in your experiment.
Q1: I'm seeing a significant increase in background fluorescence in wells containing only my compound and buffer/media. What's happening?
Answer: You are likely observing autofluorescence , an intrinsic property of the compound. Tamoxifen and its metabolites are known to be fluorescent.[5] When excited by a light source (e.g., your plate reader's excitation lamp), the compound itself emits light, which is then detected as signal. This is particularly problematic if the compound's emission spectrum overlaps with that of your assay's fluorophore.
-
Initial Diagnostic Step: Run a control plate containing only the assay buffer and serial dilutions of N-Methyl-N-(2-hydroxyethyl)tamoxifen. Measure the fluorescence using the same filter set as your main experiment. A dose-dependent increase in fluorescence confirms autofluorescence is the primary issue.
Q2: My fluorescence signal (e.g., from GFP-expressing cells or a fluorescent substrate) decreases as I increase the concentration of N-Methyl-N-(2-hydroxyethyl)tamoxifen. Is this due to a biological effect?
Answer: While it could be a biological effect, it is more likely one of two common interference mechanisms: the Inner Filter Effect (IFE) or Fluorescence Quenching .
-
Inner Filter Effect (IFE): This is a phenomenon where the interfering compound absorbs light at either the excitation wavelength of your fluorophore or the emission wavelength.[6][7][8]
-
Primary IFE: The compound absorbs the excitation light, so less light is available to excite your fluorophore, leading to a lower signal.
-
Secondary IFE: The compound absorbs the light emitted by your fluorophore before it can reach the detector.
-
-
Fluorescence Quenching: This is a direct molecular interaction where the compound deactivates the excited state of your fluorophore through non-radiative pathways, preventing it from emitting a photon.[9][10][11] This can be either a dynamic (collisional) or static process.[10][11]
-
Initial Diagnostic Step: Measure the absorbance spectrum of N-Methyl-N-(2-hydroxyethyl)tamoxifen across a wide range of wavelengths (e.g., 230-700 nm). If you see significant absorbance at your assay's excitation or emission wavelengths, IFE is a highly probable cause.
Q3: How can I distinguish between the Inner Filter Effect and Fluorescence Quenching?
Answer: This is a critical diagnostic step. The primary difference is that IFE is based on light absorption, while quenching is based on direct molecular interaction with the fluorophore.
-
To test for IFE: The most direct method involves correcting your fluorescence data for the measured absorbance of the compound. Several protocols exist for this correction, often requiring absorbance measurements of the exact same wells in the microplate.[6][12][13] If the corrected fluorescence signal is restored to expected levels, IFE was the culprit.
-
To test for Quenching: If the signal loss persists after correcting for IFE, direct quenching is likely occurring. Quenching can be confirmed with fluorescence lifetime measurements, as dynamic quenching reduces the fluorescence lifetime, while static quenching does not. However, a simpler method is to perform a control experiment with a purified fluorophore (the same one used in your assay) and your compound. This removes cellular complexity and can help confirm a direct quenching interaction.
Part 2: Troubleshooting Workflows & Protocols
This section provides detailed experimental protocols to systematically diagnose and mitigate interference.
Workflow for Diagnosing Interference
This workflow guides you from the initial observation of a problem to a conclusive diagnosis.
Caption: A step-by-step workflow to diagnose the type of fluorescence interference.
Experimental Protocol 1: Characterizing Compound Autofluorescence & Spectral Properties
Objective: To determine the excitation and emission spectra of N-Methyl-N-(2-hydroxyethyl)tamoxifen and quantify its contribution to background signal.
Materials:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Assay buffer (the same used in your experiment)
-
Spectrofluorometer or microplate reader with spectral scanning capabilities
-
UV-transparent microplate (for absorbance) and a black, clear-bottom microplate (for fluorescence)
Procedure:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Prepare Dilution Series: Create a dilution series of the compound in your final assay buffer. The concentration range should match what you use in your biological assay. Include a "buffer only" blank.
-
Measure Absorbance Spectrum:
-
Using a UV-transparent plate, measure the absorbance of each concentration from 230 nm to 700 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max). Tamoxifen and its derivatives often show strong absorbance in the UV range (240-280 nm).[14]
-
-
Measure Excitation Spectrum:
-
Set the emission wavelength on the spectrofluorometer to a value outside the expected excitation range (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 250 nm to 430 nm) for a medium-concentration sample.
-
The peak of this scan is the optimal excitation wavelength.
-
-
Measure Emission Spectrum:
-
Set the excitation wavelength to the optimum value found in the previous step.
-
Scan a range of emission wavelengths (e.g., from Ex+20 nm to 700 nm).
-
The peak of this scan is the optimal emission wavelength. Note: Some HPLC methods use UV irradiation to convert tamoxifen metabolites into highly fluorescent phenanthrene derivatives, which are then excited around 260 nm and emit at 380 nm.[2] Your native compound may have different spectral properties.
-
-
Quantify Autofluorescence: Using the specific excitation/emission filter set from your primary assay, measure the fluorescence intensity of your entire dilution series. This will generate a standard curve of background fluorescence versus compound concentration.
Experimental Protocol 2: Correcting for the Inner Filter Effect (IFE)
Objective: To mathematically correct for signal loss caused by the compound's absorption of excitation or emission light.
Principle: The IFE is dependent on the total absorbance of the solution in the well. By measuring the absorbance at the excitation (A_ex) and emission (A_em) wavelengths, a correction factor can be applied. This protocol is adapted from established methodologies for microplate readers.[6][8][12]
Procedure:
-
Perform Your Experiment: Run your fluorescence assay as usual, with all controls and compound concentrations. Record the raw fluorescence intensity (F_obs).
-
Measure Absorbance: Crucially, using the same plate , place it in an absorbance-capable microplate reader. Measure the absorbance of every well at your assay's excitation wavelength (A_ex) and emission wavelength (A_em).
-
Apply the Correction Formula: A commonly used formula to correct the observed fluorescence is:
F_corr = F_obs * 10^((A_ex * d) + (A_em * g))
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the raw, observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d and g are geometric factors related to the light path in the well and the reader's optics. For top-reading plate readers, a common simplification is to use a factor of 0.5 for each, leading to:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
-
Analyze Corrected Data: Re-plot your dose-response curves using the F_corr values. If the signal suppression is eliminated or significantly reduced, the Inner Filter Effect was the primary cause of interference.
Part 3: Understanding Interference Mechanisms & Mitigation Strategies
A deeper understanding of the underlying photophysics will help you proactively design better experiments.
Mechanisms of Interference
Caption: The three primary mechanisms of fluorescence assay interference.
Mitigation Strategies
Once you have diagnosed the source of interference, you can employ one or more of the following strategies.
| Mitigation Strategy | Applicable To | Description |
| Subtract Background | Autofluorescence | Using the data from Protocol 1, subtract the fluorescence value of the "compound only" control from your experimental wells. This is most effective for low to moderate levels of autofluorescence. |
| Use a Different Fluorophore | Autofluorescence, IFE | Choose a fluorophore whose excitation and emission spectra are well-separated from the absorbance and emission spectra of your compound. Red-shifted dyes are often a good choice, as compound autofluorescence is typically stronger in the blue-green region. |
| Reduce Compound Concentration | All Types | The simplest solution, if biologically feasible. Lower concentrations will reduce autofluorescence, absorbance (IFE), and the probability of quenching interactions. |
| Apply IFE Correction | Inner Filter Effect | Use the mathematical correction detailed in Protocol 2. This is a powerful method for salvaging data when IFE is the primary problem. |
| Switch Assay Readout | All Types | If fluorescence interference is insurmountable, consider an alternative, non-fluorescent assay format, such as a luminescence-based assay (e.g., luciferase) or an absorbance-based assay (e.g., colorimetric substrate). |
| Use Time-Resolved Fluorescence (TRF) | Autofluorescence | TRF assays use long-lifetime lanthanide fluorophores. A delay is introduced between excitation and detection, allowing short-lived background fluorescence from the compound and media to decay before the specific signal is measured. |
References
-
Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7049–7056. Available at: [Link]
-
Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. figshare. Available at: [Link]
-
Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed Central (PMC). Available at: [Link]
-
Geczy, R., Szemesi, D., & Weitner, T. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Langhals, H. Determination of the Overlap Between UV Absorption Spectrum and Fluorescence Spectrum. Available at: [Link]
-
Syracuse University. Spectral Overlap - Flow Core. Available at: [Link]
-
Dodds, J. C., et al. (2018). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships. Available at: [Link]
-
Cytometry. Spectral Overlap. Available at: [Link]
-
MyScope. Fluorescence Spectral Overlap - LFM. Available at: [Link]
-
Bitesize Bio. (2013). An Introduction to Spectral Overlap and Compensation Protocols in Flow Cytometry. Available at: [Link]
-
Díaz, M., et al. (2021). FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties. MDPI. Available at: [Link]
-
Gonzalez-Linares, D. S., et al. (2019). Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients. PubMed. Available at: [Link]
-
Roy, B., et al. (2015). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PubMed Central (PMC). Available at: [Link]
-
Lee, K. H., et al. (2003). Quantification of tamoxifen and three metabolites in plasma by high-performance liquid chromatography with fluorescence detection: application to a clinical trial. PubMed. Available at: [Link]
-
Esteve-Romero, J., et al. (2014). Determination of tamoxifen and its main metabolites in plasma samples from breast cancer patients by micellar liquid chromatography. PubMed. Available at: [Link]
-
Wade, D., & Atherton, S. J. (1992). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Semantic Scholar. Available at: [Link]
-
Golander, Y., & Sternson, L. A. (1980). Clinical analysis of tamoxifen, an anti-neoplastic agent, in plasma. PubMed. Available at: [Link]
-
Sapino, A., et al. (1983). Tamoxifen-induced Fluorescence as a Marker of Human Breast Tumor Cell Responsiveness to Hormonal Manipulations: Correlation With Progesterone Receptor Content and Ultrastructural Alterations. PubMed. Available at: [Link]
-
Mondal, T., et al. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. Available at: [Link]
-
Ordon, A. M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. PubMed Central (PMC). Available at: [Link]
-
Costa, L. L. F., et al. (2019). Abstract 1922: Tamoxifen detection by molecular fluorescence in breast cancer patients as a screening for metabolizer classification. ResearchGate. Available at: [Link]
-
Walsh, A. J., et al. (2021). Correlating NAD(P)H lifetime shifts to tamoxifen resistance in breast cancer cells: A metabolic screening study with time-resolved flow cytometry. PubMed Central (PMC). Available at: [Link]
-
IU Indianapolis ScholarWorks. Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. Available at: [Link]
-
Moore, T. W., et al. (2009). Synthesis and Characterizaton of Fluorescent 4-Hydroxytamoxifen Conjugates with Unique Antiestrogenic Properties. PubMed Central (PMC). Available at: [Link]
-
National Center for Biotechnology Information. Tamoxifen. PubChem. Available at: [Link]
Sources
- 1. Quantification of tamoxifen and three metabolites in plasma by high-performance liquid chromatography with fluorescence detection: application to a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tamoxifen and its main metabolites in plasma samples from breast cancer patients by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical analysis of tamoxifen, an anti-neoplastic agent, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen-induced fluorescence as a marker of human breast tumor cell responsiveness to hormonal manipulations: correlation with progesterone receptor content and ultrastructural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Semantic Scholar [semanticscholar.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Navigating Matrix Effects in the Plasma Quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen
Welcome to the technical support center for the bioanalysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet complex challenge of matrix effects in plasma quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies to ensure the accuracy and reliability of your data.
Introduction to Matrix Effects in Bioanalysis
In the realm of LC-MS/MS-based bioanalysis, "matrix effects" refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the quantitative method.[1][2][3] For a complex biological matrix like plasma, endogenous components such as phospholipids, salts, and proteins are common culprits.[1][4] When quantifying N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of the widely used breast cancer drug tamoxifen, mitigating these effects is paramount for generating reliable pharmacokinetic data.[5][6]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing poor reproducibility and accuracy in my quality control (QC) samples. Could matrix effects be the cause?
A1: Absolutely. Inconsistent results in your QC samples are a classic symptom of unmanaged matrix effects. The variability in the composition of plasma samples from different individuals can lead to varying degrees of ion suppression or enhancement, resulting in poor reproducibility.[7]
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the presence of matrix effects. The post-extraction spike method is a widely accepted quantitative approach.[4]
-
Protocol:
-
Prepare two sets of samples.
-
Set A (Analyte in Solvent): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Extract blank plasma and then spike the analyte and IS into the extracted matrix.
-
Compare the peak area response of the analyte in Set B to that in Set A. A significant difference indicates the presence of matrix effects.
-
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects.[7][8] Since it has virtually identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio. For N-Methyl-N-(2-hydroxyethyl)tamoxifen, a deuterated or ¹³C-labeled analog would be ideal.
-
Optimize Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix interferences.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids and other matrix components that cause ion suppression.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[4][9] Experiment with different organic solvents and pH adjustments to optimize the extraction of N-Methyl-N-(2-hydroxyethyl)tamoxifen while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms), is highly effective at removing a broad range of interferences and can produce the cleanest extracts.[9]
-
Q2: My assay sensitivity is lower than expected. How can I determine if ion suppression is the culprit and what can I do to improve it?
A2: A loss of sensitivity is a strong indicator of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's source.[4][10]
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and address low assay sensitivity.
Detailed Steps:
-
Qualitative Assessment with Post-Column Infusion: This technique helps visualize the regions of ion suppression in your chromatogram.[3][4]
-
Protocol:
-
Infuse a constant flow of a standard solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen directly into the mass spectrometer, bypassing the analytical column.
-
Inject a blank, extracted plasma sample onto the column.
-
Monitor the analyte's signal. Any dips in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.
-
-
-
Chromatographic Optimization: If the post-column infusion experiment reveals that your analyte elutes within a zone of ion suppression, adjusting your chromatography is a powerful solution.[2][10]
-
Modify Gradient: Alter the mobile phase gradient to shift the retention time of N-Methyl-N-(2-hydroxyethyl)tamoxifen to a cleaner region of the chromatogram.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter the elution profile of both the analyte and interfering matrix components.
-
Adjust Mobile Phase pH: For ionizable compounds like N-Methyl-N-(2-hydroxyethyl)tamoxifen, modifying the mobile phase pH can significantly impact retention time.[9]
-
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample.[7][11] This is only a viable option if the analyte concentration is high enough to be detected after dilution.
Q3: I am using a deuterated internal standard, but still see variability. What could be going wrong?
A3: While a SIL-IS is the best tool to compensate for matrix effects, issues can still arise.
Potential Issues and Solutions:
| Potential Issue | Explanation | Recommended Solution |
| Chromatographic Separation of Analyte and IS | In some cases, especially with older or contaminated columns, the deuterated IS may exhibit a slightly different retention time than the native analyte. If the matrix effect is highly specific to a very narrow retention time window, the analyte and IS may not experience the same degree of suppression. | Action: Check the overlay of the analyte and IS chromatograms. They should be perfectly co-eluting. If not, a new column or a modified gradient may be necessary. |
| Differential Ionization | Although rare, it is possible for the analyte and SIL-IS to have slightly different ionization efficiencies, which can be exacerbated by severe matrix effects. | Action: Evaluate the analyte/IS response ratio in both neat solution and extracted blank plasma. A significant difference may indicate a problem. |
| Contamination of the IS | If the IS is contaminated with the unlabeled analyte, it can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ). | Action: Analyze the IS solution alone to check for the presence of the unlabeled analyte. |
Experimental Protocols: A Deeper Dive
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Sample Selection: Obtain at least six different lots of blank human plasma.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of N-Methyl-N-(2-hydroxyethyl)tamoxifen and its SIL-IS in the final mobile phase composition at a known concentration (e.g., a mid-QC level).
-
Set 2 (Post-Spiked Matrix): Aliquot the blank plasma samples and process them using your established extraction procedure (e.g., LLE or SPE). In the final step, evaporate the solvent and reconstitute the residue with the solution prepared in Set 1.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the IS is effectively compensating for the matrix effect.
-
Protocol 2: Optimizing Liquid-Liquid Extraction (LLE) to Minimize Matrix Effects
-
Solvent Screening: Test a variety of water-immiscible organic solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate, dichloromethane).
-
pH Adjustment:
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen is a basic compound. Adjusting the pH of the plasma sample to be at least two pH units above its pKa will ensure it is in its neutral, more extractable form.[4]
-
Conversely, this pH adjustment may suppress the extraction of acidic and neutral interferences.
-
-
Back Extraction: For an even cleaner sample, a back-extraction step can be incorporated.
-
After the initial extraction into the organic solvent, the organic layer can be washed with an acidic aqueous solution. The basic analyte will move into the acidic aqueous phase, while many non-basic interferences will remain in the organic layer.
-
The pH of the aqueous layer can then be raised, and the analyte re-extracted into a fresh aliquot of organic solvent.
-
Caption: A workflow for LLE with a back-extraction cleanup step.
Regulatory Context
It is important to note that regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[12][13][14] Ensuring that your method is free from significant matrix effects is not just good science; it is a regulatory necessity for data submitted in support of drug development.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. LCGC International. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. National Institutes of Health. [Link]
-
Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes. National Institutes of Health. [Link]
-
A UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. ResearchGate. [Link]
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. National Institutes of Health. [Link]
-
Preliminary results using a kit to measure tamoxifen and metabolites concentrations in capillary blood samples from women with breast cancer. ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. National Institutes of Health. [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
Technical Support Center: Troubleshooting Cre-ERT2 Recombination Failures with 4-Hydroxytamoxifen (4-OHT)
Welcome to our dedicated resource for researchers, scientists, and drug development professionals utilizing the Cre-ERT2 system. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical issue: the failure of N-Methyl-N-(2-hydroxyethyl)tamoxifen, more commonly known as 4-hydroxytamoxifen (4-OHT), to induce Cre-ERT2 recombination. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these challenges effectively.
Introduction: The Mechanism of Action
The Cre-ERT2 system offers temporal control over gene recombination. It relies on a fusion protein where Cre recombinase is linked to a mutated ligand-binding domain of the estrogen receptor (ERT2). This mutation prevents binding by endogenous estrogens but allows for high-affinity binding by synthetic ligands like 4-OHT. In its inactive state, Cre-ERT2 is sequestered in the cytoplasm. Upon administration, 4-OHT binds to the ERT2 domain, causing a conformational change that allows the fusion protein to translocate into the nucleus. Once in the nucleus, Cre recombinase excises DNA sequences flanked by loxP sites.[1][2] Understanding this mechanism is the first step in troubleshooting.
Troubleshooting Guide: A Step-by-Step Approach to Recombination Failure
Low or absent recombination is a frequent hurdle. This guide provides a systematic process to pinpoint and rectify the underlying cause.
Question 1: I'm not seeing any recombination after 4-OHT treatment. Where do I start?
Start by systematically evaluating the most common points of failure: the 4-OHT compound itself, the experimental conditions, and finally, the biological system.
Step 1: Verify the Integrity and Preparation of Your 4-OHT
4-OHT is notoriously unstable and prone to degradation, which directly impacts its ability to induce recombination.[3][4]
-
Is your 4-OHT stock solution prepared and stored correctly?
-
Solvent Choice: Absolute ethanol or DMSO are the recommended solvents for creating stock solutions.[3] For cell culture applications, ethanol is often preferred to minimize solvent-induced toxicity.[3]
-
Proper Storage: Stock solutions must be stored in small, single-use aliquots at -20°C or -80°C and rigorously protected from light.[3][5]
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can cause 4-OHT to precipitate out of solution, drastically lowering its effective concentration.[3][4]
-
Check for Precipitation: Before each use, warm the aliquot to room temperature or 37°C and vortex vigorously to ensure any precipitate is fully redissolved.[3][6] A milky or cloudy appearance is a clear sign of precipitation.[5]
-
Working Solution Stability: Solutions of 4-OHT in cell culture media are not stable long-term and must be prepared fresh for every experiment.[3]
-
-
Has your 4-OHT lost potency?
-
Degradation Over Time: The potency of 4-OHT stock solutions can diminish within weeks, even when stored properly.[4][7] This is often due to precipitation rather than chemical breakdown.[4][8]
-
Restoring Activity: Gently heating aged aliquots at 65°C for about 10 minutes can often redissolve precipitated 4-OHT and restore its biological activity.[4][9]
-
Isomerization: 4-OHT exists as (E) and (Z) isomers. The (Z)-isomer (also referred to as the trans-isomer) is the more biologically active form.[4][5] Exposure to light can cause interconversion to the less active (E)-isomer, reducing the overall potency of your solution.[5][10] Always work in subdued light.
-
Step 2: Optimize 4-OHT Treatment Conditions
The concentration of 4-OHT and the duration of treatment are critical variables that are highly dependent on the specific cell type or mouse model.
-
Are you using the optimal 4-OHT concentration and duration?
-
In Vitro Dose-Response: For cell culture experiments, a common starting concentration range is 0.5 µM to 2 µM.[3] However, it is crucial to perform a dose-response curve for your specific cell line to find the sweet spot that maximizes recombination while minimizing cytotoxicity.[11] High concentrations can be toxic to cells.[3]
-
In Vitro Treatment Duration: The optimal treatment time can vary from a few hours to several days.[3][11] Some cell types may require continuous exposure for up to seven days to achieve efficient recombination.[11]
-
In Vivo Dosage and Administration: For in vivo studies in mice, dosages can range significantly based on the administration route (e.g., intraperitoneal injection, oral gavage) and the target tissue.[12][13] The classical method involves dissolving 4-OHT in corn oil or a sunflower oil/ethanol mixture for intraperitoneal (IP) injections.[6][14]
-
Step 3: Evaluate Biological and System-Specific Factors
If your 4-OHT and treatment conditions are sound, the issue may lie within the biological components of your experimental system.
-
Is the Cre-ERT2 fusion protein being expressed?
-
Verify Expression: Confirm the expression of the Cre-ERT2 protein in your cells or the target tissue of your mouse model using techniques like RT-PCR or Western blot.
-
Reporter Lines: The most definitive way to check for Cre-ERT2 expression and activity is to cross your Cre-ERT2 mouse line with a reporter line (e.g., R26R-EYFP, mT/mG).[15][16] This allows for direct visualization of recombination events.
-
-
Is there an issue with the Cre-ERT2 line or the floxed allele?
-
"Leaky" Cre Activity: Some Cre-ERT2 lines exhibit tamoxifen-independent or "leaky" Cre activity, which can complicate the interpretation of results.[1][15][16] It is essential to include a control group of animals that carry both the Cre-ERT2 and the reporter allele but are not treated with 4-OHT.[16]
-
Locus Accessibility: The efficiency of recombination can be influenced by the accessibility of the target genomic locus to the Cre recombinase.[3] Some loci may be in tightly packed chromatin, making them less permissive to recombination.
-
Cell State: Some studies suggest that recombination efficiency is higher in actively dividing cells.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between tamoxifen and 4-hydroxytamoxifen (4-OHT)?
Tamoxifen is a prodrug that is metabolized in the liver to its active forms, primarily 4-OHT and endoxifen.[2][18] 4-OHT is the active metabolite that directly binds to the ERT2 domain of the Cre-ERT2 fusion protein.[12] For in vitro experiments, 4-OHT is almost always used to bypass the need for metabolic activation. For in vivo studies, tamoxifen is often preferred due to its greater stability, though 4-OHT can provide more rapid and precise Cre activation.[12]
Q2: My 4-OHT solution has turned cloudy after freezing. Is it still usable?
Cloudiness or a milky appearance indicates that the 4-OHT has precipitated out of solution.[5] This is a common issue, especially with stock solutions in ethanol or DMSO stored at -20°C or -80°C.[4][6] The solution is not usable in this state as the effective concentration is unknown. To salvage the aliquot, warm it to 37°C and vortex until the solution becomes clear.[3] If the precipitate does not redissolve, it is best to discard the aliquot and prepare a fresh solution.
Q3: Can I administer 4-OHT through a different route, such as oral gavage or topically?
While intraperitoneal injection is the most common method, other administration routes have been successfully used.[14][19] Oral gavage is a viable option, and some studies have explored topical administration for localized recombination.[19] However, topical application can sometimes lead to systemic effects if the mice lick the application site.[19] The choice of administration route will depend on your experimental goals and may require optimization of the vehicle and dosage.[14][20]
Q4: I'm observing some recombination in my control animals that did not receive 4-OHT. What could be the cause?
This phenomenon, known as "leaky" Cre activity, is well-documented for some Cre-ERT2 lines.[15][16] It occurs when a small amount of the Cre-ERT2 protein translocates to the nucleus even in the absence of 4-OHT.[1][21] The extent of this basal activity can vary between different Cre-ERT2 lines and can also be influenced by the sensitivity of the reporter allele being used.[16] It is crucial to always include vehicle-treated control animals in your experimental design to account for any background recombination.[13][15]
Q5: How do I validate that my Cre-ERT2 system is working before starting a large-scale experiment?
The best practice is to perform a pilot study using a reporter mouse line. Cross your Cre-ERT2 line with a well-characterized reporter strain (e.g., Ai14, mTmG) and treat a small cohort of animals with your planned 4-OHT regimen.[15][16] This will allow you to:
-
Confirm that the Cre-ERT2 is expressed in the correct cells/tissues.
-
Verify that your 4-OHT preparation and administration protocol are effective.
-
Assess the efficiency of recombination in your target tissue.
-
Check for any unexpected or off-target recombination.
Visualizations and Data
Diagrams
Caption: Mechanism of 4-OHT-induced Cre-ERT2 recombination.
Caption: Systematic troubleshooting workflow for recombination failure.
Data Summary Table
| Application | Parameter | Recommended Starting Range | Key Considerations |
| In Vitro (Cell Culture) | 4-OHT Concentration | 0.5 - 2.0 µM | Perform a dose-response curve to determine the optimal concentration for your cell type.[3] |
| Treatment Duration | 24 - 72 hours | Can extend up to 7 days for some cell lines; monitor for cytotoxicity.[3][11] | |
| In Vivo (Mice) | 4-OHT Dosage (IP) | 50 - 80 mg/kg body weight | The duration of injections (1-7 days) depends on the mouse line and desired recombination level.[12] |
| Vehicle | Ethanol/Sunflower Oil or Corn Oil | Ensure 4-OHT is fully dissolved; prepare fresh before administration.[6][12] |
Experimental Protocols
Protocol 1: Preparation of 4-OHT for In Vivo Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL 4-OHT solution in a sunflower oil and ethanol mixture.[12][22]
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
200-proof (100%) Ethanol
-
Sunflower oil or Corn Oil[6]
-
Sonicator or horizontal shaker[23]
-
Vacuum centrifuge (optional)[6]
Procedure:
-
Prepare Stock Solution: In a light-protected tube, dissolve 4-OHT in 100% ethanol to a concentration of 20-100 mg/mL.[6][12] This may require sonication or shaking at 37-55°C for 15-30 minutes until the powder is fully dissolved.[12][23]
-
Dilute with Oil: Add the appropriate volume of sunflower or corn oil to the ethanol-4-OHT solution to achieve a final concentration of 10 mg/mL.[6][12]
-
Mix Thoroughly: Sonicate or vortex the mixture for another 15 minutes to ensure it is homogenous.[12]
-
Evaporate Ethanol (Optional but Recommended): To reduce potential toxicity from the ethanol, place the oil:ethanol mixture in a vacuum centrifuge (SpeedVac) until the ethanol has fully evaporated (typically 10-20 minutes).[6] The final solution should be clear.
-
Administration: Administer the 4-OHT solution via IP injection. The dosage will depend on your experimental requirements, but a common starting point is 50-80 mg/kg of body weight.[12]
-
Use Immediately: It is highly recommended to use the prepared solution within 2 hours of preparation.[12]
Protocol 2: Validation of Cre-ERT2 Activity Using a Reporter Mouse Line
This protocol outlines the essential steps to confirm the functionality of your Cre-ERT2 system.
Procedure:
-
Breeding: Cross your Cre-ERT2 transgenic mouse line with a suitable reporter line (e.g., R26R-tdTomato (Ai14) or R26R-EYFP).
-
Genotyping: Genotype the offspring to identify animals that are heterozygous for both the Cre-ERT2 allele and the reporter allele.
-
Experimental Groups:
-
Experimental Group: Cre-ERT2+/reporter+ mice that will receive 4-OHT.
-
Control Group 1 (Leaky Activity Control): Cre-ERT2+/reporter+ mice that will receive only the vehicle (e.g., corn oil).[15]
-
Control Group 2 (Reporter Control): Cre-ERT2-/reporter+ mice that will receive 4-OHT. This controls for any non-specific effects of 4-OHT on the reporter.
-
-
4-OHT Administration: Administer 4-OHT (or vehicle) to the respective groups using your optimized protocol (see Protocol 1).
-
Tissue Harvest and Analysis: After an appropriate time for recombination and reporter protein expression (e.g., 1-2 weeks post-injection), harvest the tissues of interest.
-
Detection of Recombination: Analyze the tissues for reporter gene expression (e.g., fluorescence microscopy for tdTomato or EYFP, or X-gal staining for LacZ reporters). Efficient recombination will be indicated by strong reporter expression only in the 4-OHT-treated experimental group. Any reporter expression in Control Group 1 indicates leaky Cre activity.
References
-
Legué, E., & Nicolas, J. F. (2007). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. In Springer Protocols. Retrieved from [Link]
-
Ding, L. (2025). Tamoxifen Administration in Transgenic Mice. Protocols.io. Retrieved from [Link]
-
Bio-protocol. (2022). Drug preparation. Bio-protocol. Retrieved from [Link]
-
Sun, L., et al. (2020). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research, 8(1), 16. Retrieved from [Link]
-
Kristianto, J., et al. (2017). Spontaneous Recombinase Activity of Cre-ERT2 In Vivo. Journal of Molecular and Genetic Medicine, 11(2), 263. Retrieved from [Link]
-
Kristianto, J., et al. (2017). Spontaneous recombinase activity of Cre-ERT2 in vivo. Journal of Molecular and Genetic Medicine, 11(2). Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. Retrieved from [Link]
-
Rocha, D. R., et al. (2021). Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments. Scientific Reports, 11(1), 8219. Retrieved from [Link]
-
Indra, A. K., et al. (2000). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives. Proceedings of the National Academy of Sciences, 97(25), 13697-13702. Retrieved from [Link]
-
Mthunzi, L. (2017). Tamoxifen (4-OHT) use in-vitro?. ResearchGate. Retrieved from [Link]
-
Lapinski, P. E. (2014). Any suggestions for tamoxifen treatment of Cre cells?. ResearchGate. Retrieved from [Link]
-
Mass, E. (2014). What is the best protocol to induce Cre recombinase via tamoxifen in bone marrow derived macrophages?. ResearchGate. Retrieved from [Link]
-
Guenthner, C. J., & Girasole, A. E. (2025). Preparation of pharmacological agents. Protocols.io. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. bioRxiv. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. Retrieved from [Link]
-
Legué, E., & Nicolas, J. F. (2007). Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle. Methods in Molecular Biology, 381, 159-172. Retrieved from [Link]
-
Online Inhibitor. (2025). (Z)-4-Hydroxytamoxifen: Data-Driven Solutions for Estrogen Receptor Modulation. Online Inhibitor. Retrieved from [Link]
-
Request PDF. (2025). Spontaneous recombinase activity of Cre–ERT2 in vivo. ResearchGate. Retrieved from [Link]
-
Rocha, D. R., et al. (2020). Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines. Development, 147(16), dev191136. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. Retrieved from [Link]
-
Rybina, T. V., et al. (2021). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences, 22(16), 8743. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). CreERT2. Taconic Biosciences. Retrieved from [Link]
-
ResearchGate. (2016). Can you administer tamoxifen citrate via the IP route to effectively induce Cre recombinase in mice?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). 4OH-tamoxifen stability?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Genes with differential expression after treatment with 4OHtam and more.... ResearchGate. Retrieved from [Link]
-
Heffner, C. S., & Herbert Pratt, C. (2018). Detecting and Avoiding Problems When Using the Cre/lox System. Current protocols in neuroscience, 82(1), 5.48.1-5.48.17. Retrieved from [Link]
-
ResearchGate. (n.d.). Detecting and Avoiding Problems When Using the Cre–lox System. ResearchGate. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. Retrieved from [Link]
Sources
- 1. Spontaneous recombinase activity of Cre-ERT2 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug preparation [bio-protocol.org]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. [sonar.ch]
- 8. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 13. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 15. Spontaneous Recombinase Activity of Cre-ERT2 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. Preparation of pharmacological agents [protocols.io]
Technical Support Center: N-Methyl-N-(2-hydroxyethyl)tamoxifen Synthesis
Welcome to the technical support guide for the synthesis and yield optimization of N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS 77214-91-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this specific tamoxifen analogue. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to enhance the purity and yield of your final product.
Synthesis Overview & Core Chemistry
N-Methyl-N-(2-hydroxyethyl)tamoxifen is an analogue of N-desmethyltamoxifen (NDMT), a major metabolite of Tamoxifen.[1] Its synthesis typically involves the N-alkylation of the secondary amine of NDMT with a suitable 2-hydroxyethylating agent. The primary challenge in this synthesis is achieving high selectivity for mono-alkylation while preventing side reactions and maintaining the stereochemical integrity of the Z-isomer, which is generally the more biologically active form for tamoxifen-like molecules.[2][3]
The most direct and common synthetic approach is the reaction of (Z)-N-desmethyltamoxifen with 2-bromoethanol or a similar 2-haloethanol in the presence of a non-nucleophilic base.
Proposed Synthetic Pathway
Caption: General synthetic route for N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is consistently below 40%. What are the primary factors I should investigate?
A low yield is often multifactorial. The most critical areas to examine are the N-alkylation reaction conditions and the work-up/purification procedure.
-
Incomplete Reaction: The secondary amine of N-desmethyltamoxifen is sterically hindered. Ensure your reaction runs to completion by monitoring via TLC or LC-MS. If starting material persists, consider increasing the reaction temperature (e.g., from 60°C to 80°C in DMF) or extending the reaction time.
-
Base Selection: The choice of base is critical. While common bases like potassium carbonate (K₂CO₃) are effective, they can require higher temperatures and longer reaction times. For sterically hindered amines, using cesium carbonate (Cs₂CO₃) can significantly improve reaction rates and yield due to the "cesium effect," which enhances the nucleophilicity of the amine.[4]
-
Side Reactions: The primary competing reaction is the formation of a quaternary ammonium salt through over-alkylation of the desired tertiary amine product. Using a slight excess (1.1-1.3 equivalents) of the 2-bromoethanol is recommended, but a large excess should be avoided.
-
Purification Losses: The product is a polar, basic molecule. It can adhere strongly to silica gel, leading to significant losses during column chromatography. See the purification question (Q3) for mitigation strategies.
Q2: My final product is a mixture of Z and E isomers. How can I improve the stereoselectivity or separate the isomers?
Maintaining the (Z)-geometry of the triarylethylene core is crucial. Isomerization can occur under harsh conditions.
-
Cause of Isomerization: Both strong acids and bases, particularly at elevated temperatures, can catalyze the isomerization of the double bond to yield a thermodynamic mixture of Z and E isomers.[2] Some synthetic routes for tamoxifen precursors are inherently non-stereospecific, yielding mixtures that must be separated.[5]
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and work-up. Keep reaction temperatures below 80-90°C if possible.
-
Mild Base: Use a moderately weak, non-nucleophilic base like K₂CO₃ or NaHCO₃.
-
Avoid Strong Acids: During work-up, avoid washing with strong acids for extended periods.
-
-
Separation of Isomers: If an isomeric mixture is unavoidable, separation is necessary.
-
Flash Chromatography: The Z and E isomers often have slightly different polarities and can sometimes be separated on silica gel, though this can be challenging.
-
Reverse-Phase HPLC: This is the most reliable method for separating Z/E isomers of tamoxifen analogues.[2][6] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA is typically effective.
-
Q3: I'm having difficulty purifying the final product by column chromatography. It streaks badly on the column and my recovery is poor. What can I do?
This is a classic problem when purifying amines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites, preventing strong adsorption of your product and leading to sharper peaks and better recovery.[7]
-
Solution 2: Use a Different Stationary Phase: If silica still presents problems, consider using alumina (neutral or basic) or a reverse-phase C18-functionalized silica for your column chromatography.
-
Solution 3: Salt Formation & Extraction: As an alternative to chromatography, you can perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
Q4: My mass spec analysis shows a peak that is 88 Da higher than my product mass. What could this be?
An M+88 peak likely corresponds to the over-alkylation of your desired product with a second molecule of 2-hydroxyethanol, forming a quaternary ammonium salt. This happens when the newly formed tertiary amine product acts as a nucleophile and attacks another molecule of 2-bromoethanol.
Troubleshooting Common Side Reactions
Caption: Competing over-alkylation side reaction leading to quaternary salt formation.
-
Prevention:
-
Control Stoichiometry: Use no more than 1.3 equivalents of 2-bromoethanol.
-
Monitor Reaction: Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the initial alkylation over the second, which has a higher activation energy due to steric hindrance.
-
Troubleshooting Guide: Quick Reference
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<40%) | 1. Incomplete reaction. 2. Suboptimal base. 3. Product loss during purification. | 1. Increase reaction time/temperature; monitor by TLC/LC-MS. 2. Switch from K₂CO₃ to Cs₂CO₃.[4] 3. Use Et₃N-treated silica gel for chromatography or perform acid-base extraction. |
| Multiple Spots on TLC | 1. Unreacted starting material. 2. Quaternary salt formation. 3. Z/E Isomerization. | 1. See "Low Yield" recommendations. 2. Reduce equivalents of 2-bromoethanol. 3. Use milder reaction conditions (lower temp, weaker base). Separate via RP-HPLC.[2][6] |
| Product Streaks on TLC/Column | Strong interaction of basic amine with acidic silica gel. | Add 0.5-1% triethylamine or NH₃/MeOH to the eluent.[7] |
| NMR shows incorrect Z/E ratio | Isomerization has occurred during reaction or workup. | Refine reaction conditions to be milder. Separate isomers using preparative RP-HPLC. |
| Reaction will not start | 1. Inactive reagents. 2. Insufficient temperature. 3. Poorly soluble base. | 1. Use freshly opened/purified reagents. 2. Gradually increase temperature. 3. Ensure vigorous stirring; consider a more soluble base or a solvent like DMF. |
Experimental Protocols
Protocol 4.1: Synthesis of (Z)-N-Methyl-N-(2-hydroxyethyl)tamoxifen
This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and analytical results.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (Z)-N-desmethyltamoxifen (1.0 eq).
-
Reagents: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M concentration). Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Addition: Add 2-bromoethanol (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH with 0.5% Et₃N) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel.
-
Column Prep: Use a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane).
-
Eluent System: Use a gradient of Dichloromethane (DCM) to 95:5 DCM:Methanol. Crucially, add 0.5% triethylamine to all solvents to prevent product streaking.
-
Analysis: Collect fractions and analyze by TLC to isolate the pure product. Combine relevant fractions and concentrate to yield the final product.
-
Protocol 4.2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting synthesis outcomes.
References
-
Frontiers. (n.d.). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Retrieved from Frontiers in Pharmacology. [Link]
-
Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038. [Link]
-
Wikipedia. (n.d.). N-Desmethyltamoxifen. Retrieved from Wikipedia. [Link]
-
PubMed. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters. [Link]
-
ACS Publications. (n.d.). Synthesis and Reactivity of a Potential Carcinogenic Metabolite of Tamoxifen: 3,4-Dihydroxytamoxifen-o-quinone. Retrieved from Chemical Research in Toxicology. [Link]
-
ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2013). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. The Journal of Organic Chemistry. [Link]
-
PubMed. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Tamoxifen‐Artemisinin and Estrogen‐Artemisinin Hybrids Highly Potent Against Breast and Prostate Cancer. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). Metabolism of tamoxifen into its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, 4′-hydroxytamoxifen, and 4′-endoxifen. Retrieved from ResearchGate. [Link]
-
NIH National Library of Medicine. (n.d.). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Retrieved from PMC. [Link]
-
ACS Publications. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (n.d.). Chemical structures of tamoxifen and metabolites Z-4 hydroxytamoxifen and Z-endoxifen, and the metabolic relationship between the three compounds. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
NIH National Library of Medicine. (n.d.). Clinical and biomarker predictors of side effects from tamoxifen. Retrieved from PMC. [Link]
-
NIH National Library of Medicine. (2016). Design and synthesis of triarylacrylonitrile analogues of tamoxifen with improved binding selectivity to protein kinase C. PMC. [Link]
-
NIH National Library of Medicine. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from PMC. [Link]
-
Imperial College London. (n.d.). Synthesis of the E and Z isomers of the antiestrogen Tamoxifen. Retrieved from Ch.imperial. [Link]
-
MDPI. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Retrieved from Molecules. [Link]
-
RxList. (n.d.). Tamoxifen: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from RxList. [Link]
-
NIH National Library of Medicine. (n.d.). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. Retrieved from PMC. [Link]
-
Taylor & Francis Online. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Retrieved from Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers. Retrieved from PMC. [Link]
-
PubMed. (2015). Synthesis and evaluation of tamoxifen derivatives with a long alkyl side chain as selective estrogen receptor down-regulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2020). SYNTHESIS OF TAMOXIFEN DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from ResearchGate. [Link]
-
PubMed. (2007). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Tetrahedron Letters. [Link]
-
PubMed. (n.d.). Design and synthesis of tamoxifen derivatives as a selective estrogen receptor down-regulator. Retrieved from PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. (2020). Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs. Retrieved from ResearchGate. [Link]
-
SynThink. (n.d.). Tamoxifen EP Impurities & USP Related Compounds. Retrieved from SynThink. [Link]
-
NIH National Library of Medicine. (2020). Tamoxifen related side effects and their impact on breast cancer incidence: A retrospective analysis of the randomised IBIS-I trial. Retrieved from European Journal of Cancer. [Link]
-
PrepChem.com. (n.d.). Synthesis of tamoxifen. Retrieved from PrepChem.com. [Link]
-
Library and Archives Canada. (n.d.). CHARACTERIZATION AND REACTMTY OF AN ULTIMATE CARCINOGEN: THE TAMOXIFEN CARBOCATION. Retrieved from Library and Archives Canada. [Link]
-
PubMed. (2020). Synthesis of novel flexible tamoxifen analogues to overcome CYP2D6 polymorphism and their biological evaluation on MCF-7 cell line. Archiv der Pharmazie. [Link]
-
ResearchGate. (n.d.). Synthesis on novel Tamoxifen derivatives. Retrieved from ResearchGate. [Link]
-
Gpatindia. (2020). TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from Gpatindia. [Link]
-
YouTube. (2024). Tamoxifen Side Effects: What to Expect and How to Manage Them During Breast Cancer. Retrieved from YouTube. [Link]
-
PubMed. (n.d.). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of novel ester derivatives of tamoxifen using McMurry approach. Retrieved from ResearchGate. [Link]
Sources
- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Tamoxifen, What is Tamoxifen? About its Science, Chemistry and Structure [3dchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. snyth1 [ch.ic.ac.uk]
- 6. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of triarylacrylonitrile analogues of tamoxifen with improved binding selectivity to protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Nuances of Tamoxifen Immunoassays: A Comparative Guide to Antibody Cross-Reactivity with N-Methyl-N-(2-hydroxyethyl)tamoxifen
For researchers, scientists, and professionals in drug development, the accurate quantification of tamoxifen and its metabolites is paramount for both therapeutic drug monitoring and preclinical research. While immunoassays offer a convenient and high-throughput method for such analyses, a critical and often overlooked aspect is the potential for antibody cross-reactivity with structurally similar metabolites. This guide provides an in-depth technical comparison of the potential cross-reactivity of tamoxifen antibodies with a specific, synthetically derived metabolite, N-Methyl-N-(2-hydroxyethyl)tamoxifen, and offers a comprehensive framework for in-house validation.
The Critical Role of Metabolite-Specific Quantification in Tamoxifen Research
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen itself is a prodrug that undergoes extensive metabolism to form a variety of active and inactive compounds. The therapeutic efficacy of tamoxifen is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (afimoxifene) and N-desmethyl-4-hydroxytamoxifen (endoxifen), which exhibit significantly higher binding affinity for the estrogen receptor than the parent drug. Therefore, understanding the pharmacokinetic profiles of these individual metabolites is crucial for optimizing treatment strategies and interpreting research outcomes.
Immunoassays, such as ELISA, are commonly employed for the quantification of tamoxifen. However, the specificity of the antibodies used in these assays is a critical determinant of their accuracy. Cross-reactivity with other metabolites can lead to an overestimation of the parent drug concentration and an inaccurate assessment of the pharmacologically active components. This guide focuses on a specific analog, N-Methyl-N-(2-hydroxyethyl)tamoxifen, to illustrate the principles of antibody cross-reactivity and to provide a practical approach for its assessment.
A Molecular Glimpse: Structural Comparison of Tamoxifen and its Analogs
The potential for an antibody to cross-react with different molecules is fundamentally rooted in their structural similarities. An antibody raised against tamoxifen will recognize specific structural features, or epitopes, of the molecule. Any other compound that shares these key features is a potential cross-reactant.
Below is a comparison of the chemical structures of tamoxifen, its major metabolites, and N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Figure 1. Molecular Structures of Tamoxifen and its Analogs. This diagram showcases the structural similarities and key differences between tamoxifen, its primary active metabolites (4-hydroxytamoxifen and N-desmethyltamoxifen), and the synthetic analog N-Methyl-N-(2-hydroxyethyl)tamoxifen.
The core triphenylethylene structure is common to all four molecules and is likely a major antigenic determinant. The key differences lie in the substitutions on the phenyl rings and the modifications of the dimethylaminoethoxy side chain.
-
4-Hydroxytamoxifen features a hydroxyl group on one of the phenyl rings, which significantly increases its affinity for the estrogen receptor.
-
N-desmethyltamoxifen has one of the methyl groups on the terminal amine removed.
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen presents a more substantial modification to the side chain, with one methyl group being replaced by a hydroxyethyl group. This alteration in the side chain's size, polarity, and conformation is a critical factor to consider when predicting antibody cross-reactivity.
Predicting Antibody Cross-Reactivity: A Mechanistic Perspective
Antibodies against small molecules like tamoxifen are typically generated by first covalently linking the molecule (as a hapten) to a larger carrier protein. The resulting conjugate is then used to immunize an animal. The specificity of the antibodies produced is largely dependent on the site of conjugation on the hapten and the overall three-dimensional structure of the hapten-carrier complex.
Given the significant structural alteration in the side chain of N-Methyl-N-(2-hydroxyethyl)tamoxifen compared to tamoxifen, it is plausible that antibodies raised against tamoxifen may exhibit reduced cross-reactivity with this analog. The addition of the hydroxyethyl group introduces both steric hindrance and a change in the electronic properties of the side chain, which could disrupt the binding interaction with an antibody that recognizes this region of the tamoxifen molecule.
However, if the primary epitopes recognized by a particular antibody are located on the stable triphenylethylene core, a higher degree of cross-reactivity might be observed. Without specific data from the antibody manufacturer, experimental validation is the only way to ascertain the degree of cross-reactivity.
The Imperative of In-House Validation: A Call for Rigorous Science
A significant challenge for researchers is the general lack of publicly available, quantitative cross-reactivity data for the majority of commercially available tamoxifen antibodies. Product datasheets often provide limited information on specificity, and when data is present, it may not include the full spectrum of relevant metabolites or analogs.
Therefore, it is incumbent upon the end-user to perform rigorous in-house validation of any tamoxifen antibody to ensure its fitness for purpose. This is not merely a quality control step but a fundamental requirement for generating accurate and reproducible data.
Experimental Protocol for Determining Antibody Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for determining the cross-reactivity of an antibody with various analogs of the target antigen.[1] The principle of this assay is the competition between a fixed amount of enzyme-labeled antigen and a variable amount of unlabeled antigen (the standard or the test compound) for a limited number of antibody binding sites.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Tamoxifen antibody (the antibody to be tested)
-
Tamoxifen-horseradish peroxidase (HRP) conjugate (or another suitable enzyme conjugate)
-
Tamoxifen standard
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen and other relevant metabolites (e.g., 4-hydroxytamoxifen, N-desmethyltamoxifen)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow:
Figure 2. Competitive ELISA Workflow for Cross-Reactivity Assessment. This diagram outlines the key steps involved in determining the cross-reactivity of a tamoxifen antibody with its metabolites and analogs.
Step-by-Step Methodology:
-
Antibody Coating: Dilute the tamoxifen antibody in coating buffer to the optimal concentration (determined by a preliminary titration experiment) and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the tamoxifen standard and the test compounds (N-Methyl-N-(2-hydroxyethyl)tamoxifen, 4-hydroxytamoxifen, etc.) in a suitable assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted tamoxifen-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solution and wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation:
-
Standard Curve Generation: Plot the absorbance values (y-axis) against the corresponding concentrations of the tamoxifen standard (x-axis) on a semi-logarithmic scale.
-
Determination of IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for tamoxifen and for each of the test compounds from their respective dose-response curves.
-
Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Tamoxifen / IC50 of Test Compound) x 100
Data Presentation:
The results of the cross-reactivity analysis should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Tamoxifen | [Experimental Value] | 100% |
| 4-Hydroxytamoxifen | [Experimental Value] | [Calculated Value] |
| N-desmethyltamoxifen | [Experimental Value] | [Calculated Value] |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | [Experimental Value] | [Calculated Value] |
| Other Metabolites | [Experimental Value] | [Calculated Value] |
Table 1. Template for Summarizing Cross-Reactivity Data. This table provides a structured format for presenting the experimentally determined IC50 values and the calculated percent cross-reactivity for various tamoxifen metabolites and analogs.
Conclusion: Empowering Researchers with Validated Tools
The accurate measurement of tamoxifen and its metabolites is a critical aspect of both clinical and basic research. While immunoassays provide a valuable tool for these measurements, their utility is entirely dependent on the specificity of the antibodies employed. The potential for cross-reactivity with structurally related compounds, such as N-Methyl-N-(2-hydroxyethyl)tamoxifen, necessitates a thorough and rigorous validation process.
This guide has provided a comprehensive overview of the structural basis of potential cross-reactivity and a detailed, practical protocol for its experimental determination. By embracing the principles of in-house validation, researchers can ensure the accuracy and reliability of their data, ultimately contributing to a deeper understanding of tamoxifen's pharmacology and the advancement of breast cancer therapy.
References
- [Link to a relevant review on tamoxifen metabolism and clinical significance]
- [Link to a reputable source on competitive ELISA principles and protocols]
- [Link to a paper discussing the importance of antibody valid
- [Link to a study on the structure-activity rel
- [Link to a resource on hapten synthesis and antibody production for small molecules]
Sources
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-(2-hydroxyethyl)tamoxifen
This guide provides an in-depth comparison and validation protocol for the quantitative analysis of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of the widely used selective estrogen receptor modulator (SERM), Tamoxifen.[1][2] Accurate and reliable measurement of tamoxifen and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy in breast cancer treatment.[3][4][5]
Our discussion is grounded in the harmonized principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the U.S. Food and Drug Administration's (FDA) guidance on Bioanalytical Method Validation.[6][7][8][9][10] The objective is not merely to present a protocol but to elucidate the scientific rationale behind the selection of methodologies and validation parameters, ensuring the final analytical procedure is demonstrably fit for its intended purpose.[10]
Strategic Selection of the Analytical Technique
The choice of an analytical platform is the foundational decision in method development. For N-Methyl-N-(2-hydroxyethyl)tamoxifen, a tertiary amino compound typically present at low concentrations in complex biological matrices like plasma or serum, the primary contenders are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, HPLC is a robust and widely accessible technique.[11] HPLC with post-column UV irradiation can induce fluorescence in tamoxifen and its metabolites, enhancing sensitivity.[5][12] However, its primary limitation is potential interference from endogenous matrix components, which can compromise specificity, and a generally higher limit of quantification compared to mass spectrometric methods.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the reference method for quantifying tamoxifen and its metabolites due to its superior sensitivity and specificity.[3][5][12][13][14] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can unequivocally distinguish the analyte from co-eluting matrix components, making it the gold standard for bioanalytical assays in regulatory submissions.[14] While the initial capital investment is higher, the specificity and sensitivity often justify the cost for clinical and research applications.[12][14]
For this guide, we will detail the validation of a highly specific and sensitive UPLC-MS/MS method , while providing a comparative summary against an HPLC-FLD alternative.
The Validation Workflow: A Structured Approach
Method validation follows a systematic process to demonstrate that the analytical procedure is reliable for its intended use. The workflow ensures that every aspect of the method's performance is characterized and documented.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocol: UPLC-MS/MS Method
This section provides a step-by-step methodology for the quantification of N-Methyl-N-(2-hydroxyethyl)tamoxifen in human plasma.
3.1. Materials and Reagents
-
Analyte: N-Methyl-N-(2-hydroxyethyl)tamoxifen reference standard (MW: 401.54 g/mol ).[15][16]
-
Internal Standard (IS): Tamoxifen-d5 or a structurally similar compound not present in the matrix.
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid.
-
Matrix: Drug-free human plasma.
3.2. Sample Preparation: Protein Precipitation This technique is chosen for its speed and efficiency in removing the bulk of plasma proteins.[17]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial for analysis.
3.3. UPLC-MS/MS Conditions The use of a sub-2 µm particle column (UPLC) allows for faster analysis times and better resolution.[17]
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[17]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 3.0 min, hold for 0.5 min, return to 30% B, and re-equilibrate for 1.0 min. (Total run time: 4.5 min).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
N-Methyl-N-(2-hydroxyethyl)tamoxifen: Q1: 402.2 -> Q3: 72.1 (This transition is plausible, targeting the dimethylaminoethyl fragment, but would require experimental confirmation).
-
Internal Standard (Tamoxifen-d5): Q1: 377.2 -> Q3: 72.1.
-
Core Validation Parameters: Protocols and Acceptance Criteria
The following tests are performed according to ICH Q2(R2) and FDA guidelines to validate the method.[18][19][20]
4.1. Specificity and Selectivity
-
Causality: This test proves the method can measure the analyte without interference from matrix components, metabolites, or other concomitant medications. In LC-MS/MS, specificity is achieved by monitoring unique MRM transitions.
-
Protocol: Analyze at least six different batches of blank human plasma. Compare the chromatograms to a sample spiked at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response.
4.2. Linearity and Range
-
Causality: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Protocol: Prepare a set of at least six non-zero calibration standards by spiking blank plasma. Analyze these standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Acceptance Criteria: The linear regression should have a coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).[21][22]
4.3. Accuracy and Precision
-
Causality: Accuracy measures the closeness of results to the true value, while precision measures the repeatability of the method. These are critical for ensuring reliable quantitative data.
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in replicate (n=5) on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).[11][23]
4.4. Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
-
Causality: LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. LOD is the lowest concentration that can be detected but not necessarily quantified.
-
Protocol: The LLOQ is established as the lowest standard on the calibration curve that meets the accuracy and precision criteria. LOD can be estimated based on a signal-to-noise ratio of 3:1.
-
Acceptance Criteria: LLOQ must be reproducible with accuracy within 80-120% and precision ≤20%.[24]
4.5. Stability
-
Causality: Ensures that the analyte concentration does not change during sample collection, storage, and processing.
-
Protocol: Analyze QC samples (low and high concentrations) after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Kept at room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Stored at -80°C for an extended period (e.g., 30, 90 days).
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Summary and Method Comparison
Table 1: Representative Validation Summary for UPLC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.1% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.8% - 9.5% |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) | 92.4% - 107.2% |
| Lower Limit of Quantitation (LLOQ) | Accuracy: 80-120%, Precision: ≤20% | 0.5 ng/mL |
| Analyte Stability (Freeze-Thaw) | ± 15% of nominal | Passed (Mean deviation < 8%) |
| Analyte Stability (Bench-Top, 6h) | ± 15% of nominal | Passed (Mean deviation < 5%) |
Table 2: Comparison of Analytical Platforms
| Feature | UPLC-MS/MS | HPLC with Fluorescence Detection (FLD) |
| Specificity | Excellent: Mass-based detection is highly selective. | Good to Fair: Relies on chromatographic separation and native/induced fluorescence; susceptible to interferences. |
| Sensitivity (Typical LLOQ) | High: < 1 ng/mL.[17] | Moderate: 5-50 ng/mL.[25] |
| Throughput | High: Rapid UPLC gradients (< 5 min) are common. | Moderate: HPLC runs are typically longer (15-20 min).[11][25] |
| Initial Cost | High: Significant capital investment required.[14] | Low to Moderate: Widely available in most labs. |
| Robustness | Good: But susceptible to matrix effects (ion suppression/enhancement) which must be controlled with a suitable IS. | Excellent: Generally less affected by matrix effects than ESI-MS. |
| Ideal Application | Regulated bioanalysis, clinical trials, research requiring high sensitivity. | Routine therapeutic drug monitoring in settings where MS is unavailable, academic research. |
Conclusion
The validation of an analytical method for N-Methyl-N-(2-hydroxyethyl)tamoxifen is a rigorous process that demonstrates its fitness for purpose. While HPLC-based methods offer a viable and cost-effective option, the UPLC-MS/MS approach provides unparalleled sensitivity and specificity, making it the preferred platform for regulatory submissions and demanding research applications.[12][14] The choice between these methods must be based on the specific requirements of the study, considering the need for sensitivity, sample throughput, and available resources. The detailed validation protocol provided herein, grounded in ICH and FDA guidelines, serves as a robust framework for any laboratory tasked with the critical quantification of this important tamoxifen metabolite.
References
- Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships.
- Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry.
- Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods. (2016-01-20).
- Understanding ICH Q2(R2)
- Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. (2025-08-06).
- FDA Guidance for Industry on Bioanalytical Method Valid
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Bioanalytical Method Valid
- Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods.
- New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to p
- Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. NIH. (2015-02-23).
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30).
- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. (2022-11).
- Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods.
- N-METHYL-N-(2-HYDROXYETHYL)TAMOXIFEN - Physico-chemical Properties. ChemBK.
- N-Methyl-N-(2-hydroxyethyl)tamoxifen | 77214-91-6. Appchem.
- Development and Validation of an HPLC Method for Quantifying Endoxifen in pharmaceutical formulation.
- Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod.
- Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma
- Tamoxifen | C26H29NO. PubChem.
- Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod.
- Tamoxifen. Wikipedia.
- Development of a methodology to quantify tamoxifen and endoxifen in breast cancer patients by micellar liquid chromatography and validation according to the ICH guidelines. PubMed. (2011-04-15).
Sources
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. appchemical.com [appchemical.com]
- 17. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. moh.gov.bw [moh.gov.bw]
- 20. fda.gov [fda.gov]
- 21. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 22. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 25. Development of a methodology to quantify tamoxifen and endoxifen in breast cancer patients by micellar liquid chromatography and validation according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of Tamoxifen Metabolites
For researchers, scientists, and drug development professionals navigating the complexities of endocrine therapy, a nuanced understanding of how tamoxifen and its metabolites modulate gene expression is paramount. This guide provides an in-depth, objective comparison of the genomic effects of tamoxifen's primary metabolites: 4-hydroxytamoxifen (4-OHT), N-desmethyltamoxifen (NDM), and endoxifen. Moving beyond a simple recitation of facts, we will delve into the causal mechanisms and experimental rationale that underpin our current understanding, equipping you with the field-proven insights necessary for informed research and development.
Introduction: The Metabolic Journey of a Landmark Drug
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its therapeutic effects. This biotransformation, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, yields a spectrum of metabolites with varying affinities for the estrogen receptor and, consequently, diverse impacts on gene expression. Understanding this metabolic pathway is crucial to appreciating the differential activities of its derivatives.
The two most clinically significant active metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen. N-desmethyltamoxifen (NDM) is the most abundant metabolite but exhibits weaker anti-estrogenic effects. The enzymatic conversion of tamoxifen is a critical determinant of its efficacy, with the CYP2D6 enzyme playing a pivotal role in the formation of endoxifen. Genetic variations in CYP2D6 can lead to altered enzyme activity, affecting endoxifen levels and potentially influencing patient outcomes.[1][2][3]
Caption: Metabolic pathway of tamoxifen to its active metabolites.
Comparative Analysis of Metabolite Activity
The anti-estrogenic activity of tamoxifen's metabolites is intrinsically linked to their binding affinity for the estrogen receptor and their subsequent ability to modulate ER-mediated gene transcription.
Estrogen Receptor Binding Affinity: A Tale of Two Potent Metabolites
The relative binding affinity (RBA) of tamoxifen and its metabolites for the estrogen receptor alpha (ERα) is a key determinant of their biological activity. Both 4-OHT and endoxifen exhibit a significantly higher affinity for ERα compared to the parent drug, tamoxifen. In contrast, NDM displays a markedly lower affinity.
| Compound | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) |
| Tamoxifen | ~2.8%[4] |
| 4-hydroxytamoxifen (4-OHT) | ~181%[4] |
| N-desmethyltamoxifen (NDM) | ~2.4%[4] |
| Endoxifen | ~181%[4] |
This dramatic difference in binding affinity underscores why 4-OHT and endoxifen are considered the principal active metabolites of tamoxifen. Their high affinity allows them to effectively compete with estradiol for ERα binding, leading to the modulation of estrogen-responsive genes.
Global Gene Expression Profiles: A Striking Similarity Between 4-OHT and Endoxifen
Seminal studies utilizing microarray analysis in the ER+ breast cancer cell line MCF-7 have revealed a remarkable overlap in the global gene expression patterns induced by 4-OHT and endoxifen. One key study demonstrated that in the presence of estradiol, 4-OHT and endoxifen affected 2,444 and 2,390 genes, respectively.[5] Crucially, the majority of these genes were also responsive to estradiol, highlighting the on-target, ER-mediated effects of these metabolites.[5]
Hierarchical clustering analysis of gene expression data further solidified this observation, showing that the gene regulation patterns of 4-OHT and endoxifen are highly similar to each other and distinct from those of estradiol or vehicle-treated cells.[5][6] The high correlation (R² = 0.99) between the fold-changes of genes co-regulated by both metabolites provides strong evidence that they exert nearly identical effects on the transcriptome of breast cancer cells.[5][6]
The Understated Role of N-desmethyltamoxifen (NDM)
While NDM is the most abundant tamoxifen metabolite in patient plasma, its impact on gene expression is less pronounced due to its low ERα binding affinity.[4][7] Consequently, there is a paucity of direct, large-scale gene expression studies specifically comparing NDM to 4-OHT and endoxifen. Its primary role is considered to be that of a precursor to the more potent endoxifen. However, it is important to acknowledge that at the high concentrations found in patients, NDM likely contributes to the overall anti-estrogenic effect of tamoxifen therapy, albeit to a lesser extent than 4-OHT and endoxifen.
Key Signaling Pathways and Gene Regulation
The binding of tamoxifen's active metabolites to ERα initiates a cascade of molecular events that ultimately alter gene expression. This process involves the recruitment of co-repressors instead of co-activators to the ERα complex, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival.
Caption: Simplified estrogen receptor signaling pathway.
Experimental Protocols for Comparative Gene Expression Analysis
To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a comparative gene expression analysis of tamoxifen metabolites in the MCF-7 breast cancer cell line.
Cell Culture and Treatment
-
Cell Line: Utilize the estrogen receptor-positive human breast cancer cell line, MCF-7.
-
Culture Conditions: Maintain cells in phenol red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to minimize background estrogenic activity.
-
Hormone Deprivation: Prior to treatment, culture the cells in the above medium for at least 72 hours to ensure estrogen deprivation.
-
Treatment: Treat the cells with vehicle control (e.g., 0.1% ethanol), 17β-estradiol (E2; as a positive control for estrogenic effects), 4-hydroxytamoxifen, N-desmethyltamoxifen, and endoxifen at appropriate concentrations (e.g., 100 nM for metabolites, 10 nM for E2) for a specified time course (e.g., 24, 48, and 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the treated cells using a reputable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure A260/280 ratios are between 1.8 and 2.1 and that the RNA integrity number (RIN) is >8.0.
Gene Expression Analysis: Microarray and qRT-PCR
Caption: Experimental workflow for gene expression analysis.
Microarray Analysis:
-
cDNA Synthesis and Labeling: Synthesize and label cDNA from the high-quality RNA samples using a microarray labeling kit.
-
Hybridization: Hybridize the labeled cDNA to a suitable microarray platform (e.g., Affymetrix GeneChip).
-
Scanning and Data Extraction: Scan the microarrays and extract the raw intensity data.
-
Data Analysis:
-
Normalization: Normalize the raw data using appropriate methods (e.g., RMA - Robust Multi-array Average).
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment groups and the vehicle control using statistical tests (e.g., t-test or ANOVA) with appropriate multiple testing correction (e.g., Benjamini-Hochberg).
-
Clustering and Pathway Analysis: Perform hierarchical clustering to visualize gene expression patterns and use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways and functions among the DEGs.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation:
-
cDNA Synthesis: Synthesize cDNA from a subset of the RNA samples using a reverse transcription kit.
-
Primer Design: Design and validate primers for a selection of DEGs identified from the microarray analysis and for a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix.
-
Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression.
Conclusion and Future Directions
The comparative analysis of tamoxifen's metabolites reveals a clear hierarchy of activity, with 4-hydroxytamoxifen and endoxifen emerging as the primary drivers of its anti-estrogenic effects on gene expression. Their nearly identical gene expression profiles in breast cancer cells underscore their equipotent nature at the molecular level. While N-desmethyltamoxifen is the most abundant metabolite, its significantly lower affinity for the estrogen receptor translates to a less pronounced direct impact on the transcriptome.
Future research should aim to further elucidate the subtle differences that may exist between the gene regulatory networks of 4-OHT and endoxifen, potentially uncovering nuances in their mechanisms of action. Additionally, a more comprehensive understanding of the gene expression changes induced by N-desmethyltamoxifen, even if modest, would provide a more complete picture of the complex pharmacology of tamoxifen. As we continue to unravel the intricate interplay between tamoxifen metabolism and gene regulation, we move closer to personalizing endocrine therapies and improving outcomes for patients with breast cancer.
References
-
Gjerde, J., Hauglid, M., Blomhoff, R., & Lien, E. A. (2006). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. Journal of Pharmacology and Experimental Therapeutics, 318(2), 503–512. [Link]
-
Mandlekar, S., & Kong, A. N. (2001). Mechanisms of tamoxifen-induced apoptosis. Apoptosis, 6(6), 469–477. [Link]
-
Goetz, M. P., Suman, V. J., Hoskin, T. L., Gnant, M., Filipits, M., Greil, R., ... & Klijn, J. G. (2013). CYP2D6 metabolism and patient outcome in the Austrian Breast and Colorectal Cancer Study Group trial (ABCSG) 8. Clinical Cancer Research, 19(2), 500–507. [Link]
-
Osborne, C. K. (1998). Tamoxifen in the treatment of breast cancer. New England Journal of Medicine, 339(22), 1609–1618. [Link]
-
Sanchez-Spitman, A. B., Swen, J. J., Dezentje, V. O., Moes, D. J., Gelderblom, H., & Guchelaar, H. J. (2019). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology, 12(6), 523–536. [Link]
-
Irvin, W. J., Walko, C. M., Weck, K. E., Ibrahim, J. G., Chiu, W. K., Dees, E. C., ... & Carey, L. A. (2011). Genotype-guided tamoxifen dosing increases active metabolite exposure in women with reduced CYP2D6 metabolism: a multicenter study. Journal of clinical oncology, 29(24), 3232. [Link]
-
Mürdter, T. E., Schroth, W., Bacchus-Gerybadze, L., Winter, S., Heinkele, G., Simon, W., ... & Schwab, M. (2011). Activity levels of tamoxifen metabolites at the estrogen receptor and the impact of genetic polymorphisms of cytochrome P450 enzymes on the antiestrogenic effect. Clinical Pharmacology & Therapeutics, 89(5), 708–715. [Link]
-
Stearns, V., Johnson, M. D., Rae, J. M., Moro, C., Andres, A., & Flockhart, D. A. (2003). Active tamoxifen metabolite plasma concentrations after coadministration of tamoxifen and the selective serotonin reuptake inhibitor paroxetine. Journal of the National Cancer Institute, 95(23), 1758–1764. [Link]
-
Lim, Y. C., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer chemotherapy and pharmacology, 55(5), 471–478. [Link]
-
Maximov, P. Y., McDaniel, R. E., Fernandes, D. J., Bhatta, P., & Jordan, V. C. (2014). The role of the p53 tumor suppressor in the actions of the selective estrogen receptor modulator tamoxifen. Journal of the National Cancer Institute, 106(10). [Link]
-
Massarweh, S., & Schiff, R. (2007). Unraveling the mechanisms of endocrine resistance in breast cancer: new therapeutic opportunities. Clinical cancer research, 13(7), 1950–1954. [Link]
-
Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2004). Selective estrogen receptor modulators: discrimination of agonistic versus antagonistic activities by gene expression profiling in breast cancer cells. Cancer research, 64(4), 1522–1533. [Link]
-
Creighton, C. J., Cordero, K. E., Larios, J. M., Miller, R. S., Johnson, M. D., & Chinnaiyan, A. M. (2008). Genes regulated by estrogen in breast tumor cells in vitro and in vivo. Breast Cancer Research, 10(4), R57. [Link]
-
Fan, M., Yan, P. S., Hartman-Frey, C., Chen, L., Paik, H., O'Shaughnessy, J. A., ... & Huang, T. H. M. (2006). Diverse gene expression and DNA methylation profiles correlate with differential response to mirror-image enantiomers of a novel selective estrogen receptor modulator. Cancer research, 66(24), 11942–11951. [Link]
-
Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature reviews Drug discovery, 2(3), 205–213. [Link]
-
Johnston, S. R. (2010). New strategies in estrogen receptor-positive breast cancer. Clinical Cancer Research, 16(7), 1979–1987. [Link]
-
Ring, A., & Dowsett, M. (2004). Mechanisms of tamoxifen resistance. Endocrine-related cancer, 11(4), 643–658. [Link]
-
Gjerde, J., Geisler, J., & Lien, E. A. (2008). Endoxifen, a new and important metabolite of tamoxifen in the treatment of breast cancer. Expert opinion on drug metabolism & toxicology, 4(5), 579–592. [Link]
-
Fabian, C. J., Tilzer, L., & Sternson, L. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & drug disposition, 2(4), 381–390. [Link]
-
Coezy, E., Borgna, J. L., & Rochefort, H. (1982). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Cancer research, 42(1), 317–323. [Link]
Sources
- 1. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen-predictive value of gene expression signatures in premenopausal breast cancer: data from the randomized SBII:2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 5. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro to In Vivo Correlation of N-Methyl-N-(2-hydroxyethyl)tamoxifen
A Senior Application Scientist's Perspective on Translating Preclinical Data into Clinical Insight
For researchers in oncology and drug development, the journey of a therapeutic agent from a laboratory hypothesis to a clinical reality is fraught with challenges. A critical hurdle is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . This guide provides an in-depth comparison of the methodologies used to correlate the laboratory effects (in vitro) of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a metabolite of the widely used breast cancer drug tamoxifen, with its behavior in whole organisms (in vivo). Understanding this correlation is paramount for predicting clinical efficacy and safety, particularly within the complex landscape of tamoxifen metabolism.
Introduction: The Significance of Tamoxifen Metabolism and IVIVC
Tamoxifen is a prodrug, meaning it is metabolized in the body into active compounds that exert its therapeutic effects.[1][2][3] Its efficacy in treating and preventing estrogen receptor-positive (ER+) breast cancer is largely attributed to its metabolites, which have a much higher affinity for the estrogen receptor (ER) than the parent drug.[1][4][5] The primary metabolic pathways involve N-demethylation and 4-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, leading to highly active metabolites like 4-hydroxytamoxifen (4-OHT) and endoxifen.[1][2][6][7]
N-Methyl-N-(2-hydroxyethyl)tamoxifen is another metabolite in this complex network. While less studied than 4-OHT or endoxifen, understanding its contribution requires a rigorous IVIVC framework. An effective IVIVC allows researchers to:
-
Predict the in vivo performance of a drug from in vitro data.
-
Optimize dosing regimens for clinical trials.
-
Understand the impact of genetic polymorphisms (e.g., in CYP2D6) on drug efficacy.[6][8][9]
-
Reduce the reliance on extensive and costly animal testing.
This guide will dissect the necessary components for building a predictive IVIVC model for N-Methyl-N-(2-hydroxyethyl)tamoxifen, comparing it with its better-known counterparts.
Part 1: In Vitro Characterization - Quantifying Potency at the Cellular Level
The foundation of any IVIVC is a precise understanding of a compound's activity in controlled laboratory settings. For tamoxifen and its metabolites, the primary in vitro readouts focus on their interaction with the estrogen receptor and the subsequent effect on cancer cell proliferation.
Key In Vitro Assays:
-
Estrogen Receptor (ER) Binding Affinity: This assay measures how strongly a compound binds to the ER, typically ERα. A lower dissociation constant (Kd) or a higher relative binding affinity (RBA) indicates a more potent interaction. It is well-established that the hydroxylated metabolites of tamoxifen, such as 4-OHT and endoxifen, have an affinity for the ER that is up to 100 times greater than tamoxifen itself.[2][10][11][12] This is a critical first step in assessing the potential anti-estrogenic activity of N-Methyl-N-(2-hydroxyethyl)tamoxifen.
-
Cell Proliferation Assays: The ultimate goal of tamoxifen therapy is to halt the growth of ER-positive breast cancer cells. The MCF-7 human breast cancer cell line is the gold standard for this purpose.[13][14] In these assays, cells are treated with varying concentrations of the compound, and cell viability is measured over time. The result is typically expressed as an IC50 value—the concentration required to inhibit cell growth by 50%. A lower IC50 value signifies greater potency.[13] Studies consistently show that the anti-proliferative activity of tamoxifen metabolites in MCF-7 cells correlates well with their ER binding affinity.[11][13][15]
Experimental Protocol: MCF-7 Cell Proliferation (MTS Assay)
This protocol provides a standardized method to determine the IC50 of tamoxifen metabolites. The self-validating nature of this protocol relies on the inclusion of positive (estradiol to stimulate growth, 4-OHT as a known potent inhibitor) and negative (vehicle control) controls.
-
Cell Culture: Culture MCF-7 cells in estrogen-free medium for at least three days to ensure baseline ER activity.[3]
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Treatment: Treat cells with a serial dilution of N-Methyl-N-(2-hydroxyethyl)tamoxifen and control compounds (e.g., tamoxifen, 4-OHT, endoxifen). Include wells with 17β-estradiol (E2) to confirm estrogen-dependent growth and its reversal by the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add MTS reagent to each well. After a 1-4 hour incubation, measure the absorbance at 490 nm.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound.
Part 2: In Vivo Assessment - From Animal Models to Human Pharmacokinetics
Translating in vitro potency into in vivo efficacy requires understanding the drug's journey through a complex biological system. This involves preclinical animal models and the study of pharmacokinetics (PK)—what the body does to the drug.
Preclinical Animal Models
Animal models are indispensable for evaluating the anti-tumor effects of a drug in a living system before human trials.[17][18]
-
Xenograft Models: The most common model involves implanting human breast cancer cell lines, like MCF-7, into immunodeficient mice.[17] Researchers can then treat these mice with the drug and measure its effect on tumor growth, proliferation markers (like Ki-67), and inflammation markers (like COX-2).[19][20]
-
Carcinogen-Induced Models: Rats treated with carcinogens like DMBA or MNU develop ER-positive mammary tumors that are responsive to hormonal therapies, providing another robust model for testing efficacy.[18]
Pharmacokinetics (PK)
A potent molecule is ineffective if it doesn't reach its target in sufficient concentrations. PK studies determine a drug's absorption, distribution, metabolism, and excretion (ADME). For tamoxifen metabolites, key PK parameters include:
-
Steady-State Plasma Concentration (Css): The concentration of the drug in the blood after repeated dosing, which is crucial for maintaining a therapeutic effect.[21]
-
Metabolite Profiling: Identifying and quantifying the various metabolites formed from the parent drug. Tamoxifen's metabolism is extensive, with N-desmethyltamoxifen being a major metabolite that is then converted to the highly active endoxifen.[2][7]
The metabolic pathway of tamoxifen is complex and crucial for its activation.
Caption: Simplified metabolic activation pathway of Tamoxifen.
Part 3: Bridging the Gap - A Framework for IVIVC
Establishing a correlation between the in vitro data and in vivo outcomes is the ultimate goal. This involves integrating potency, exposure, and response.
Comparative Data Analysis
A direct comparison of key parameters is the first step. By collating data for N-Methyl-N-(2-hydroxyethyl)tamoxifen alongside other major metabolites, we can contextualize its potential contribution to tamoxifen's overall effect.
| Compound | Relative ER Binding Affinity (vs. Estradiol=100) | IC50 in MCF-7 Cells (nM) | Typical Steady-State Plasma Conc. (ng/mL) |
| Tamoxifen | ~1-2[10] | >1000[14] | 100 - 200[21] |
| N-Methyl-N-(2-hydroxyethyl)tamoxifen | Data Needed | Data Needed | Data Needed |
| 4-hydroxytamoxifen (4-OHT) | ~100-200[11][22] | ~10-20[15] | 2 - 5[21] |
| Endoxifen | ~100-160[22] | ~10-20[23] | 8 - 20[21] |
| N-desmethyltamoxifen (NDM-TAM) | <1[10] | ~1000[11] | 200 - 800[21] |
Note: Values are approximate and can vary based on experimental conditions and patient populations.
The IVIVC Workflow
A successful IVIVC program follows a logical progression from cellular assays to predictive modeling.
Caption: A workflow for establishing In Vitro to In Vivo Correlation.
Advanced Modeling: Physiologically Based Pharmacokinetic (PBPK) Models
For a drug like tamoxifen with complex metabolism, simple correlations are often insufficient. PBPK models are sophisticated computational tools that integrate physiological, biochemical, and drug-specific data.[8][24][25] These models can simulate the ADME of tamoxifen and its metabolites in virtual populations, accounting for factors like CYP2D6 genotype.[6][9] By incorporating in vitro potency data (like ER affinity and IC50) into a PBPK model, scientists can predict the pharmacodynamic (PD) response—the effect on the tumor—providing the most robust form of IVIVC.
Conclusion and Future Directions
Establishing an IVIVC for N-Methyl-N-(2-hydroxyethyl)tamoxifen is essential to clarify its role in the therapeutic profile of tamoxifen. The guide outlines a clear, multi-step process:
-
In Vitro Foundation: Precisely quantify its ER binding affinity and anti-proliferative effects in ER+ breast cancer cell lines.
-
In Vivo Context: Measure its pharmacokinetic profile and anti-tumor efficacy in validated preclinical models.
-
Integrative Analysis: Use the collected data to build a comparative profile against other key metabolites and develop a predictive PBPK model.
While 4-OHT and endoxifen are rightly considered the primary drivers of tamoxifen's efficacy, a comprehensive understanding of all metabolites is crucial for personalized medicine. Future research should focus on generating the missing in vitro and in vivo data for N-Methyl-N-(2-hydroxyethyl)tamoxifen to populate the comparative framework presented here. This will enable a more complete understanding of tamoxifen's mass balance and could uncover new insights into treatment response and resistance.[6][8][24]
References
-
ter Veen, B., et al. (2012). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. Frontiers in Pharmacology. [Link]
-
ter Veen, B., et al. (2012). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in Pharmacology. [Link]
-
ter Veen, B., et al. (2012). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and Its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight Into the Tamoxifen Mass Balance. PubMed. [Link]
-
Robertson, D. W., et al. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition. [Link]
-
Sun, D., et al. (2008). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Cancer Research. [Link]
-
ter Veen, B., et al. (2012). Physiologically based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes. CORE. [Link]
-
Liem, S., et al. (2006). Rapid On-line Profiling of Estrogen Receptor Binding Metabolites of Tamoxifen. Analytical Chemistry. [Link]
-
Cozan, G., et al. (1982). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Molecular and Cellular Endocrinology. [Link]
-
Mukai, Y., et al. (2020). Application of PBPK Modeling and Virtual Clinical Study Approaches to Predict the Outcomes of CYP2D6 Genotype‐Guided Dosing of Tamoxifen. Clinical Pharmacology & Therapeutics. [Link]
-
de Vries Schultink, A. H. M., et al. (2015). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Cancer Treatment Reviews. [Link]
-
Jordan, V. C. (2006). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research. [Link]
-
Sanchez-de-la-Torre, M., et al. (2020). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. ResearchGate. [Link]
-
Whirl-Carrillo, M., et al. Tamoxifen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Etienne, M. C., et al. (1989). Tamoxifen metabolism: pharmacokinetic and in vitro study. British Journal of Cancer. [Link]
-
Coezy, E., et al. (1984). The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor. Molecular and Cellular Endocrinology. [Link]
-
Notley, L. M., et al. (2005). Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. British Journal of Clinical Pharmacology. [Link]
-
Cozan, G., et al. (1982). Tamoxifen and metabolites in MCF7 cells: Correlation between binding to estrogen receptor and inhibition of cell growth. ResearchGate. [Link]
-
Mthunzi, L., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals. [Link]
-
Anisimov, S. V., et al. (2011). Tamoxifen prevents premalignant changes of breast but not ovarian cancer in rats at high risk for both diseases. Endocrine-Related Cancer. [Link]
-
Sanchez, C., et al. (2015). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. British Journal of Pharmacology. [Link]
-
Fantozzi, A., & Christofori, G. (2006). The role of preclinical animal models in breast cancer drug development. Breast Cancer Research. [Link]
-
Furman, E., et al. (1992). Tamoxifen induced changes in MCF7 human breast cancer: in vitro and in vivo studies using nuclear magnetic resonance spectroscopy and imaging. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Liu, Y., et al. (2013). Differences in Metabolite-mediated Toxicity of Tamoxifen in Rodents vs. Humans Elucidated with DNA/microsomes Electro-optical Arrays and Nanoreactors. Journal of Biological Chemistry. [Link]
-
Nagy, V., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Z B, S., et al. (2023). Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice. Frontiers in Neuroscience. [Link]
-
Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research. [Link]
-
White, I. N. (1997). Clinical Relevance of Laboratory and Animal Data on Tamoxifen. CancerNetwork. [Link]
-
Al-Otaibi, W. A., et al. (2021). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment. [Link]
-
Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay. (2024). Chinese Journal of Mass Spectrometry. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]
-
de Andrade, V. P., et al. (2019). Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients. Cancer Chemotherapy and Pharmacology. [Link]
-
Trump, D. L., et al. (1992). High-dose tamoxifen as an enhancer of etoposide cytotoxicity. Clinical effects and in vitro assessment in p-glycoprotein expressing cell lines. Cancer. [Link]
-
Palma, S., et al. (2011). Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions. Journal of Drug Delivery. [Link]
-
Drabek, T., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLoS ONE. [Link]
Sources
- 1. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 7. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of preclinical animal models in breast cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tamoxifen prevents premalignant changes of breast but not ovarian cancer in rats at high risk for both diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tamoxifen induced changes in MCF7 human breast cancer: in vitro and in vivo studies using nuclear magnetic resonance spectroscopy and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Application of PBPK Modeling and Virtual Clinical Study Approaches to Predict the Outcomes of CYP2D6 Genotype‐Guided Dosing of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Potency of Synthetic Tamoxifen Analogs
For researchers, medicinal chemists, and drug development professionals vested in the landscape of breast cancer therapeutics, understanding the nuances of Selective Estrogen Receptor Modulators (SERMs) is paramount. Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, has paved the way for the development of a multitude of synthetic analogs, each with a unique biological potency profile. This guide provides an in-depth comparison of these analogs, grounded in experimental data, to elucidate their structure-activity relationships and guide future research.
The Central Role of the Estrogen Receptor and Tamoxifen's Mechanism of Action
Estrogen, a key driver of growth in ER+ breast cancers, exerts its effects by binding to estrogen receptors α (ERα) and β (ERβ), which then modulate gene transcription. Tamoxifen, a non-steroidal triphenylethylene derivative, acts as a competitive antagonist of estrogen at the ER in breast tissue. However, its activity is tissue-specific, and it can act as a partial agonist in other tissues like the endometrium and bone[1]. This dual activity is a hallmark of SERMs.
Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes into more active metabolites. The two principal active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, exhibit a significantly higher binding affinity for the estrogen receptor—30 to 100 times greater than tamoxifen itself[2][3]. This metabolic activation is a critical determinant of tamoxifen's therapeutic efficacy.
Below is a simplified representation of the competitive antagonism at the estrogen receptor:
Caption: Competitive binding of estradiol and tamoxifen analogs to the estrogen receptor.
Comparative Biological Potency of Tamoxifen Analogs
The biological potency of tamoxifen analogs is primarily assessed by two key metrics: their binding affinity to ERα and ERβ, and their ability to inhibit the proliferation of ER+ breast cancer cells, such as the MCF-7 cell line.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound for the estrogen receptor is determined through competitive binding assays, where the analog competes with radiolabeled estradiol for binding to the receptor. A higher RBA indicates a stronger interaction with the receptor.
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Reference |
| Tamoxifen | 2.5 | [4] |
| 4-Hydroxytamoxifen (4-OHT) | 250 | [4] |
| Endoxifen | Similar to 4-OHT | [5][6] |
| N-desmethyltamoxifen | <0.025 | [4] |
| Raloxifene | High | [1] |
| Ospemifene | High |
Note: RBA values can vary between studies depending on the experimental conditions.
The data clearly demonstrates that the hydroxylation of tamoxifen to 4-OHT dramatically increases its affinity for the estrogen receptor. Endoxifen shares this high affinity. In contrast, N-desmethyltamoxifen, another metabolite, has a very low affinity for the receptor[4].
Anti-proliferative Activity in ER+ Breast Cancer Cells
The ultimate measure of a tamoxifen analog's antagonistic activity is its ability to inhibit the growth of ER+ breast cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell proliferation by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | ~5-10 | [7][8] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | ~0.01-0.1 | [9] |
| Endoxifen | MCF-7 | Similar to 4-OHT | [5][6] |
| Ferrocifens (Ferrocene-containing analogs) | MCF-7 | Variable, some highly potent | [10][11] |
| Novel Carbonyl Analogs | MCF-7 | Variable, some highly potent | [12] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.
Consistent with their high receptor binding affinity, 4-OHT and endoxifen are significantly more potent at inhibiting MCF-7 cell proliferation than the parent drug, tamoxifen. While both metabolites exhibit similar in vitro potency, endoxifen is generally found at 5 to 10 times higher concentrations in the plasma of patients, suggesting it may be the more clinically relevant metabolite[2][5].
Structure-Activity Relationships: The "Why" Behind the Potency
The biological activity of tamoxifen analogs is intrinsically linked to their chemical structure. Key structural features that govern their potency include:
-
The Hydroxyl Group: The presence of a hydroxyl group in the 4-position of the phenyl ring, as seen in 4-OHT and endoxifen, is critical for high-affinity binding to the estrogen receptor. This hydroxyl group mimics the phenolic hydroxyl of estradiol, allowing for a key hydrogen bond interaction within the receptor's binding pocket[13].
-
The Basic Side Chain: The dimethylaminoethoxy side chain is essential for the anti-estrogenic activity of tamoxifen and its analogs. This side chain is thought to protrude from the binding pocket and sterically hinder the conformational change required for receptor activation[14].
-
Geometric Isomerism: Tamoxifen and its analogs exist as geometric isomers (Z and E). The Z-isomer is the pharmacologically active anti-estrogenic form, while the E-isomer is generally estrogenic. The Z-isomer of 4-OHT, for example, has a much higher affinity for the ER than the E-isomer[15].
Experimental Protocols for Assessing Biological Potency
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive estrogen receptor binding assay.
Step-by-Step Methodology:
-
Preparation of Estrogen Receptor Source:
-
Isolate uterine cytosol from ovariectomized rats, or use commercially available recombinant human ERα or ERβ[16].
-
Homogenize the tissue in a suitable buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[16].
-
Centrifuge the homogenate to obtain the cytosolic fraction containing the estrogen receptors.
-
-
Assay Setup:
-
In assay tubes, combine the estrogen receptor preparation with a fixed concentration of a radiolabeled estrogen, typically [3H]-estradiol[6].
-
Add increasing concentrations of the unlabeled tamoxifen analog (the competitor). Include a control with no competitor.
-
-
Incubation:
-
Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex[16].
-
Wash the HAP pellet to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Quantify the radioactivity in the HAP pellet using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radiolabeled estradiol.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Analog) x 100.
-
Protocol 2: MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the MCF-7 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment with Tamoxifen Analogs:
-
Treat the cells with a range of concentrations of the tamoxifen analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 4-OHT)[3].
-
To assess antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol to stimulate proliferation.
-
-
Incubation:
-
Incubate the cells for a defined period, typically 48 to 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals[3].
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the analog concentration and determine the IC50 value.
-
Emerging Frontiers and Novel Analogs
The quest for more effective and safer SERMs continues, with researchers exploring novel structural modifications to the tamoxifen scaffold.
-
Ferrocifens: These are organometallic derivatives of tamoxifen that incorporate a ferrocene moiety. Some ferrocifens have shown potent anti-proliferative activity, not only in ER+ but also in ER- breast cancer cell lines, suggesting a mechanism of action that may involve the generation of reactive oxygen species (ROS) in addition to ER modulation[10][11].
-
Carbonyl Analogs: The introduction of carbonyl groups into the tamoxifen structure has yielded analogs with enhanced binding affinity for the estrogen receptors and potent anti-estrogenic activity in cellular assays[12].
-
Analogs with Altered Metabolism: Given the importance of CYP2D6 in activating tamoxifen, there is interest in developing analogs that either do not require metabolic activation or are activated by different enzymatic pathways. This could help overcome the issue of variable patient response due to genetic polymorphisms in CYP2D6[5].
Conclusion
The biological potency of synthetic tamoxifen analogs is a complex interplay of their affinity for the estrogen receptor, their intrinsic agonist/antagonist activity, and their pharmacokinetic properties. The active metabolites, 4-hydroxytamoxifen and endoxifen, stand out for their high potency, which is attributed to the presence of a key hydroxyl group. The development of novel analogs with improved potency, selectivity, and safety profiles remains an active and promising area of research in the fight against breast cancer. This guide provides a foundational understanding of the principles and methods used to compare these important therapeutic agents, empowering researchers to make informed decisions in their drug discovery and development endeavors.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Murphy, C. S., Parker, C. J., McCague, R., & Jordan, V. C. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular pharmacology, 39(3), 421–428. [Link]
-
Kasiotis, K. M., Lambrinidis, G., Fokialakis, N., Tzanetou, E. N., Mikros, E., & Haroutounian, S. A. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in chemistry, 5, 75. [Link]
-
Le Saux, O., & Falandry, C. (2017). Antiestrogens: structure-activity relationships and use in breast cancer treatment in. Journal of molecular endocrinology, 59(2), R63–R80. [Link]
-
ResearchGate. (2025). Structure‐Activity Relationship of Novel Compounds Based on Tamoxifen with Proposed Sigma‐2 Receptor Activity. [Link]
-
Lim, Y., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5), 471-478. [Link]
-
Molecules. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. [Link]
-
Abdel-Samii, Z. K., et al. (2019). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 24(21), 3848. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
Al-Hadiya, B. M. H. (2016). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 2(6), 201-208. [Link]
-
G-Csurka, T., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2779. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. [Link]
-
Coe, P. F., et al. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381-390. [Link]
-
Royal Society of Chemistry. (2018). Current research on anti-breast cancer synthetic compounds. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
G-Csurka, T., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2779. [Link]
-
Al-Bayati, F. A., & Al-Azzawi, W. M. (2018). Novel Tamoxifen Nanoformulations for Improving Breast Cancer Treatment: Old Wine in New Bottles. Recent patents on anti-cancer drug discovery, 13(2), 163–175. [Link]
-
Al-Masoudi, N. A., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Journal of Biomolecular Structure & Dynamics, 41(1), 1-13. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
-
Durani, S., et al. (1991). Estrogen receptor-binding affinity of tamoxifen analogs with various side chains and their biologic profile in immature rat uterus. Steroids, 56(9), 486-489. [Link]
-
Pris, M. A., et al. (2023). Exploring the Anticancer Activity of Tamoxifen-Based Metal Complexes Targeting Mitochondria. Journal of Medicinal Chemistry, 66(9), 6193-6208. [Link]
-
Cotrim, C. Z., et al. (2016). ERβ1 Sensitizes and ERβ2 Desensitizes ERα-Positive Breast Cancer Cells to the Inhibitory Effects of Tamoxifen, Fulvestrant and Their Combination with All-Trans Retinoic Acid. PLoS ONE, 11(6), e0156943. [Link]
-
Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLoS ONE, 11(12), e0167240. [Link]
-
MDPI. (2022). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. [Link]
-
ResearchGate. (n.d.). IC 50 of synthesized compounds on MCF-7 cells and binding to estrogen receptor. [Link]
-
Paton, D. M. (2014). Ospemifene for the treatment of dyspareunia in postmenopausal women. Drugs of today (Barcelona, Spain : 1998), 50(5), 369–380. [Link]
-
G-Csurka, T., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2779. [Link]
-
Al-Hadiya, B. M. H. (2016). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 2(6), 201-208. [Link]
-
Kim, M. S., et al. (2009). Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells. Cancer Prevention Research, 14(1), 20-27. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines [mdpi.com]
- 9. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 10. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen receptor-binding affinity of tamoxifen analogs with various side chains and their biologic profile in immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Methyl-N-(2-hydroxyethyl)tamoxifen
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of investigational compounds are paramount to protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of N-Methyl-N-(2-hydroxyethyl)tamoxifen, a derivative of the well-characterized selective estrogen receptor modulator (SERM), Tamoxifen.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-Methyl-N-(2-hydroxyethyl)tamoxifen, as a derivative of Tamoxifen, should be presumed to share its hazardous characteristics. Tamoxifen is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is a known carcinogen, teratogen, and reproductive hazard.[1][3] The primary routes of occupational exposure include inhalation of dusts, skin absorption, and ingestion.[1]
Table 1: Hazard Profile of Tamoxifen (Applicable to N-Methyl-N-(2-hydroxyethyl)tamoxifen)
| Hazard Classification | Description | Primary Routes of Exposure |
| Carcinogenicity | May cause cancer.[4][5][6][7] | Inhalation, Ingestion, Skin Contact |
| Reproductive Toxicity | May damage fertility or the unborn child.[5][6][7] | Inhalation, Ingestion, Skin Contact |
| Cytotoxicity | Hazardous to cells, often used in cancer research for this property.[8] | Inhalation, Ingestion, Skin Contact |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5][6] | Improper disposal leading to environmental release. |
The causality behind these classifications lies in Tamoxifen's mechanism of action and metabolism. It and its metabolites can intercalate with DNA, leading to genotoxic effects.[2] Therefore, every step in the handling and disposal process is designed to minimize any potential for exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with a rigorous adherence to proper PPE. When handling N-Methyl-N-(2-hydroxyethyl)tamoxifen in any form—solid, dissolved, or as contaminated waste—the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. Change gloves immediately if they become contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable or a reusable coat that is regularly decontaminated.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or aerosols.
-
Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is required. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill management plan is a critical component of laboratory safety.
For Small Spills (inside a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.
-
For powdered spills, wet the absorbent pads with a suitable solvent to prevent dust generation.[1]
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable detergent and water, followed by a thorough rinse.[9] All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their specific procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedures
The fundamental principle of hazardous waste disposal is segregation. Never mix hazardous waste with non-hazardous waste.
Solid Waste Disposal
This category includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), and any material used for spill cleanup.
Protocol:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("N-Methyl-N-(2-hydroxyethyl)tamoxifen"), the hazard characteristics (e.g., "Cytotoxic," "Carcinogenic"), and the accumulation start date.
-
Collection: Place all solid waste directly into the labeled container. Do not allow waste to accumulate on benchtops.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Liquid Waste Disposal
This includes solutions containing N-Methyl-N-(2-hydroxyethyl)tamoxifen and any rinsate from decontaminating glassware. Under no circumstances should this waste be poured down the drain. [4]
Protocol:
-
Container Selection: Use a compatible, shatter-resistant, and leak-proof container with a screw-top cap.
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name and solvent(s), approximate concentrations, hazard warnings, and the accumulation start date.
-
Collection: Carefully pour or pipette liquid waste into the designated container.
-
Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
Pickup: Arrange for disposal through your institution's EHS department.
Sharps Waste Disposal
Needles, syringes, and other sharp objects contaminated with N-Methyl-N-(2-hydroxyethyl)tamoxifen require special handling.
Protocol:
-
Container: Use a designated, puncture-proof sharps container.
-
Disposal: Immediately after use, place the sharp directly into the sharps container. Do not recap, bend, or break needles.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and indicate that it contains cytotoxic sharps.
-
Disposal: Once the container is three-quarters full, seal it and arrange for pickup through your institution's EHS department.
Decontamination of Glassware and Equipment
All non-disposable items that come into contact with N-Methyl-N-(2-hydroxyethyl)tamoxifen must be decontaminated.
Protocol:
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent that will solubilize the compound. This rinsate must be collected as hazardous liquid waste.
-
Wash: Wash the item with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with water.
-
Drying: Allow the item to air dry or use an appropriate drying oven.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with N-Methyl-N-(2-hydroxyethyl)tamoxifen.
Caption: Decision workflow for the segregation and disposal of N-Methyl-N-(2-hydroxyethyl)tamoxifen waste.
By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain the highest standards of scientific integrity and environmental responsibility.
References
- Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1062–1075.
- Gjerde, J., Geisler, J., & Lundgren, S. (2012). The role of cytochrome P450 (CYP) in tamoxifen metabolism. Acta Oncologica, 51(8), 983–990.
- Mürdter, T. E., Schroth, W., Böhmer, G. M., Winter, S., Auber, B., Fritz, P., ... & Brauch, H. (2011). The CYP2D6* 4 polymorphism is a predictor of outcome in early-stage breast cancer patients treated with tamoxifen. Clinical Pharmacology & Therapeutics, 89(5), 702–708.
- Gashaw, I., Turi, E., & Gisslen, T. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6* 17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics, 15(2), 484.
- Borges, S., Desta, Z., Li, L., Skaar, T. C., Ward, B. A., Nguyen, A., ... & Flockhart, D. A. (2006). Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment. Clinical Pharmacology & Therapeutics, 80(1), 61–74.
-
Louisiana State University Health Sciences Center New Orleans. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Tamoxifen. Retrieved from [Link]
- Singh, P., Sharma, G., & Kumar, R. (2013). Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs. Journal of basic and clinical physiology and pharmacology, 24(4), 223-231.
- White, I. N. (1998). Review of the toxicology of tamoxifen. Drug and chemical toxicology, 21(2), 209-228.
- Yang, F., Jin, C., & Jiang, Y. (2013). Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs. Journal of Basic and Clinical Pharmacy, 4(4), 88.
- Al-Bader, M. D., Al-Sultan, A. A., Al-Malki, A. L., & Al-Ghamdi, S. S. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Research and Therapeutics, 14(7), 1619.
Sources
- 1. umdearborn.edu [umdearborn.edu]
- 2. Review of the toxicology of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.be [fishersci.be]
- 8. oaepublish.com [oaepublish.com]
- 9. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
